[Ru(phen)3]Cl2
Description
Properties
Molecular Formula |
C36H24Cl2N6Ru |
|---|---|
Molecular Weight |
712.6 g/mol |
IUPAC Name |
tris(1,10-phenanthroline);ruthenium(2+);dichloride |
InChI |
InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UWXWBVKIJZGXQL-UHFFFAOYSA-L |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of [Ru(phen)₃]Cl₂ for Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed protocol for the synthesis of tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)₃]Cl₂, a prominent photocatalyst in organic synthesis and various chemical transformations. The document outlines the experimental procedure, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Overview
Tris(1,10-phenanthroline)ruthenium(II) chloride, often abbreviated as [Ru(phen)₃]Cl₂, is a coordination complex renowned for its photoredox properties.[1] Upon excitation with visible light, it can engage in single-electron transfer processes, making it a versatile catalyst for a wide array of chemical reactions.[1] Its applications are extensive, ranging from organic synthesis to materials science and analytical chemistry. This guide offers a reproducible and well-documented methodology for its preparation in a laboratory setting.
Quantitative Data Summary
The following tables summarize the essential quantitative data for the synthesis and characterization of [Ru(phen)₃]Cl₂.
Table 1: Synthesis and Yield
| Parameter | Value | Reference |
| Starting Materials | RuCl₃·3H₂O (70 mg), 1,10-phenanthroline (B135089) monohydrate (150 mg) | [2][3] |
| Theoretical Yield | Approximately 191 mg | Calculated based on[2] |
| Experimental Yield | 0.11 g (dark red crystalline product) | [2] |
| Calculated % Yield | Approximately 57.6% | Calculated based on[2] |
| Typical Reported Yields | ~70-80% for analogous complexes | [4] |
Table 2: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₃₆H₂₄Cl₂N₆Ru | [1][5][6] |
| Molecular Weight | 712.59 g/mol | [1][5][6] |
| Appearance | Dark red crystalline powder | [2] |
| Melting Point | >300 °C | [1] |
| CAS Number | 23570-43-6 | [1][5] |
| UV-Vis Absorption Maxima (λ_max) | 262 nm 446 nm 684 nm | [7] |
| Molar Absorptivity (ε) | ε₂₆₂ = 96,073 M⁻¹·cm⁻¹ ε₄₄₆ = 13,867 M⁻¹·cm⁻¹ ε₆₈₄ = 214 M⁻¹·cm⁻¹ ε₄₄₅ = 19,000 M⁻¹·cm⁻¹ | [7][8] |
| Emission Maximum | ~610 nm (in aqueous solution) | [9] |
Note: The photoluminescence quantum yield for [Ru(phen)₃]Cl₂ is not explicitly stated in the searched literature. For comparison, the related complex --INVALID-LINK--₂ has a reported emission quantum yield of 0.095 in deaerated acetonitrile (B52724) and a singlet oxygen quantum yield of 0.56 in aerated acetonitrile.[10]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of [Ru(phen)₃]Cl₂.
Materials and Reagents:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
1,10-phenanthroline monohydrate
-
Sodium phosphinate solution
-
Potassium chloride (KCl)
-
Deionized water
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle or sand bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Initial Reaction Mixture: In a round-bottom flask, combine 70 mg of RuCl₃·3H₂O and 150 mg of 1,10-phenanthroline monohydrate with 6 mL of deionized water.[2][3]
-
Dissolution: Stir the mixture at room temperature for approximately 20 minutes, or until the solids have completely dissolved. The solution will initially appear green.[2][3]
-
Reduction of Ruthenium: Add 200 µL of a sodium phosphinate solution to the green reaction mixture.[2][3] Sodium phosphinate acts as the reducing agent to convert Ru(III) to Ru(II).
-
Reflux: Heat the mixture to reflux for 20 minutes. During this time, the color of the solution should transition from brown to orange.[2][3] If the color change is not observed, an additional 100 µL of sodium phosphinate solution can be added, followed by another 10 minutes of reflux.[2][3]
-
Cooling and Filtration: After the reflux period, cool the reaction mixture to approximately 50 °C. If any solid impurities are present, they should be removed by filtration at this stage.[2][3]
-
Precipitation: To the filtrate, add 1.4 g of solid potassium chloride (KCl) to precipitate the [Ru(phen)₃]Cl₂ complex.[2][3] If precipitation does not occur, a small amount of the solvent can be removed using a rotary evaporator to concentrate the solution.[2][3]
-
Crystallization: The resulting suspension is then returned to reflux, which should yield a deep red-orange solution.[3]
-
Isolation of Product: Cool the solution in an ice bath to facilitate the precipitation of the product as red crystals.[2][3]
-
Washing and Drying: Isolate the red crystals by filtration. The collected crystals are then transferred to a watch glass and dried at 80 °C for 15 minutes.[2][3]
Visualized Workflow and Pathways
The following diagrams illustrate the synthesis workflow and the fundamental photocatalytic cycle of [Ru(phen)₃]Cl₂.
Caption: Synthesis Workflow for [Ru(phen)₃]Cl₂.
References
- 1. TRIS-(1,10-PHENANTHROLINE) RUTHENIUM (II) CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Solved Task 1:In a round-bottom flask, RuCl3∙3H2O (70 mg) | Chegg.com [chegg.com]
- 3. chegg.com [chegg.com]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C36H24Cl2N6Ru | CID 138375736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(1,10-phenanthroline)ruthenium(II) Chloride ([Ru(phen)₃]Cl₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of tris(1,10-phenanthroline)ruthenium(II) chloride, a coordination complex of significant interest in photochemical and biomedical research. The document details standardized experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying scientific principles and workflows through clear diagrams.
Synthesis of [Ru(phen)₃]Cl₂
The synthesis of [Ru(phen)₃]Cl₂ is typically achieved through the reaction of a ruthenium(III) salt with 1,10-phenanthroline (B135089) in the presence of a reducing agent. The following protocol is a widely adopted and effective method.
Experimental Protocol
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
1,10-phenanthroline monohydrate
-
Sodium hypophosphite (NaH₂PO₂)
-
Potassium chloride (KCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O and a slight excess of 1,10-phenanthroline monohydrate in deionized water.
-
Add a solution of sodium hypophosphite to the reaction mixture. This will serve as the reducing agent to convert Ru(III) to Ru(II).
-
Heat the mixture to reflux for approximately one hour. During this time, the color of the solution should change from dark green or brown to a deep red-orange, indicating the formation of the [Ru(phen)₃]²⁺ complex.
-
After reflux, cool the solution to room temperature and filter to remove any unreacted starting material or byproducts.
-
To the filtrate, add a saturated aqueous solution of potassium chloride to precipitate the desired complex as [Ru(phen)₃]Cl₂.
-
Collect the red-orange crystalline product by vacuum filtration.
-
Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the product in a desiccator under vacuum.
Unveiling the Photophysical Profile of [Ru(phen)₃]Cl₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and emission properties of Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)₃]Cl₂. This ruthenium complex is a cornerstone in photochemistry and is widely utilized in applications ranging from photosensitizers in photodynamic therapy and photocatalysis to luminescent probes in cellular imaging and oxygen sensing. A thorough understanding of its spectral characteristics is paramount for its effective application and the development of novel therapeutics and technologies.
Core Photophysical Data
The photophysical properties of [Ru(phen)₃]Cl₂ are characterized by strong absorption in the visible region and a prominent emission profile. These characteristics are primarily governed by metal-to-ligand charge transfer (MLCT) transitions. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maxima (λmax) | 445 nm | Aqueous Medium (pH 12.5) | [1] |
| 446 nm | Phosphate Aqueous Buffer (pH 7.4) | [2] | |
| ~450 nm | Acetonitrile | [3] | |
| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ | Water | [2] |
| 13,867 M⁻¹cm⁻¹ | Phosphate Aqueous Buffer (pH 7.4) | [2] | |
| Emission Maximum (λem) | 593 nm | Aqueous Medium (pH 12.5) | [1] |
| 586 nm | Ethanol | [4] | |
| 618 nm | Acetonitrile | [5] | |
| ~620 nm | Air-saturated Water (298K) | [6] | |
| Luminescence Quantum Yield (Φ) | 0.12 | Acetonitrile (298 K, Ar-purged) | [5] |
| 0.0092 | Acetonitrile (298 K, Air-saturated) | [5] | |
| 0.66 | 4:1 EtOH:MeOH glass (77 K) | [5] | |
| Luminescence Lifetime (τ) | 1050 ns (1.05 µs) | Acetonitrile (298 K, Ar-purged) | [5] |
| 320 ns | Deaerated Ethanol (20 °C) | [4] | |
| 650 ns | Water | [6] |
Experimental Protocols
The following sections detail standardized methodologies for the characterization of the absorption and emission spectra of [Ru(phen)₃]Cl₂.
Preparation of [Ru(phen)₃]Cl₂ Solutions
-
Solvent Selection: High-purity solvents (e.g., spectroscopic grade acetonitrile, ethanol, or ultrapure water) are essential to minimize interference from impurities. For applications requiring the absence of quenching agents, deoxygenation of the solvent by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes is critical.
-
Concentration: For absorption measurements, a typical concentration range is 10⁻⁵ to 10⁻⁴ M. For emission studies, concentrations are generally lower, in the range of 10⁻⁶ to 10⁻⁵ M, to avoid inner filter effects. The concentration should be adjusted to yield an absorbance of approximately 0.1 at the excitation wavelength for emission measurements.
-
Sample Handling: Prepare solutions in a controlled environment to avoid contamination. Use quartz cuvettes for all spectroscopic measurements due to their transparency in the UV-visible range.
UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.
-
Procedure: a. Record a baseline spectrum with a cuvette containing the pure solvent. b. Measure the absorption spectrum of the [Ru(phen)₃]Cl₂ solution over a wavelength range of at least 200-800 nm. c. The prominent absorption bands for [Ru(phen)₃]Cl₂ include a ligand-centered (LC) π-π* transition in the UV region (around 262 nm) and the characteristic metal-to-ligand charge transfer (MLCT) band in the visible region (around 445-450 nm).[1]
Fluorescence Emission Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector (e.g., a photomultiplier tube) is required.
-
Procedure: a. Set the excitation wavelength to a value within the MLCT absorption band (e.g., 450 nm). b. Record the emission spectrum over a wavelength range that encompasses the expected emission, typically from 500 nm to 800 nm. c. The emission spectrum of [Ru(phen)₃]Cl₂ is a broad, unstructured band with a maximum typically observed between 580 nm and 620 nm, depending on the solvent and temperature.[4][5][6]
Determination of Luminescence Quantum Yield
The quantum yield (Φ) is determined relative to a standard with a known quantum yield, such as [Ru(bpy)₃]²⁺.
-
Procedure: a. Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the [Ru(phen)₃]Cl₂ sample and the standard solution. b. The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Measurement of Luminescence Lifetime
Luminescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system with a pulsed light source (e.g., a laser diode or a pulsed LED) with a pulse width significantly shorter than the decay time of the sample, and a high-speed detector.
-
Procedure: a. Excite the sample with the pulsed light source at a wavelength within the MLCT band. b. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons. c. The resulting decay curve is fitted to an exponential function to determine the luminescence lifetime. The decay of [Ru(phen)₃]²⁺ is typically mono-exponential.
Electronic Transitions and Photophysical Pathways
The photophysical behavior of [Ru(phen)₃]Cl₂ can be visualized through a Jablonski-type diagram, which illustrates the electronic state transitions that occur upon photoexcitation.
Caption: Electronic transitions of [Ru(phen)₃]²⁺.
Upon absorption of a photon in the visible range, the complex is excited from its singlet ground state (S₀) to a singlet metal-to-ligand charge transfer (¹MLCT) excited state. This is followed by a rapid and efficient intersystem crossing (ISC) to a lower-energy triplet MLCT (³MLCT) state. The relatively long lifetime of this triplet state is what makes [Ru(phen)₃]²⁺ an excellent photosensitizer and luminescent probe. The complex then returns to the ground state via two primary pathways: phosphorescence (radiative decay, emitting a photon) or non-radiative decay (releasing energy as heat). The presence of quenchers, such as molecular oxygen, can provide an alternative non-radiative decay pathway, a principle that is exploited in oxygen sensing applications.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ru(phen)3 Cl2 = 95 23570-43-6 [sigmaaldrich.com]
The Electronic Structure of Tris(phenanthroline)ruthenium(II): An In-depth Technical Guide
Abstract
Tris(1,10-phenanthroline)ruthenium(II), denoted as [Ru(phen)₃]²⁺, is a coordination complex that has garnered significant attention in diverse scientific fields, including photochemistry, bioinorganic chemistry, and materials science. Its rich photophysical properties, characterized by a prominent metal-to-ligand charge transfer (MLCT) transition, long-lived excited state, and potent redox activity, make it a versatile molecular tool. This technical guide provides a comprehensive overview of the electronic structure of [Ru(phen)₃]²⁺, intended for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its electronic transitions, present key quantitative data, and provide detailed experimental protocols for its characterization.
Introduction
The unique photophysical and electrochemical properties of [Ru(phen)₃]²⁺ arise from the intricate interplay between the central ruthenium(II) metal ion and the three coordinating 1,10-phenanthroline (B135089) ligands. The d⁶ electronic configuration of the Ru(II) center in an octahedral ligand field gives rise to a diamagnetic ground state.[1] The phenanthroline ligands, with their extensive π-system, act as excellent chromophores and electron acceptors. This combination facilitates a prominent absorption in the visible region, corresponding to the transfer of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital—the celebrated metal-to-ligand charge transfer (MLCT) transition.[2][3] This guide will explore the nature of this and other electronic transitions, the subsequent excited-state dynamics, and the experimental techniques used to probe these phenomena.
Theoretical Framework: Electronic Transitions and Molecular Orbitals
The electronic structure of [Ru(phen)₃]²⁺ can be understood through molecular orbital (MO) theory. In an octahedral ligand field, the five degenerate d-orbitals of the ruthenium ion split into two sets: a lower-energy, non-bonding t₂g set (dxy, dyz, dxz) and a higher-energy, anti-bonding eg* set (dx²-y², dz²). As a d⁶ complex with strong-field phenanthroline ligands, the six d-electrons of Ru(II) occupy the t₂g orbitals, resulting in a ¹A₁ ground state.[1]
The lowest unoccupied molecular orbitals (LUMOs) are the π* orbitals of the phenanthroline ligands. The key electronic transitions are:
-
Metal-to-Ligand Charge Transfer (MLCT): These are transitions from the filled metal t₂g orbitals to the empty ligand π* orbitals. The lowest energy absorption band in the visible region (around 445-450 nm) is assigned to a ¹MLCT transition.[2][4]
-
Ligand-Centered (LC) or Intraligand (IL) Transitions: These are π → π* transitions within the phenanthroline ligands themselves, occurring at higher energies in the ultraviolet region (e.g., around 262 nm).[2][5]
Upon absorption of a photon in the visible region, an electron is promoted to a singlet MLCT state (¹MLCT). This is followed by rapid intersystem crossing (ISC) to a longer-lived triplet MLCT state (³MLCT), from which luminescence (phosphorescence) is observed.[3]
References
Solubility Profile of Tris(1,10-phenanthroline)ruthenium(II) Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of tris(1,10-phenanthroline)ruthenium(II) chloride, commonly abbreviated as [Ru(phen)3]Cl2. Understanding the solubility of this complex is critical for its application in diverse research areas, including photocatalysis, DNA intercalation studies, and its potential as a photosensitizer in photodynamic therapy. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this procedure.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and data for structurally related compounds provide valuable insights.
This compound is generally characterized as being soluble in water. Some studies have reported dissolving it in demineralized water to prepare solutions of 0.1% by weight[1]. To enhance its solubility in organic media, a co-solvent system is often employed. For instance, a 2:1 volume/volume mixture of water and ethanol (B145695) has been used to ensure complete solubilization[2]. This suggests that while it may have some solubility in ethanol, it is likely limited.
For the purpose of comparison, the solubility of a structurally related compound, tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, is provided below. The addition of phenyl groups to the phenanthroline ligands significantly increases the lipophilicity of the complex, leading to a different solubility profile.
Table 1: Quantitative Solubility of a Structurally Related Ruthenium Complex
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 25[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 25[3] |
| Ethanol | 25[3] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25[3] |
It is crucial to note that the data in Table 1 pertains to the diphenyl-substituted analogue and should be used as a general reference with caution, as the solubility of the unsubstituted this compound is expected to be different, particularly with regard to its higher aqueous solubility.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a metal complex like this compound in an organic solvent. This method is based on the principle of saturation.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound powder
-
High-purity organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder and add it to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial containing the dried this compound residue.
-
Alternatively, for complexes with a strong chromophore like this compound, UV-Vis spectrophotometry can be used. Prepare a calibration curve of absorbance versus concentration using standards of known concentration. Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.
-
-
Calculation of Solubility:
-
Gravimetric Method:
-
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant collected (mL))
-
-
Spectrophotometric Method:
-
Determine the concentration of the diluted supernatant from the calibration curve.
-
Solubility (mg/mL) = (Concentration from calibration curve (mg/mL)) x (Dilution factor)
-
-
Reporting: The solubility should be reported in appropriate units (e.g., mg/mL, g/L, or mol/L) at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
The Electrochemical Landscape of [Ru(phen)₃]Cl₂: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the electrochemical properties of Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)₃]Cl₂, reveals a complex interplay of redox behavior, electron transfer kinetics, and interactions with biological macromolecules. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and insights into the compound's potential applications in drug development, particularly in oncology.
Tris(1,10-phenanthroline)ruthenium(II) chloride, a well-studied coordination complex, exhibits rich and reversible electrochemistry centered on the ruthenium metal center. Its ability to readily undergo one-electron oxidation and reduction processes forms the basis of its utility in various applications, from photosensitizers to electrochemical probes. In the context of drug development, the redox-active nature of [Ru(phen)₃]Cl₂ is of particular interest, as it can influence its biological activity, including its interactions with DNA and its potential to induce cellular apoptosis.
Core Electrochemical Properties
The electrochemical behavior of [Ru(phen)₃]Cl₂ is characterized by a stable Ru(II)/Ru(III) redox couple. The formal potential of this couple is influenced by the solvent and supporting electrolyte used. The electron transfer process is generally considered to be rapid and reversible.
Data Presentation: Quantitative Electrochemical Parameters
The following tables summarize key quantitative electrochemical data for [Ru(phen)₃]Cl₂ and related complexes, providing a basis for comparison and experimental design.
| Redox Couple | Formal Potential (E°') (V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |
| [Ru(phen)₃]²⁺/³⁺ | +1.26 | Acetonitrile / 0.1 M TBAPF₆ | [1] |
| [Ru(phen)₃]²⁺/³⁺ | +1.30 | DMF / 0.1 M Bu₄NPF₆ | [2] |
| [Ru(phen)₃]²⁺/⁺ | -1.33 | Acetonitrile / 0.1 M TEAP | Not specified in snippets |
| [Ru(phen)₃]⁺/⁰ | -1.51 | Acetonitrile / 0.1 M TEAP | Not specified in snippets |
| [Ru(phen)₃]⁰/⁻ | -1.74 | Acetonitrile / 0.1 M TEAP | Not specified in snippets |
| Parameter | Value | Solvent/Electrolyte | Method | Reference |
| Diffusion Coefficient (D) | 5.8 x 10⁻⁶ cm²/s | Acetonitrile | Not specified | [3] |
| Diffusion Coefficient (D) | 1.96 x 10⁻⁵ cm²/s | Acetonitrile | Not specified | [4] |
| Heterogeneous Electron Transfer Rate Constant (kₛ) | 10⁻³ to 10⁻⁴ cm/s | Imidazolium-based Ionic Liquids | Nicholson's method | [5] |
Experimental Protocols
Detailed methodologies for the electrochemical characterization of [Ru(phen)₃]Cl₂ are crucial for obtaining reproducible and accurate data. The following sections provide step-by-step protocols for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for probing the redox behavior of [Ru(phen)₃]Cl₂.
Objective: To determine the formal potential, peak separation, and reversibility of the Ru(II)/Ru(III) redox couple.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum disk electrode[6]
-
Reference Electrode: Ag/AgCl (in a solution of saturated KCl)[6]
-
Counter Electrode: Platinum wire[6]
-
Electrochemical Cell: A three-electrode glass cell[6]
-
Potentiostat
-
[Ru(phen)₃]Cl₂ solution (e.g., 1 mM in a suitable solvent)
-
Supporting Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile)[7]
-
Polishing materials (alumina slurry or diamond paste)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry or diamond paste, followed by rinsing with deionized water and the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Solution Preparation: Prepare a solution of [Ru(phen)₃]Cl₂ at the desired concentration in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial potential, switching potential, and final potential to scan over the range where the redox event is expected (e.g., from 0 V to +1.5 V for the Ru(II)/Ru(III) oxidation).
-
Select a scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc).
-
Calculate the formal potential: E°' = (Epa + Epc) / 2.
-
Calculate the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible process.
-
Perform scans at various scan rates to investigate the diffusion-controlled nature of the redox process (a plot of peak current vs. the square root of the scan rate should be linear).
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a species as a function of its oxidation state.
Objective: To observe the changes in the UV-Vis absorption spectrum of [Ru(phen)₃]Cl₂ upon oxidation from Ru(II) to Ru(III).
Materials:
-
Spectroelectrochemical cell (e.g., an optically transparent thin-layer electrochemical (OTTLE) cell)[8]
-
Working Electrode: Platinum or gold minigrid[8]
-
Reference Electrode: Silver wire or Ag/AgCl
-
Counter Electrode: Platinum wire
-
Spectrophotometer
-
Potentiostat
-
Solution of [Ru(phen)₃]Cl₂ in a suitable solvent with a supporting electrolyte.
Procedure:
-
Cell and Solution Preparation: Prepare the spectroelectrochemical cell and the analyte solution as described for cyclic voltammetry.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the [Ru(phen)₃]²⁺ solution at the open-circuit potential.
-
Electrochemical Perturbation: Apply a potential to the working electrode that is sufficient to oxidize Ru(II) to Ru(III) (e.g., a potential slightly more positive than the anodic peak potential observed in the cyclic voltammogram).
-
Spectral Monitoring: Record the UV-Vis spectra at different time intervals during the electrolysis until no further spectral changes are observed, indicating complete conversion to the Ru(III) state.
-
Reversibility Check: Apply a potential to reduce the generated Ru(III) back to Ru(II) and record the spectra to check for the recovery of the initial spectrum, confirming the reversibility of the process.
-
Data Analysis: Analyze the changes in the absorption bands, particularly the metal-to-ligand charge transfer (MLCT) band, to characterize the electronic structure of the different oxidation states.
Visualization of Experimental and Logical Relationships
Experimental Workflow for Electrochemical Analysis
The following diagram illustrates a typical workflow for the electrochemical characterization of [Ru(phen)₃]Cl₂.
Caption: Workflow for Electrochemical Analysis of [Ru(phen)₃]Cl₂.
Relevance to Drug Development: Redox-Activated Mechanisms
The electrochemical properties of ruthenium complexes, including [Ru(phen)₃]Cl₂, are intrinsically linked to their potential as anticancer agents. A prominent hypothesis is the "activation by reduction" mechanism, where the less reactive Ru(III) prodrug is reduced to the more cytotoxic Ru(II) species within the hypoxic and reductive tumor microenvironment. This redox activation can trigger a cascade of events leading to cancer cell death.
Redox-Sensitive Signaling Pathways
The redox activity of [Ru(phen)₃]²⁺ can lead to the generation of reactive oxygen species (ROS), which act as second messengers in various signaling pathways.[9][10] An imbalance in cellular redox homeostasis can induce oxidative stress, activating pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ultimately leading to apoptosis.[11][12]
The following diagram illustrates a plausible signaling pathway initiated by the redox activity of [Ru(phen)₃]²⁺.
Caption: Redox-Activated Apoptosis Pathway of [Ru(phen)₃]²⁺.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Redox-Dependent Signaling Pathways for Cancer Treatment: Opportunities and Challenges [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Ruthenium Complexes Containing Heterocyclic Thioamidates Trigger Caspase-Mediated Apoptosis Through MAPK Signaling in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ruthenium Complexes Containing Heterocyclic Thioamidates Trigger Caspase-Mediated Apoptosis Through MAPK Signaling in Human Hepatocellular Carcinoma Cells [frontiersin.org]
In-Depth Technical Guide to Tris(1,10-phenanthroline)ruthenium(II) Chloride (CAS Number: 23570-43-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, hazards, and applications of Tris(1,10-phenanthroline)ruthenium(II) chloride, a versatile photocatalyst widely used in organic synthesis.
Chemical and Physical Properties
Tris(1,10-phenanthroline)ruthenium(II) chloride, often found in its hydrated form, is an orange-red crystalline solid.[1][2] Its core structure consists of a central ruthenium(II) ion coordinated to three 1,10-phenanthroline (B135089) ligands. This coordination complex is a salt, with two chloride ions balancing the +2 charge of the ruthenium complex.
Table 1: Physical and Chemical Properties of Tris(1,10-phenanthroline)ruthenium(II) Chloride
| Property | Value | Source(s) |
| CAS Number | 23570-43-6 | [3] |
| Molecular Formula | C₃₆H₂₄Cl₂N₆Ru | [3] |
| Molecular Weight | 712.59 g/mol | [3] |
| Appearance | Orange-red powder or crystals | [2][3] |
| Melting Point | >200 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
| Specific Gravity | >1 | [2] |
Table 2: Spectral Properties of Tris(1,10-phenanthroline)ruthenium(II) Chloride and a Related Complex
| Property | Value | Notes | Source(s) |
| UV-Vis Absorption (λmax) | ~350-500 nm | Exhibits strong absorption in the visible region due to metal-to-ligand charge transfer (MLCT) bands. | [4] |
| Luminescence Emission (λmax) | Not specified | The complex is known to be luminescent. | [5] |
| UV-Vis Absorption (λmax) of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride | 455 nm | A structurally related complex with extended conjugation. | [6] |
| Luminescence Emission (λmax) of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride | 613 nm | [6] |
Hazards and Safety
The hazard profile of Tris(1,10-phenanthroline)ruthenium(II) chloride requires careful consideration. While some safety data sheets for the hydrate (B1144303) form indicate that it is not classified as a hazardous substance under the Globally Harmonised System (GHS), other sources suggest potential for irritation.[2] The toxicological properties of the complex itself have not been thoroughly investigated. However, the free 1,10-phenanthroline ligand is known to be toxic if swallowed and is very toxic to aquatic life.[7]
Table 3: Hazard Information for Tris(1,10-phenanthroline)ruthenium(II) Chloride
| Hazard Statement | Description | Source(s) |
| Eye Irritation | May cause immediate or delayed severe eye irritation. | [2] |
| Skin Irritation | May produce irritation or contact dermatitis. | [2] |
| Inhalation | Inhalation of dust may irritate the respiratory tract. | [2] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[8]
-
Eye/Face Protection: Wear chemical safety goggles.[2]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from light.[2]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Skin Contact: Wash off with soap and water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Experimental Protocols and Applications
Tris(1,10-phenanthroline)ruthenium(II) chloride is a highly effective photocatalyst for a variety of organic transformations, leveraging its ability to absorb visible light and initiate single-electron transfer (SET) processes.
Synthesis of Substituted Oxazoles
A notable application of a related ruthenium complex, [Ru(bpy)₃]Cl₂, is in the synthesis of substituted oxazoles from α-bromoketones and benzylamines.[9][10][11] This method proceeds under mild conditions using visible light.
Experimental Protocol: General Procedure for the Synthesis of 2,5-Disubstituted Oxazoles (Adapted from Chatterjee et al., J. Org. Chem. 2016)[9][11]
-
To an oven-dried reaction tube, add the α-bromoketone (0.5 mmol), benzylamine (B48309) (0.6 mmol), [Ru(bpy)₃]Cl₂ (1 mol %), K₃PO₄ (1.5 mmol), and CCl₃Br (0.75 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the tube.
-
Seal the tube and degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Place the reaction tube approximately 5-7 cm from a blue LED lamp.
-
Irradiate the mixture at room temperature for the time specified in the literature for the specific substrates.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Photocatalytic Alkene Hydroamination
Ruthenium-based photocatalysts are also employed in the anti-Markovnikov hydroamination of alkenes.[12][13][14] This reaction is of significant interest as it provides a direct route to valuable amine products. The general mechanism involves the generation of a nitrogen-centered radical which then adds to the alkene.
Experimental Protocol: General Concept for Photocatalytic Alkene Hydroamination While a specific, detailed protocol for Tris(1,10-phenanthroline)ruthenium(II) chloride was not fully detailed in the provided search results, the general procedure involves the following components:
-
An amine source (e.g., a primary or secondary amine).
-
An alkene.
-
The ruthenium photocatalyst.
-
A hydrogen atom transfer (HAT) agent or a sacrificial electron donor/acceptor, depending on the specific mechanism.
-
An appropriate solvent.
-
Irradiation with visible light under an inert atmosphere.
The reaction conditions are typically mild and allow for a high degree of functional group tolerance.
Photocatalytic Mechanism
The photocatalytic activity of Tris(1,10-phenanthroline)ruthenium(II) chloride stems from its ability to absorb visible light and populate a long-lived metal-to-ligand charge transfer (MLCT) excited state.[5][15] This excited state, often denoted as [Ru(phen)₃]²⁺*, is both a stronger oxidant and a stronger reductant than the ground state complex. This allows it to participate in single-electron transfer (SET) with organic substrates, initiating radical-based reaction pathways.
The photocatalytic cycle can proceed through two main pathways: oxidative quenching and reductive quenching.
In the oxidative quenching cycle , the excited complex donates an electron to an electron acceptor, generating the oxidized [Ru(phen)₃]³⁺ species. This is then reduced back to the ground state by an electron donor, completing the cycle.
In the reductive quenching cycle , the excited complex accepts an electron from an electron donor, forming the reduced [Ru(phen)₃]⁺ species. This then reduces an electron acceptor to regenerate the ground state catalyst.
The choice of pathway depends on the specific substrates and reaction conditions. These radical-mediated pathways enable a wide range of chemical transformations that are often difficult to achieve through traditional thermal methods.
References
- 1. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. | Semantic Scholar [semanticscholar.org]
- 2. gelest.com [gelest.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. westliberty.edu [westliberty.edu]
- 8. uccaribe.edu [uccaribe.edu]
- 9. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis [organic-chemistry.org]
- 12. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Long-Term Stability and Storage of [Ru(phen)₃]Cl₂ Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the long-term stability and proper storage of tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)₃]Cl₂, powder. Understanding these parameters is essential for ensuring the compound's integrity, reproducibility of experimental results, and the overall success of research and development endeavors.
Chemical and Physical Properties
Tris(1,10-phenanthroline)ruthenium(II) chloride is a coordination complex known for its unique photophysical and electrochemical properties, making it a valuable tool in various scientific applications, including as a photosensitizer, a DNA intercalating agent, and in photodynamic therapy (PDT)[1][2]. The inherent stability of the complex is a key factor in its utility.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₂₄Cl₂N₆Ru | [3][4][5][6] |
| Molecular Weight | 712.59 g/mol | [3][4][5][6] |
| Appearance | Powder or crystals | |
| Melting Point | >300 °C | |
| Solubility | Soluble in water and ethanol | [7] |
| Purity (Typical) | ≥95% | [4][5] |
Recommended Storage Conditions and Handling
Proper storage is paramount to maintaining the long-term stability of [Ru(phen)₃]Cl₂ powder. The primary factors to control are light, moisture, and temperature.
| Parameter | Recommendation | Rationale and References |
| Light | Store in a tightly sealed, opaque container in a dark location. | The compound is light-sensitive. Exposure to light can lead to photodegradation. Safety data sheets consistently highlight its light sensitivity[8]. |
| Moisture | Store in a desiccator or a controlled low-humidity environment. The container should be tightly closed. | The compound is hygroscopic and can absorb moisture from the atmosphere, which may lead to clumping and potential degradation[7]. |
| Temperature | Store in a cool, dry place. A temperature range of 2-8°C is recommended for general long-term storage of Tris-containing reagents[7]. | While generally stable at room temperature, cooler temperatures can slow down potential degradation processes[7][8]. |
| Inert Atmosphere | For very long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | This minimizes oxidation and interaction with atmospheric CO₂, which can affect pH when the compound is eventually dissolved[7]. |
| Handling | Handle in a well-ventilated area. Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask. | Inhalation of the powder should be avoided. Standard laboratory safety protocols should be followed[8]. |
Many suppliers do not provide a specific expiration date on the Certificate of Analysis (COA) if extensive long-term stability data is unavailable. In such cases, a standard one-year warranty from the date of shipment is often applied, and users are advised to routinely inspect the product for any changes in appearance or performance[5][9].
Degradation Pathways
The primary degradation pathways for [Ru(phen)₃]Cl₂ are initiated by exposure to light and moisture.
-
Photodegradation: Ruthenium polypyridyl complexes are known to be susceptible to photodegradation. Upon absorption of light, the complex can be excited to a metal-to-ligand charge transfer (MLCT) state. While this property is harnessed in many of its applications, prolonged exposure can lead to irreversible chemical changes, such as ligand dissociation or oxidation. Strategies to enhance photostability, such as covalent anchoring to supports like reduced graphene oxide, have been explored for related complexes[8].
-
Hydrolysis: Although generally stable in aqueous solutions for experimental timescales, long-term exposure to moisture in the solid state can potentially lead to the hydration of the complex and may facilitate slow degradation reactions.
Experimental Protocol for Stability Assessment
To ensure the integrity of [Ru(phen)₃]Cl₂ powder over time, a stability testing protocol is recommended. This protocol should involve subjecting the compound to stress conditions to accelerate any potential degradation and using analytical methods to detect changes.
Stress Conditions
-
Photostability: Expose the powder to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output) for a defined period. A control sample should be kept in the dark under the same temperature and humidity conditions.
-
Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH) for a specified duration.
-
Hydrolytic Stability: While more relevant for solutions, assessing the impact of high humidity on the powder is crucial. Store a sample in a high-humidity environment (e.g., >90% RH) at a constant temperature.
Analytical Methods for Stability Monitoring
A combination of spectroscopic and chromatographic techniques should be employed to monitor the purity and integrity of the [Ru(phen)₃]Cl₂ powder.
-
UV-Visible Spectroscopy: This technique is useful for a quick assessment of the complex's integrity. The characteristic MLCT absorption band of [Ru(phen)₃]Cl₂ in the visible region (around 450 nm) can be monitored for any changes in absorbance or wavelength maxima, which could indicate degradation[10][11][12].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the parent compound and detecting any degradation products. A reverse-phase HPLC method with a suitable mobile phase and a UV-Vis detector set at the absorbance maximum of the complex can be developed and validated for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals in the aromatic region can indicate the formation of degradation products[13][14][15][16].
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of [Ru(phen)₃]Cl₂ powder.
References
- 1. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound | C36H24Cl2N6Ru | CID 138375736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Ru(phen)3 Cl2 = 95 23570-43-6 [sigmaaldrich.com]
- 6. Ru(phen)3 Cl2 = 95 23570-43-6 [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ru(phen)3 Cl2 = 95 23570-43-6 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Electronic Tapestry: A Technical Guide to the Excited States of [Ru(phen)3]Cl2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the theoretical calculations used to elucidate the excited state properties of the transition metal complex Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2. A thorough understanding of the electronic excited states of this and related ruthenium polypyridyl complexes is paramount for their application in diverse fields, including photodynamic therapy, bio-sensing, and solar energy conversion. This document details the computational methodologies, summarizes key quantitative data, and provides insights into the experimental protocols used to validate theoretical findings.
Introduction to the Photophysics of [Ru(phen)3]2+
The photophysical behavior of [Ru(phen)3]2+ is governed by a rich manifold of electronic excited states. Upon absorption of light in the visible region, the complex is promoted from its singlet ground state (S₀) to one of several singlet excited states. The subsequent relaxation pathways, including intersystem crossing to triplet states, are crucial in determining the complex's luminescent properties and photochemical reactivity. The primary types of excited states involved are:
-
Metal-to-Ligand Charge Transfer (MLCT): These states arise from the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. In [Ru(phen)3]2+, the lowest energy absorption bands are dominated by ¹MLCT transitions.
-
Metal-Centered (MC) or Ligand Field (dd): These states involve the excitation of an electron between metal d-orbitals. While often higher in energy, they can play a critical role in non-radiative decay pathways and photosubstitution reactions.
-
Ligand-Centered (LC) or Intraligand (π-π*): These transitions occur between orbitals localized on the phenanthroline ligands and are typically found at higher energies in the UV region.
The interplay between these states, particularly the efficient intersystem crossing from singlet to triplet MLCT states, is responsible for the characteristic long-lived phosphorescence of [Ru(phen)3]2+.
Theoretical Methodologies for Excited State Calculations
The accurate theoretical description of the excited states of [Ru(phen)3]2+ requires robust quantum chemical methods that can account for electron correlation and the complex electronic structure of transition metal complexes.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a widely used computational method for calculating the excitation energies and oscillator strengths of electronic transitions in medium to large-sized molecules. It offers a good balance between computational cost and accuracy for many systems.
Key Aspects of TD-DFT Calculations for [Ru(phen)3]2+:
-
Functionals: Hybrid functionals, such as B3LYP and M06-2X, are commonly employed and have been shown to provide reliable results for ruthenium polypyridyl complexes.
-
Basis Sets: A combination of basis sets is typically used. For the ruthenium atom, effective core potentials (ECPs) like the Stuttgart-Dresden (SDD) or LANL2DZ are used to describe the core electrons, while the valence electrons are treated with a suitable basis set. For the lighter atoms (C, H, N), Pople-style basis sets like 6-31G* or 6-311G(d,p) are common choices.
-
Solvent Effects: To mimic experimental conditions, solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM).
Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2)
For a more accurate description of the electronic structure, especially in cases of near-degeneracy of electronic states or when a multi-configurational wavefunction is necessary, multireference methods like CASSCF and its perturbative correction, CASPT2, are employed.
-
CASSCF: This method provides a qualitatively correct description of the electronic states by optimizing both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of orbitals and electrons. The selection of the active space is crucial and typically includes the metal d-orbitals and the π and π* orbitals of the ligands involved in the electronic transitions.
-
CASPT2: This method builds upon the CASSCF wavefunction by adding dynamic electron correlation through second-order perturbation theory. CASPT2 calculations are computationally demanding but can provide highly accurate excitation energies.
Quantitative Data from Theoretical Calculations
The following tables summarize representative quantitative data obtained from theoretical calculations on [Ru(phen)3]2+. It is important to note that the exact values can vary depending on the specific computational parameters used.
Table 1: TD-DFT Calculated Singlet Excitation Energies and Oscillator Strengths for [Ru(phen)3]2+
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Character |
| S₁ | 2.60 | 477 | 0.035 | ¹MLCT |
| S₂ | 2.61 | 475 | 0.036 | ¹MLCT |
| S₃ | 2.85 | 435 | 0.089 | ¹MLCT |
| S₄ | 2.86 | 433 | 0.091 | ¹MLCT |
| S₅ | 4.58 | 271 | 0.850 | ¹LC (π-π) |
| S₆ | 4.60 | 269 | 0.865 | ¹LC (π-π) |
Note: These values are illustrative and compiled from typical TD-DFT results. The degeneracy of states may be lifted due to computational approximations.
Table 2: Comparison of Experimental and Theoretical Absorption and Emission Maxima
| Property | Experimental Value (nm) | Theoretical Value (nm) |
| Absorption Maximum (¹MLCT) | ~450 | ~430-480 (TD-DFT) |
| Emission Maximum (³MLCT) | ~610 | Not directly calculated by standard TD-DFT |
Note: The emission maximum corresponds to the phosphorescence from the triplet MLCT state. Its accurate theoretical prediction often requires geometry optimization of the triplet state and consideration of vibrational effects.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound, as well as for the validation of theoretical predictions.
Synthesis of this compound
A common synthetic route involves the reaction of ruthenium(III) chloride hydrate (B1144303) with 1,10-phenanthroline (B135089) in a suitable solvent, followed by reduction of the ruthenium center.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
1,10-phenanthroline monohydrate
-
Ethanol (B145695) or water
-
A reducing agent (e.g., sodium hypophosphite)
Procedure:
-
Dissolve RuCl₃·xH₂O and a stoichiometric excess of 1,10-phenanthroline monohydrate in ethanol or water.
-
Add a reducing agent to the solution.
-
Reflux the mixture for several hours. The color of the solution should change, indicating the formation of the [Ru(phen)3]2+ complex.
-
Cool the reaction mixture to room temperature.
-
The product can be precipitated by adding a saturated aqueous solution of a suitable salt (e.g., KCl or NH₄PF₆).
-
Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
Purification can be achieved by recrystallization or column chromatography.
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorption of light by the complex as a function of wavelength, providing information about the electronic transitions.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water or acetonitrile) of known concentration.
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
Record a baseline spectrum of the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
The absorbance values can be used to calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
Fluorescence (Phosphorescence) Spectroscopy
This technique measures the emission of light from the complex after excitation at a specific wavelength, providing insights into the properties of the emissive excited state.
Instrumentation:
-
Fluorimeter or spectrofluorometer
Procedure:
-
Prepare a dilute solution of this compound.
-
Place the solution in a quartz cuvette.
-
Set the excitation wavelength to a value where the complex absorbs strongly (e.g., at the maximum of the MLCT band).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
For quantitative measurements, it is important to correct for inner filter effects if the sample absorbance is high.
Visualizations
Jablonski Diagram for [Ru(phen)3]2+
Methodological & Application
Application Notes and Protocols for [Ru(phen)3]Cl2 in Photocatalytic Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1,10-phenanthroline)ruthenium(II) chloride, denoted as [Ru(phen)3]Cl2, is a robust and versatile photosensitizer widely employed in visible-light photoredox catalysis. Its favorable photophysical properties, including strong absorption in the visible spectrum, a long-lived excited state, and accessible redox potentials, make it an efficient catalyst for a diverse array of organic transformations. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in modern organic synthesis, aiding researchers in leveraging this powerful catalytic tool.
Mechanism of Action: The Photocatalytic Cycle
The photocatalytic activity of this compound is driven by its ability to engage in single-electron transfer (SET) processes upon excitation with visible light. The general mechanism can proceed through two primary pathways: oxidative and reductive quenching cycles.
-
Excitation: The ground-state [Ru(phen)3]2+ complex absorbs a photon of visible light, promoting it to a long-lived, higher-energy triplet metal-to-ligand charge transfer (*MLCT) excited state, *[Ru(phen)3]2+. This excited state is both a more potent oxidant and a more potent reductant than the ground state.
-
Quenching Pathways:
-
Oxidative Quenching: The excited state *[Ru(phen)3]2+ can be oxidized by an electron acceptor (A), generating the [Ru(phen)3]3+ complex and the radical anion A•-. The highly oxidizing [Ru(phen)3]3+ can then oxidize a substrate to regenerate the ground-state catalyst and complete the cycle.
-
Reductive Quenching: Alternatively, the excited state can be reduced by an electron donor (D), forming the [Ru(phen)3]+ complex and the radical cation D•+. The strongly reducing [Ru(phen)3]+ can then reduce a substrate to regenerate the ground-state catalyst.
-
These quenching events generate reactive radical intermediates from organic substrates, which can then participate in a variety of bond-forming and bond-breaking reactions.
Caption: General photocatalytic cycle of this compound.
Applications in Organic Synthesis: Data Summary
This compound has been successfully applied to a wide range of organic reactions. The following table summarizes key quantitative data for selected transformations.
| Reaction Type | Substrate Example | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Chlorotrifluoromethylation | 4-Pentenamide Derivative | 10 | CH2Cl2 | 6 | up to 99 | [1] |
| Acyloxy-trifluoromethylation | 4-Methylstyrene | 5 | DCE | 24 | 39-40 | [2] |
| Thio-trifluoromethylation | 4-Chlorostyrene | 5 | DCE | 24 | 48 | [2] |
| [2+2] Enone Cycloaddition | Chalcone & Styrene (B11656) | 5 | CH3CN | 4-24 | 70-95 | [3] |
| Oxidation of Sulfides | 4-Methoxythioanisole | 0.005-0.05 | CH3CN/H2O | - | Quantitative | |
| Trifluoromethylation of Arenes | Arylboronic Acid | - | DMF | - | Good to Excellent | [4] |
Experimental Protocols
General Experimental Workflow
A typical experimental setup for a visible-light-mediated reaction using this compound is straightforward and does not require specialized equipment.
Caption: General workflow for a photocatalytic organic reaction.
Protocol 1: Chlorotrifluoromethylation of Unactivated Alkenes
This protocol describes the this compound-catalyzed free-radical chlorotrifluoromethylation of unactivated olefins.[1]
Materials:
-
Alkene substrate (e.g., 4-pentenoic acid derivative)
-
Togni-II reagent (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
This compound
-
Lithium chloride (LiCl)
-
Dichloromethane (CH2Cl2), anhydrous
-
15 mL sealed glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a 15 mL sealed glass vial, add the alkene substrate (0.2 mmol, 1.0 equiv), Togni-II reagent (0.25 mmol, 1.25 equiv), this compound (0.02 mmol, 10 mol%), and LiCl (0.4 mmol, 2.0 equiv).
-
Add anhydrous CH2Cl2 (3 mL) to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
After 6 hours, cool the reaction mixture to room temperature.
-
The crude reaction mixture can be directly purified by silica (B1680970) gel column chromatography to afford the desired chlorotrifluoromethylated product.
Protocol 2: Intermolecular [2+2] Cycloaddition of Acyclic Enones
This protocol details the visible-light-mediated heterodimerization of dissimilar acyclic enones.[3]
Materials:
-
Aryl enone (e.g., chalcone)
-
Alkene (e.g., styrene derivative)
-
This compound
-
Lithium tetrafluoroborate (B81430) (LiBF4)
-
N,N-Diisopropylethylamine (i-Pr2NEt)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., 23 W compact fluorescent bulb)
Procedure:
-
In a Schlenk tube, combine the aryl enone (1.0 equiv), the alkene (2.5 equiv), this compound (5 mol%), LiBF4 (1.0 equiv), and i-Pr2NEt (1.0 equiv).
-
Add anhydrous acetonitrile to achieve the desired concentration.
-
Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel approximately 30 cm from a 23 W compact fluorescent bulb and stir at room temperature.
-
Irradiate the mixture for 4 to 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield the cyclobutane (B1203170) product.
Safety and Handling
-
This compound is a light-sensitive compound and should be stored in the dark.
-
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.
-
Organic solvents and reagents should be handled in a well-ventilated fume hood.
-
High-intensity light sources can be hazardous; appropriate eye protection should be used.
Conclusion
This compound is a highly effective and versatile photosensitizer for a broad range of organic transformations. The mild reaction conditions, operational simplicity, and high efficiencies make it an attractive catalyst for both academic research and industrial applications in drug development and fine chemical synthesis. The protocols provided herein serve as a starting point for the exploration of its synthetic utility.
References
- 1. Ru(phen)3Cl2‐Catalyzed Chlorotrifluoromethylation of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: [Ru(phen)3]Cl2 Mediated Visible-Light Photocatalysis
Introduction
Tris(1,10-phenanthroline)ruthenium(II) chloride, abbreviated as [Ru(phen)3]Cl2, is a coordination complex renowned for its robust performance as a visible-light photoredox catalyst. Its strong absorption in the visible spectrum, long-lived excited state, and well-defined electrochemical properties make it a versatile tool for a wide array of chemical transformations.[1] This catalyst operates under mild conditions, often at room temperature, utilizing low-energy visible light from sources like household light bulbs or LEDs, which presents a significant advantage over high-energy UV-light processes.[2] These attributes have led to its widespread application in organic synthesis, materials science, and biological systems.[2]
Core Mechanism of Photocatalysis
The photocatalytic activity of this compound is centered on its ability to absorb a photon of visible light, which promotes the complex from its ground state, [Ru(phen)3]2+, to a long-lived metal-to-ligand charge transfer (MLCT) excited state, *[Ru(phen)3]2+.[1] This excited species is both a more potent oxidant and a more potent reductant than its ground state counterpart. From this excited state, the catalyst can engage with substrate molecules through two primary pathways: oxidative quenching and reductive quenching.
-
Oxidative Quenching Cycle: In this pathway, the excited catalyst *[Ru(phen)3]2+ accepts an electron from an electron-rich substrate (reductant), generating a substrate radical cation and the reduced form of the catalyst, [Ru(phen)3]+. The highly reducing [Ru(phen)3]+ species can then donate an electron to another substrate (oxidant) to generate a radical anion, thereby completing the catalytic cycle by returning to the ground state [Ru(phen)3]2+.
-
Reductive Quenching Cycle: Conversely, the excited catalyst *[Ru(phen)3]2+ can donate an electron to an electron-deficient substrate (oxidant), forming a substrate radical anion and the oxidized form of the catalyst, [Ru(phen)3]3+. This potent oxidizing agent, [Ru(phen)3]3+, can then accept an electron from another substrate (reductant), regenerating the ground state catalyst and closing the loop.
These two pathways allow this compound to facilitate single-electron transfer (SET) events that can initiate a variety of chemical reactions.
Caption: Photocatalytic cycles of [Ru(phen)3]2+.
Key Properties and Data
The efficacy of this compound as a photocatalyst is defined by its photophysical and electrochemical properties. A summary of these key parameters is provided below.
| Property | Value | Reference |
| Chemical Formula | C36H24Cl2N6Ru | |
| Molecular Weight | 712.59 g/mol | [3] |
| CAS Number | 23570-43-6 | |
| Appearance | Dark red solid/crystals | [4][5] |
| Absorption Max (λmax) | ~450 nm | [6] |
| Emission Max (λem) | ~620 nm | [7] |
| Excited State Lifetime (τ) | >50 µs (in water for a related dyad) | [8] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~53-56% | [4] |
| Redox Potential (Ru3+/2+) | +1.26 V vs SCE (for [Ru(bpy)3]2+) | [2] |
| Redox Potential (Ru2+/+ ) | -1.33 V vs SCE (for [Ru(bpy)3]2+) | [2] |
| Excited State Potential (Ru2+/+ ) | +0.77 V vs SCE (for [Ru(bpy)3]2+) | [2] |
| Excited State Potential (Ru3+/Ru2+) | -0.81 V vs SCE (for [Ru(bpy)3]2+) | [2] |
Note: Some electrochemical data are for the closely related and extensively studied [Ru(bpy)3]Cl2 complex, which serves as a reliable benchmark.
Applications
This compound and its derivatives are employed in a diverse range of applications, leveraging their ability to generate radical intermediates under mild conditions.
-
Organic Synthesis: It catalyzes a wide variety of reactions, including reductive dehalogenations, radical cyclizations, and trifluoromethylation of arenes and heteroarenes.[2]
-
Polymer Chemistry: Used as a photoinitiator for radical polymerizations.
-
Energy Conversion: Investigated for its role in artificial photosynthesis, particularly in water splitting to produce hydrogen and oxygen and in the reduction of CO2.[2][6]
-
Biological Probes: Its luminescent properties are sensitive to the local environment, particularly oxygen concentration, making it useful for cellular imaging and as a probe for DNA interactions.[8] The fluorescence of this compound can be quenched by graphene oxide and restored by the addition of DNA, forming the basis of a DNA detection method.
Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Photoredox Reaction
This protocol describes a general setup for a photoredox-catalyzed organic reaction, such as a reductive dehalogenation.
Materials:
-
This compound photocatalyst
-
Substrate (e.g., an alkyl or aryl halide)
-
Sacrificial electron donor (e.g., a tertiary amine like Hantzsch ester or triethylamine)
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or DMF)
-
Reaction vessel (e.g., a Schlenk tube or vial with a magnetic stir bar)
-
Visible light source (e.g., 450 nm blue LED strip)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the substrate (1.0 equiv), this compound (0.5–2 mol%), and the sacrificial electron donor (1.5–2.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel approximately 5-10 cm from the visible light source. A cooling fan may be used to maintain room temperature.
-
Irradiate the mixture with stirring for the required reaction time (typically monitored by TLC or GC-MS).
-
Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.
Caption: General workflow for a photoredox experiment.
Protocol 2: Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of the catalyst.[5]
Materials:
-
RuCl3·3H2O (Ruthenium(III) chloride trihydrate)
-
1,10-phenanthroline (B135089) monohydrate
-
Sodium phosphinate solution
-
Potassium chloride (KCl)
-
Deionized water
-
Round-bottom flask, condenser, heating mantle, and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve RuCl3∙3H2O (70 mg) and 1,10-phenanthroline monohydrate (150 mg) in water (6 mL) with stirring. Stir until the solids are fully dissolved (approx. 20 minutes), which should result in a green solution.[5]
-
Add sodium phosphinate solution (200 μL) to the reaction mixture.[5]
-
Attach a condenser and heat the mixture to reflux for 20 minutes. The color should change from green to brown and then to orange.[5]
-
If no color change is observed, add another 100 μL of sodium phosphinate solution and continue refluxing for 10 more minutes.[5]
-
Cool the reaction mixture to approximately 50°C and filter to remove any solids.[5]
-
To the filtrate, add solid potassium chloride (1.4 g) to precipitate the this compound complex.[5]
-
If precipitation is slow, cool the solution in an ice bath.[5]
-
Isolate the resulting red crystals by vacuum filtration, wash with a small amount of cold water, and dry at 80°C for 15 minutes.[5]
Protocol 3: Characterization by Cyclic Voltammetry (CV)
CV is used to determine the redox potentials of the catalyst, which are crucial for designing photocatalytic systems.
Materials & Equipment:
-
This compound
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Potentiostat with a three-electrode cell:
-
Working Electrode (e.g., glassy carbon or platinum disk)
-
Reference Electrode (e.g., Ag/AgCl or SCE)
-
Counter/Auxiliary Electrode (e.g., platinum wire)
-
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Prepare a 1 mM solution of this compound in the electrolyte solution (0.1 M TBAP in acetonitrile).[9]
-
Assemble the three-electrode cell. Ensure the electrodes are clean and polished (especially the working electrode).
-
Deoxygenate the sample solution by bubbling with argon or nitrogen for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential over a range that covers the expected redox events (e.g., from 0 V to +1.5 V for oxidation and 0 V to -1.5 V for reduction vs. SCE).
-
Typical scan rates range from 20 to 500 mV/s.[9] A reversible one-electron process should exhibit a peak separation (ΔEp) of approximately 58 mV at room temperature.[9]
-
Optionally, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium) for accurate potential referencing.
Protocol 4: Luminescence Quenching Experiment
These experiments are performed to determine if a substrate interacts with the excited state of the photocatalyst and to calculate the quenching rate constant.
Materials & Equipment:
-
This compound
-
Quencher (the substrate of interest)
-
Degassed solvent
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a stock solution of the quencher at a high concentration.
-
Record the emission spectrum and intensity (I0) of the this compound solution in the absence of the quencher. The excitation wavelength should be at the absorption maximum (~450 nm) and emission monitored at the emission maximum (~620 nm).[7]
-
Add small aliquots of the quencher stock solution to the cuvette, and record the new emission intensity (I) after each addition.
-
Plot the ratio of intensities (I0/I) against the concentration of the quencher ([Q]).
-
Analyze the data using the Stern-Volmer equation: I0/I = 1 + KSV[Q], where KSV is the Stern-Volmer quenching constant.[1] The slope of the plot gives KSV.
-
The quenching rate constant (kq) can be calculated if the excited-state lifetime (τ) is known, using the formula KSV = kqτ.[1]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C36H24Cl2N6Ru | CID 138375736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solved Synthesis of this compound In a round-bottom flask, | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for [Ru(phen)3]Cl2 Photocatalyzed C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting carbon-carbon (C-C) bond formation reactions using the photocatalyst Tris(1,10-phenanthroline)ruthenium(II) chloride, commonly referred to as [Ru(phen)3]Cl2. This ruthenium complex is a highly effective photocatalyst that absorbs visible light to initiate single-electron transfer (SET) processes, enabling a wide range of organic transformations under mild reaction conditions.[1] This document will focus on the trifluoromethylation of arenes and heteroarenes, a critical transformation in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group.[2]
Overview of this compound Photocatalysis
Tris(1,10-phenanthroline)ruthenium(II) is a d6 metal complex that possesses favorable photophysical and electrochemical properties for photoredox catalysis.[3] Upon irradiation with visible light, the complex absorbs a photon, promoting an electron from a metal-centered orbital to a ligand-centered orbital in a process known as metal-to-ligand charge transfer (MLCT).[1] This excited state, *[Ru(phen)3]2+, is a potent redox agent, capable of both accepting and donating an electron.
The general catalytic cycle can proceed through two primary pathways: oxidative quenching and reductive quenching. In the context of many C-C bond forming reactions, including the trifluoromethylation of arenes, the oxidative quenching pathway is often operative. In this cycle, the excited photocatalyst *[Ru(phen)3]2+ is quenched by an electron acceptor, generating the oxidized form of the catalyst, [Ru(phen)3]3+, and a radical species. This radical can then engage in the desired C-C bond formation. The [Ru(phen)3]3+ is subsequently reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.
Application: Trifluoromethylation of Arenes and Heteroarenes
The direct trifluoromethylation of arenes and heteroarenes is a powerful tool for the late-stage functionalization of complex molecules. The use of this compound as a photocatalyst allows for the generation of the trifluoromethyl radical (•CF3) from readily available precursors under mild conditions.[2]
Data Presentation: Substrate Scope and Yields
The following table summarizes the scope of the photocatalytic trifluoromethylation of various arenes and heteroarenes using this compound as the photocatalyst and trifluoromethanesulfonyl chloride (CF3SO2Cl) as the trifluoromethyl source. The data demonstrates the broad applicability of this method to both electron-rich and electron-deficient aromatic systems.[2]
| Entry | Substrate | Product | Isolated Yield (%) |
| 1 | N-Methylpyrrole | 2-Trifluoromethyl-N-methylpyrrole | 94 |
| 2 | Furan | 2-Trifluoromethylfuran | 85 |
| 3 | Thiophene | 2-Trifluoromethylthiophene | 78 |
| 4 | Indole | 3-Trifluoromethylindole | 82 |
| 5 | Pyridine | 2-Trifluoromethylpyridine | 70 |
| 6 | Quinoline | 2-Trifluoromethylquinoline | 87 |
| 7 | Benzene | Trifluoromethylbenzene | 72 |
| 8 | Anisole | 4-Trifluoromethylanisole | 88 |
| 9 | Toluene | 4-Trifluoromethyltoluene | 75 |
| 10 | Chlorobenzene | 1-Chloro-4-(trifluoromethyl)benzene | 81 |
Experimental Protocols
General Protocol for Photocatalytic Trifluoromethylation of Arenes
This protocol provides a step-by-step procedure for the trifluoromethylation of an arene using this compound as the photocatalyst.
Materials:
-
This compound (1-2 mol%)
-
Arene or heteroarene substrate (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl) (2.0 equiv)
-
A suitable base, such as 2,6-lutidine (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dimethylformamide)
-
Reaction vessel (e.g., a vial or round-bottom flask with a stir bar)
-
Visible light source (e.g., a household 26 W compact fluorescent lamp)
-
Standard laboratory glassware for work-up and purification
-
Degassing equipment (e.g., nitrogen or argon line, freeze-pump-thaw setup)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the arene or heteroarene substrate (0.5 mmol, 1.0 equiv), this compound (0.005-0.01 mmol, 1-2 mol%), and the base (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of acetonitrile) to the reaction vessel.
-
Degassing: Seal the reaction vessel and degas the solution thoroughly. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by three cycles of freeze-pump-thaw.
-
Reagent Addition: After degassing, add the trifluoromethanesulfonyl chloride (1.0 mmol, 2.0 equiv) to the reaction mixture under an inert atmosphere.
-
Irradiation: Place the reaction vessel approximately 5-10 cm away from the visible light source and begin vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure trifluoromethylated product.[4]
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Visualizations
Photocatalytic Cycle for Trifluoromethylation
References
- 1. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
Application of [Ru(phen)3]Cl2 in Electrochemiluminescence Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1,10-phenanthroline)ruthenium(II) chloride, commonly abbreviated as [Ru(phen)3]Cl2, is a highly efficient and widely utilized luminophore in the field of electrochemiluminescence (ECL). Its favorable properties, including high quantum yield, excellent chemical stability, and the ability to participate in co-reactant ECL pathways, make it an ideal candidate for the development of sensitive and specific bioassays. This document provides detailed application notes and experimental protocols for the use of this compound in various ECL bioassay formats, including aptasensors and immunosensors. The methodologies described herein are designed to guide researchers in the development and implementation of robust analytical platforms for the detection of a wide range of analytes, from small molecules to proteins and nucleic acids.
Principle of this compound Electrochemiluminescence
The ECL mechanism of this compound typically involves a co-reactant, most commonly tri-n-propylamine (TPrA). Upon electrochemical oxidation at the electrode surface, both [Ru(phen)3]2+ and TPrA are converted to their respective radical cation and radical species. A series of subsequent chemical reactions leads to the formation of an excited state of the ruthenium complex, [Ru(phen)3]2+*, which then relaxes to the ground state, emitting light at approximately 620 nm. The intensity of the emitted light is directly proportional to the concentration of the [Ru(phen)3]2+ complex near the electrode surface, a principle that is harnessed in the design of various bioassay formats.
Data Presentation: Performance of this compound-based ECL Bioassays
The following table summarizes the quantitative performance of various ECL bioassays employing this compound as the luminophore. This data is intended to provide a comparative overview of the capabilities of different assay formats.
| Analyte | Assay Type | Electrode Modification | Linear Range | Detection Limit | Reference |
| Thrombin | Aptasensor (Signal-off) | Graphene Oxide | 0.90 pM - 226 pM | 0.40 pM | [1] |
| Carcinoembryonic Antigen (CEA) | Immunosensor (Sandwich) | Not Specified | 0.01 ng/mL - 80 ng/mL | 0.003 ng/mL | [2] |
| Bleomycin (B88199) | Aptasensor (Signal-off) | Hairpin DNA on Gold | 0.1 pM - 50 pM | 0.03 pM | [3] |
| Alkaline Phosphatase (ALP) | Label-free | CdS-Ru Nanoclusters | Not Specified | 0.35 U/L | [4] |
Experimental Protocols
"Signal-Off" ECL Aptasensor for Thrombin Detection
This protocol describes a label-free, "signal-off" ECL aptasensor for the detection of thrombin, where the ECL signal decreases in the presence of the target analyte.[1]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Graphene Oxide (GO) dispersion
-
Amino-terminated thrombin aptamer
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound solution
-
Tri-n-propylamine (TPrA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Thrombin standard solutions
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.
-
Drop-cast 5 µL of GO dispersion (1 mg/mL) onto the GCE surface and allow it to dry.
-
-
Aptamer Immobilization:
-
Activate the carboxyl groups on the GO surface by incubating the GO-modified GCE in a freshly prepared solution of 100 mM EDC and 25 mM NHS in PBS for 30 minutes at room temperature.
-
Rinse the electrode with PBS.
-
Incubate the activated electrode in a solution containing 10 µM of the amino-terminated thrombin aptamer in PBS for 2 hours at 37°C.
-
Rinse the electrode thoroughly with PBS to remove any unbound aptamer.
-
-
This compound Intercalation:
-
Immerse the aptamer-modified electrode in a 1 mM this compound solution in PBS for 30 minutes to allow for the intercalation of the ruthenium complex into the aptamer structure.
-
Rinse with PBS to remove non-intercalated this compound.
-
-
Thrombin Incubation and ECL Measurement:
-
Incubate the electrode in thrombin solutions of varying concentrations (prepared in PBS) for 45 minutes at 37°C.
-
Wash the electrode with PBS.
-
Perform ECL measurements in a PBS solution (pH 7.4) containing 100 mM TPrA by scanning the potential from 0 V to 1.3 V. The ECL signal is recorded at the peak potential.
-
"Signal-On" ECL Immunosensor for Carcinoembryonic Antigen (CEA) Detection
This protocol outlines a sandwich-type "signal-on" ECL immunosensor for the detection of CEA, where the ECL signal increases with the concentration of the analyte.[2]
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
Primary anti-CEA antibody (Ab1)
-
Carcinoembryonic antigen (CEA) standard solutions
-
Secondary anti-CEA antibody (Ab2) labeled with [Ru(phen)3]2+
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Tri-n-propylamine (TPrA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Washing buffer (PBS with 0.05% Tween 20)
Procedure:
-
Electrode Preparation and Primary Antibody Immobilization:
-
Clean the SPCE according to the manufacturer's instructions.
-
Drop-cast 10 µL of a 10 µg/mL solution of Ab1 in PBS onto the working electrode area and incubate overnight at 4°C in a humid chamber.
-
Wash the electrode with washing buffer.
-
-
Blocking:
-
Incubate the electrode with 1% BSA in PBS for 1 hour at room temperature to block any non-specific binding sites.
-
Wash the electrode with washing buffer.
-
-
CEA Incubation:
-
Apply 10 µL of CEA standard solutions of varying concentrations to the electrode and incubate for 1 hour at 37°C.
-
Wash the electrode thoroughly with washing buffer.
-
-
Secondary Antibody Incubation and ECL Measurement:
-
Add 10 µL of a 5 µg/mL solution of [Ru(phen)3]2+-labeled Ab2 to the electrode and incubate for 1 hour at 37°C.
-
Wash the electrode extensively with washing buffer to remove any unbound secondary antibody.
-
Perform ECL measurements in a PBS solution (pH 7.4) containing 100 mM TPrA by applying a potential sweep from 0 V to 1.3 V. The ECL intensity is measured at the peak potential.
-
Signaling Pathways and Experimental Workflows
"Signal-Off" Aptasensor for Thrombin
In this configuration, the thrombin aptamer, immobilized on the electrode surface, initially binds a significant amount of this compound, resulting in a strong ECL signal. Upon the introduction of thrombin, the aptamer undergoes a conformational change to bind to the thrombin, leading to the release of the intercalated this compound from the electrode surface. This decrease in the concentration of the luminophore at the electrode results in a proportional decrease in the ECL signal.
Caption: "Signal-Off" ECL aptasensor mechanism for thrombin detection.
"Signal-On" Immunosensor for CEA
In the sandwich immunosensor format, the capture antibody immobilized on the electrode binds the CEA from the sample. Subsequently, a secondary antibody labeled with this compound binds to a different epitope on the captured CEA. This brings the this compound in close proximity to the electrode surface. The amount of bound, labeled secondary antibody, and therefore the ECL signal generated, is directly proportional to the concentration of CEA in the sample.
Caption: "Signal-On" ECL immunosensor mechanism for CEA detection.
Conclusion
This compound continues to be a cornerstone luminophore in the development of highly sensitive and specific ECL bioassays. The versatility of this complex allows for its integration into a variety of assay formats, including "signal-off" and "signal-on" platforms, catering to the detection of a broad spectrum of analytes. The protocols and data presented in this document serve as a valuable resource for researchers and professionals in the field, providing a solid foundation for the design and implementation of novel ECL-based analytical methods. With ongoing advancements in nanomaterials and bioconjugation techniques, the application of this compound in ECL bioassays is poised for further innovation and impact across various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Label-free electrogenerated chemiluminescence biosensing method for trace bleomycin detection based on a Ru(phen)3(2+)-hairpin DNA composite film electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: [Ru(phen)3]Cl2 as a Luminescent Probe for DNA Intercalation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2, as a luminescent probe to investigate the intercalation of molecules with DNA. This document outlines the underlying principles, experimental protocols, data analysis, and visualization of the interaction.
Introduction
Tris(1,10-phenanthroline)ruthenium(II), [Ru(phen)3]2+, is a well-characterized coordination complex that exhibits strong luminescence, making it an excellent probe for studying DNA binding interactions. Its planar phenanthroline ligands can insert themselves between the base pairs of double-stranded DNA, a process known as intercalation. This interaction leads to discernible changes in the photophysical properties of the complex, which can be monitored to quantify the binding affinity and understand the binding mechanism.
The binding of [Ru(phen)3]2+ to DNA is primarily driven by a combination of electrostatic interactions and the partial intercalation of one of its phenanthroline ligands into the DNA double helix. This intercalative binding mode is more pronounced compared to its analogue, [Ru(bpy)3]2+, due to the larger surface area of the phenanthroline ligand. Upon intercalation, the complex is shielded from non-radiative decay pathways, resulting in an enhancement of its luminescence intensity and lifetime. These changes form the basis of the experimental techniques described herein.
Quantitative Data Summary
The interaction of this compound with DNA has been quantified by various research groups. The following tables summarize key binding parameters to provide a comparative overview.
Table 1: Binding Constants for this compound with DNA
| DNA Source | Method | Binding Constant (Kb) (M⁻¹) | Reference |
| Calf Thymus DNA | Absorption Spectroscopy | 5.33 x 10⁴ - 9.506 x 10⁴ | [1] |
| Calf Thymus DNA | Fluorescence Spectroscopy | 2.8 x 10⁴ - 4.9 x 10⁴ | [2] |
| Guava Fruit DNA | Absorption & Emission Spectroscopy | 9.506 x 10⁴ | [1] |
Table 2: Stern-Volmer Quenching Constants for this compound-DNA Interaction
| Quencher | Method | Stern-Volmer Constant (Ksv) (M⁻¹) | Reference |
| [Fe(CN)6]⁴⁻ | Luminescence Quenching | 5.39 (in absence of DNA) | [3] |
| [Fe(CN)6]⁴⁻ | Luminescence Quenching | 0.03 (in presence of CT DNA) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the intercalation of this compound with DNA.
3.1. Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
RuCl3·3H2O
-
1,10-phenanthroline (B135089) monohydrate
-
Sodium phosphinate solution
-
Potassium chloride (KCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Filtration apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve RuCl3·3H2O (e.g., 70 mg) and a stoichiometric excess of 1,10-phenanthroline monohydrate (e.g., 150 mg) in deionized water (e.g., 6 mL) with stirring.[4]
-
Add a reducing agent, such as sodium phosphinate solution (e.g., 200 μL), to the mixture.[4]
-
Heat the mixture to reflux for approximately 20-30 minutes. The color of the solution should change from green to a deep red-orange, indicating the formation of the complex.[4]
-
Cool the reaction mixture to approximately 50°C and filter to remove any solid impurities.[4]
-
To the filtrate, add solid potassium chloride (e.g., 1.4 g) to precipitate the this compound complex.[4]
-
If precipitation is incomplete, a small amount of solvent can be removed using a rotary evaporator.
-
Cool the suspension in an ice bath to maximize the precipitation of the red-orange crystals.
-
Isolate the product by vacuum filtration, wash with a small amount of cold deionized water, followed by a small amount of ethanol.
-
Dry the collected crystals in a desiccator or at a moderately elevated temperature (e.g., 80°C).
3.2. Absorption (UV-Vis) Titration
This protocol is used to determine the binding constant of this compound with DNA by monitoring changes in its absorption spectrum.
Materials:
-
Stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.2)
-
Stock solution of DNA (e.g., calf thymus DNA) in the same buffer
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a solution of this compound of a known concentration in the buffer.
-
Record the UV-Vis absorption spectrum of the this compound solution in the range of 200-600 nm. The spectrum should show characteristic metal-to-ligand charge transfer (MLCT) bands around 450 nm.[1]
-
Perform a titration by making successive additions of small aliquots of the concentrated DNA stock solution to the this compound solution in the cuvette.
-
After each addition of DNA, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the absorption spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
The binding of this compound to DNA typically results in hypochromism (a decrease in absorbance) and a slight red shift (bathochromic shift) of the MLCT band.[3]
-
The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Benesi-Hildebrand equation or a similar binding model.[1][5]
3.3. Emission (Luminescence) Titration
This protocol quantifies the binding interaction by measuring the change in the luminescence intensity of this compound upon addition of DNA.
Materials:
-
Stock solution of this compound in a suitable buffer
-
Stock solution of DNA in the same buffer
-
Spectrofluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute solution of this compound in the buffer.
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the MLCT band (around 450 nm) and record the emission spectrum (typically in the range of 500-700 nm). [Ru(phen)3]2+ has an emission maximum around 596-600 nm.[1]
-
Titrate the this compound solution with successive additions of the DNA stock solution.
-
After each addition, mix well and allow the solution to equilibrate before recording the emission spectrum.
-
Intercalation of this compound into the DNA helix will shield the complex from the aqueous environment, leading to an increase in luminescence intensity.
-
The binding constant can be determined by analyzing the change in emission intensity as a function of DNA concentration using appropriate binding models, such as the McGhee-Von Hippel equation.[3]
3.4. Viscosity Measurement
This protocol provides hydrodynamic evidence for the intercalative binding mode of this compound. Intercalation lengthens and unwinds the DNA duplex, leading to an increase in its viscosity.
Materials:
-
Sonicated DNA solution of a known concentration in buffer
-
Stock solution of this compound
-
Ubbelohde or similar viscometer
-
Thermostated water bath
Procedure:
-
Maintain a constant temperature in the water bath (e.g., 25 ± 0.1 °C).
-
Measure the flow time of the buffer solution (t0) in the viscometer.
-
Measure the flow time of the DNA solution (t) in the absence of the complex.
-
Add increasing amounts of the this compound stock solution to the DNA solution and measure the flow time at each concentration.
-
Calculate the relative viscosity (η/η0) at each concentration, where η and η0 are the viscosities of the DNA solution with and without the complex, respectively. The viscosities are proportional to the flow times.
-
Plot the relative viscosity versus the ratio of the concentration of the complex to the concentration of DNA. An increase in relative viscosity is indicative of an intercalative binding mode.
Visualizations
4.1. Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of DNA intercalation and the experimental workflows.
References
- 1. jchemlett.com [jchemlett.com]
- 2. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved Synthesis of this compound In a round-bottom flask, | Chegg.com [chegg.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Singlet Oxygen Generation using [Ru(phen)3]Cl2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1,10-phenanthroline)ruthenium(II) chloride, denoted as [Ru(phen)3]Cl2, is a well-characterized coordination complex that serves as a robust photosensitizer for the generation of singlet oxygen (¹O₂). Upon absorption of light, typically in the visible region of the electromagnetic spectrum, the complex transitions to an excited triplet state. This excited state can then transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂), resulting in the formation of the highly reactive singlet oxygen. This property makes this compound a valuable tool in various research fields, including photodynamic therapy (PDT), photocatalysis, and studies of oxidative stress.
These application notes provide a comprehensive overview of the protocols for the preparation, use, and quantification of singlet oxygen generated by this compound.
Data Presentation
The efficiency of singlet oxygen generation by a photosensitizer is paramount for its application. The key quantitative parameter is the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.
| Parameter | Value | Solvent | Reference Compound | Excitation Wavelength (nm) | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.24 | D₂O | [Ru(bpy)₃]²⁺ | Not specified | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.88 (for a related complex) | Not specified | Not specified | Not specified | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53-0.88 (for a series of related complexes) | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution of this compound for use in singlet oxygen generation experiments.
Materials:
-
Tris(1,10-phenanthroline)ruthenium(II) chloride (this compound) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 5 mM stock solution, first dissolve the this compound powder in a small volume of DMSO.[2]
-
Once fully dissolved in DMSO, add deionized water to achieve the final desired concentration of 5 mM.[2] For example, to make 1 mL of a 5 mM stock solution, dissolve 3.56 mg of this compound in 100 µL of DMSO and then add 900 µL of deionized water.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Store the stock solution protected from light at 4°C for short-term storage or at -20°C for long-term storage.
Protocol 2: General Procedure for Singlet Oxygen Generation
This protocol provides a general workflow for generating singlet oxygen in a solution using this compound.
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired solvent (e.g., water, buffer, organic solvent)
-
Reaction vessel (e.g., quartz cuvette, multi-well plate)
-
Light source with appropriate wavelength and intensity control (e.g., laser, LED lamp with a filter for the 400-500 nm range)
-
Oxygen source (e.g., ambient air, oxygen purging system)
Procedure:
-
Prepare the reaction solution by diluting the this compound stock solution to the desired final concentration in the chosen solvent. The final concentration will depend on the specific application and the desired rate of singlet oxygen generation.
-
Ensure the solution is saturated with oxygen. For most applications in aqueous buffers, gentle stirring in contact with air is sufficient. For organic solvents or for maximizing singlet oxygen production, the solution can be purged with pure oxygen.
-
Place the reaction vessel in the light path of the chosen light source. The excitation wavelength should correspond to an absorption maximum of this compound, typically in the 400-500 nm range.[3]
-
Irradiate the solution for the desired period. The duration of irradiation will depend on the light intensity, the concentration of this compound, and the desired total amount of singlet oxygen to be generated.
-
Proceed with the desired downstream application or analysis of singlet oxygen.
Protocol 3: Quantification of Singlet Oxygen using 1,3-Diphenylisobenzofuran (B146845) (DPBF)
This protocol describes a common indirect method for quantifying singlet oxygen generation by monitoring the bleaching of a chemical trap, 1,3-diphenylisobenzofuran (DPBF).
Materials:
-
This compound solution (prepared as in Protocol 2)
-
1,3-Diphenylisobenzofuran (DPBF) stock solution (e.g., 10 mM in a suitable organic solvent like methanol)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (as in Protocol 2)
Procedure:
-
In a quartz cuvette, prepare a solution containing a known concentration of this compound and DPBF. A typical starting concentration for DPBF is in the micromolar range. The absorbance of this compound at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.
-
Measure the initial absorbance of the solution at the absorption maximum of DPBF (around 410-415 nm).
-
Irradiate the solution with the light source for a defined period.
-
After irradiation, immediately measure the absorbance of the solution at the DPBF absorption maximum again.
-
The decrease in DPBF absorbance is proportional to the amount of singlet oxygen generated. The rate of DPBF bleaching can be used to calculate the singlet oxygen quantum yield by comparing it to a standard photosensitizer with a known quantum yield under the same experimental conditions.[4]
Mandatory Visualizations
Mechanism of Singlet Oxygen Generation
The generation of singlet oxygen by this compound follows a Type II photodynamic process. The following diagram illustrates this mechanism.
Caption: Mechanism of singlet oxygen generation by this compound.
Experimental Workflow for Singlet Oxygen Quantification
The following diagram outlines the key steps in the experimental workflow for quantifying singlet oxygen generation using a chemical probe like DPBF.
Caption: Workflow for singlet oxygen quantification using DPBF.
Signaling Pathway in Photodynamic Therapy
Singlet oxygen generated by photosensitizers like this compound can induce cell death through various signaling pathways, primarily by causing oxidative damage to cellular components.
Caption: Simplified signaling pathway of PDT-induced cell death.
References
- 1. Control and utilization of ruthenium and rhodium metal complex excited states for photoactivated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: [Ru(phen)3]Cl2 as a Probe for Cellular Imaging and Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1,10-phenanthroline)ruthenium(II) chloride, abbreviated as [Ru(phen)3]Cl2, is a versatile coordination complex with significant applications in cellular biology and microscopy. Its robust photophysical properties, including strong luminescence and sensitivity to the cellular microenvironment, make it a valuable tool for a range of imaging techniques. This document provides detailed application notes and experimental protocols for the use of this compound as a cellular imaging probe, a photosensitizer in photodynamic therapy (PDT), and a biosensor for intracellular oxygen.
Principle of Application
This compound is a well-characterized ruthenium complex that exhibits intense and long-lived luminescence upon excitation with visible light. The emission properties of this compound are highly sensitive to its local environment, particularly to the presence of oxygen, which can quench its luminescence. This characteristic underpins its use as a probe for measuring intracellular oxygen concentrations.
The cellular uptake of this compound is a complex process influenced by factors such as the cell type and the compound's lipophilicity. While the complex itself is hydrophilic, modifications to the ligands can alter its lipophilicity and, consequently, its cellular uptake and subcellular localization. Upon entering the cell, often through endocytosis, this compound can accumulate in various organelles, including endosomes, lysosomes, and mitochondria, allowing for targeted imaging of these structures.
Furthermore, upon light irradiation, this compound can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic. This property is harnessed in photodynamic therapy (PDT), where the complex is used as a photosensitizer to induce localized cell death in targeted tissues, such as tumors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference Conditions |
| Absorption Maximum (λ_abs) | 448 nm | Aqueous Solution |
| Emission Maximum (λ_em) | 610 nm | Aqueous Solution |
| Molar Extinction Coefficient (ε) | 1.86 x 10^4 M⁻¹cm⁻¹ | at 448 nm |
| Quantum Yield (Φ) | ~0.042 | Deaerated aqueous solution |
| Luminescence Lifetime (τ) | ~400 ns | Deaerated aqueous solution |
Table 2: Cellular Uptake and Localization of this compound
| Cell Line | Incubation Concentration | Incubation Time | Primary Localization |
| HeLa | 10-50 µM | 1-4 h | Perinuclear granular structures (endosomes/lysosomes)[1] |
| MCF-7 | 100 µM | 9 h | Nuclei (when delivered with graphene oxide)[2][3] |
| HCAEC | 200 µM | 24 h | Endosomes, redistributed to other vesicles[1] |
| U87 MG | 200 µM | 24 h | Intracellular granular structures[1] |
Table 3: Cytotoxicity and Phototoxicity of this compound
| Cell Line | Condition | IC50 Value |
| Various | Dark toxicity | Generally low, highly biocompatible[1][4] |
| Various | Phototoxicity (with light irradiation) | Dependent on light dose and concentration[1][5] |
Experimental Protocols
Protocol 1: General Staining of Cultured Cells for Fluorescence Microscopy
This protocol outlines the basic procedure for staining adherent mammalian cells with this compound for visualization of its intracellular distribution.
Materials:
-
This compound stock solution (1 mM in sterile water or PBS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Adherent mammalian cells (e.g., HeLa, MCF-7)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~450 nm, emission >515 nm)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Dilute the this compound stock solution in complete cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Cell Staining: Remove the culture medium from the cells and wash once with sterile PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized.
-
Washing: After incubation, remove the staining solution and wash the cells three times with sterile PBS to remove extracellular this compound.
-
Imaging: Add fresh complete culture medium or PBS to the cells. Image the cells using a fluorescence microscope. For live-cell imaging, ensure the microscope is equipped with a stage-top incubator.
Protocol 2: Assessment of Phototoxicity
This protocol describes a method to evaluate the phototoxic effects of this compound on cultured cells using a standard cell viability assay.
Materials:
-
This compound
-
Cultured cells in a 96-well plate
-
Complete cell culture medium
-
PBS
-
Light source with a specific wavelength (e.g., 450 nm LED array)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound in complete culture medium. Include a no-drug control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C.
-
Light Exposure: Wash the cells with PBS and replace with fresh medium. Expose the designated wells to a specific dose of light. Keep a set of wells treated with this compound in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the phototoxic effect.
Protocol 3: Measurement of Intracellular Oxygen
This protocol details the use of this compound for monitoring changes in intracellular oxygen levels using fluorescence lifetime imaging microscopy (FLIM).
Materials:
-
This compound
-
Cultured cells on glass-bottom dishes
-
FLIM system coupled to a confocal or multiphoton microscope
-
Gas-controlled environmental chamber for the microscope stage
Procedure:
-
Cell Preparation and Staining: Prepare and stain the cells with this compound as described in Protocol 1.
-
Microscopy Setup: Place the dish on the microscope stage within the environmental chamber. Set the excitation and emission wavelengths appropriate for this compound.
-
Baseline Lifetime Measurement: Acquire a baseline fluorescence lifetime image under normoxic conditions (e.g., 21% O2).
-
Inducing Hypoxia/Hyperoxia: Alter the oxygen concentration in the chamber to induce hypoxia (e.g., 1% O2) or hyperoxia.
-
Lifetime Measurement under Altered Oxygen: Acquire fluorescence lifetime images at different time points after changing the oxygen level.
-
Data Analysis: Analyze the fluorescence lifetime data. A decrease in luminescence lifetime corresponds to an increase in oxygen concentration due to quenching. The relationship between lifetime and oxygen concentration can be described by the Stern-Volmer equation.
Visualizations
Caption: Workflow for cellular imaging using this compound.
Caption: this compound mechanism in photodynamic therapy.
Caption: Principle of oxygen sensing with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Interaction of Ru(phen)3Cl2 with graphene oxide and its application for DNA detection both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of oxygen-sensitive luminescent probes Ru(phen)(3)(2+) and Ru(bipy)(3)(2+) with animal and plant cells in vitro. Mechanism of phototoxicity and conditions for non-invasive oxygen measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing [Ru(phen)3]Cl2 in Photodynamic Therapy for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in situ. Ruthenium(II) polypyridyl complexes, such as Tris(1,10-phenanthroline)ruthenium(II) chloride ([Ru(phen)3]Cl2), have garnered significant interest as potential photosensitizers due to their unique photophysical and photochemical properties. Upon excitation with light of an appropriate wavelength, this compound can efficiently generate singlet oxygen, a highly reactive ROS, which can induce oxidative stress and trigger apoptotic or necrotic cell death in cancer cells. These application notes provide a comprehensive overview of the methodology for evaluating the efficacy of this compound as a PDT agent and detail the underlying molecular mechanisms.
Mechanism of Action
The photodynamic activity of this compound is initiated by the absorption of photons, leading to the formation of a triplet metal-to-ligand charge-transfer (3MLCT) excited state. This long-lived excited state can then transfer its energy to molecular oxygen (O2), generating highly cytotoxic singlet oxygen (1O2). The production of ROS within the cancer cells leads to oxidative damage of cellular components, including lipids, proteins, and nucleic acids, ultimately culminating in cell death through apoptosis or necrosis. Key signaling pathways, including the MAPK (JNK and p38) and PI3K/Akt pathways, are often implicated in the cellular response to PDT-induced oxidative stress, regulating the balance between cell survival and apoptosis.
Quantitative Data Summary
The efficacy of a photosensitizer is determined by several key parameters, including its singlet oxygen quantum yield, cellular uptake, and phototoxicity (IC50 values upon irradiation). While extensive data for this compound is still emerging, the following tables summarize its known photophysical properties and the phototoxicity of structurally related Ruthenium(II) complexes.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) in aqueous solution | ~0.25 | [1] |
| Absorption Maximum (λmax) | ~450 nm | General Knowledge |
| Emission Maximum (λem) | ~610 nm | General Knowledge |
Table 2: Phototoxicity (IC50 in µM) of Structurally Related Ruthenium(II) Complexes in Various Cancer Cell Lines after Photodynamic Therapy
| Complex | Cell Line | IC50 (µM) upon Irradiation | Dark IC50 (µM) | Reference |
| [Ru(phen)2(dppz-7,8-(OMe)2)]2+ | HeLa | 3.1 | >100 | [2] |
| [Ru(phen)2(dppz-7,8-(OH)2)]2+ | HeLa | 16.7 | >100 | [2] |
| [Ru(phen)2o-CPIP]2+ | A549 | 5.00 ± 1.24 | >50 | [3][4] |
| [Ru(bpy)2(dphol)][PF6] | A549 | >10 | >10 | [5] |
| [Ru(phen)2(dphol)][PF6] | A549 | 1.8 ± 0.2 | >10 | [5] |
| [Ru(phen)2(hbtz)][PF6] | A549 | 0.8 ± 0.1 | 6.5 ± 0.5 | [5] |
Disclaimer: The IC50 values presented in Table 2 are for structurally related ruthenium complexes and not for this compound itself. These values are provided for comparative purposes. The actual IC50 of this compound should be determined experimentally for each cancer cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound with and without light activation.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
96-well plates
-
Light source with appropriate wavelength for excitation of this compound (e.g., 450 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for the desired time (e.g., 4, 12, or 24 hours).
-
For the PDT-treated group, irradiate the plates with a light source at the appropriate wavelength and dose. Keep a parallel set of plates in the dark as a control for dark toxicity.
-
After irradiation, incubate the plates for a further 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after PDT with this compound.
Materials:
-
Cells treated with this compound-PDT as described in the cell viability assay.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative and PI negative: Live cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative and PI positive: Necrotic cells
-
Intracellular ROS Detection (DCFH-DA Assay)
This protocol is for measuring the generation of intracellular reactive oxygen species (ROS) following PDT.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate or on coverslips in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Add fresh complete medium containing the desired concentration of this compound.
-
Irradiate the cells with the light source.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
Cellular Uptake Study (ICP-MS)
This protocol is for quantifying the intracellular concentration of this compound.
Materials:
-
Cells treated with this compound.
-
PBS
-
Trypsin-EDTA
-
Concentrated nitric acid (trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Seed a known number of cells in culture dishes and allow them to adhere overnight.
-
Treat the cells with a known concentration of this compound for a specific duration.
-
Wash the cells three times with ice-cold PBS to remove extracellular complex.
-
Harvest the cells by trypsinization and count them.
-
Pellet the cells by centrifugation.
-
Digest the cell pellet with concentrated nitric acid at an elevated temperature (e.g., 70°C) until the solution is clear.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the ruthenium content in the samples using ICP-MS.
-
Calculate the intracellular ruthenium concentration based on the cell number and the measured ruthenium mass.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-mediated PDT and the general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound-mediated photodynamic therapy leading to apoptosis.
Caption: General experimental workflow for assessing the PDT efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. crick.ac.uk [crick.ac.uk]
- 3. In vitro cytotoxicity, cellular uptake, reactive oxygen species and cell cycle arrest studies of novel ruthenium(II) polypyridyl complexes towards A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium(II)-Polypyridyl Compounds with π-Extended Nitrogen Donor Ligands Induce Apoptosis in Human Lung Adenocarcinoma (A549) Cells by Triggering Caspase-3/7 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Detection Using [Ru(phen)3]Cl2 and Graphene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of specific DNA sequences is fundamental in various fields, including molecular diagnostics, genetic research, and drug development. This application note describes a highly sensitive and selective method for DNA detection based on the fluorescence quenching and recovery properties of tris(1,10-phenanthroline)ruthenium(II) chloride ([Ru(phen)3]Cl2) in the presence of graphene oxide (GO). The this compound complex exhibits strong fluorescence, which is efficiently quenched upon interaction with graphene oxide. The subsequent addition of double-stranded DNA (dsDNA) leads to a significant recovery of fluorescence, providing a robust signaling mechanism for DNA quantification. This system offers a label-free approach for DNA detection both in vitro and for imaging DNA within living cells.
Principle of Detection
The detection mechanism relies on the differential binding affinities of single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) to graphene oxide, and the intercalating ability of this compound.
-
Fluorescence Quenching: In an aqueous solution, the fluorescent complex this compound interacts with graphene oxide (GO) sheets, leading to the formation of a GO-[Ru(phen)3]2+ hybrid. This proximity results in the efficient quenching of the ruthenium complex's fluorescence through fluorescence resonance energy transfer (FRET).[1][2]
-
Fluorescence Recovery: Upon the introduction of a target DNA sequence, it hybridizes with its complementary probe to form dsDNA. The [Ru(phen)3]2+ complex preferentially intercalates into the grooves of the dsDNA. This intercalation disrupts the interaction between the ruthenium complex and the graphene oxide surface. Consequently, the [Ru(phen)3]2+ is released from the GO surface, leading to a significant restoration of its fluorescence. The increase in fluorescence intensity is directly proportional to the concentration of the target DNA.[1][2]
Quantitative Data Summary
The performance of the DNA detection system using this compound and graphene oxide is summarized in the table below.
| Parameter | Value | Reference |
| Analyte | Double-stranded DNA | [1] |
| Linear Detection Range | 0–70 µM | [1][2] |
| Limit of Detection (LOD) | 3.3 × 10⁻⁸ M | [1][2] |
| Fluorescence Enhancement | Approximately 50-fold | [1][2] |
| Excitation Wavelength | 455 nm | |
| Emission Wavelength | 605 nm |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of the DNA detection method and the general experimental workflow.
Caption: Signaling pathway of the DNA sensor.
Caption: General experimental workflow for DNA detection.
Experimental Protocols
Materials and Reagents
-
Tris(1,10-phenanthroline)ruthenium(II) chloride (this compound)
-
Graphene Oxide (GO)
-
Calf Thymus DNA (or other DNA of interest)
-
Tris-HCl buffer (10 mM, pH 7.4)
-
Nuclease-free water
-
Human breast cancer cells (MCF-7) (for in vitro imaging)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
Equipment
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Vortex mixer
-
Micropipettes
-
Confocal microscope (for in vitro imaging)
-
Cell culture incubator (for in vitro imaging)
Protocol 1: In Vitro DNA Detection
1. Preparation of Stock Solutions:
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in nuclease-free water to obtain a 1 mM stock solution. Store in the dark at 4°C.
-
Graphene Oxide Stock Solution (1 mg/mL): Disperse graphene oxide powder in nuclease-free water by ultrasonication for 30 minutes to obtain a homogeneous 1 mg/mL stock solution.
-
DNA Stock Solution: Dissolve DNA in Tris-HCl buffer (10 mM, pH 7.4) to a desired stock concentration. Determine the exact concentration using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm.
2. Preparation of the GO-[Ru(phen)3]2+ Sensing Platform:
-
In a microcentrifuge tube, mix the this compound stock solution and the graphene oxide stock solution in Tris-HCl buffer (10 mM, pH 7.4) to final concentrations of 5 µM and 10 µg/mL, respectively.
-
Vortex the mixture gently and allow it to incubate at room temperature for 5 minutes to ensure the formation of the GO-[Ru(phen)3]2+ hybrid.
3. DNA Detection:
-
To the prepared GO-[Ru(phen)3]2+ solution, add different concentrations of the target DNA solution.
-
The final volume of the reaction mixture should be kept constant for all samples.
-
Incubate the mixture at room temperature for a short period (e.g., 5-10 minutes) to allow the interaction between the GO-[Ru(phen)3]2+ complex and the DNA.
4. Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 455 nm and the emission wavelength to 605 nm.
-
Set the excitation and emission slit widths to 10 nm.
-
Measure the fluorescence intensity of the samples.
-
A control sample containing only the GO-[Ru(phen)3]2+ complex (without DNA) should be measured to determine the baseline fluorescence.
5. Data Analysis:
-
Plot the fluorescence intensity as a function of the DNA concentration.
-
The linear portion of the curve can be used to construct a calibration curve for the quantification of unknown DNA samples.
Protocol 2: In Vitro Imaging of DNA in Living Cells
1. Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
2. Preparation of GO-[Ru(phen)3]2+ Staining Solution:
-
Prepare the GO-[Ru(phen)3]2+ hybrid as described in Protocol 1, Step 2. The final concentration of the components may need to be optimized for cell staining.
3. Cell Staining:
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Add the GO-[Ru(phen)3]2+ staining solution to the cells.
-
Incubate the cells with the staining solution for a suitable period (e.g., 30-60 minutes) at 37°C.
4. Imaging:
-
After incubation, wash the cells twice with PBS to remove any unbound probe.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope with an excitation wavelength of 405 nm.[1]
-
Collect the emission in the appropriate range to visualize the fluorescence from the [Ru(phen)3]2+ complex within the cell nucleus.
Troubleshooting
-
Low Fluorescence Signal:
-
Check the concentrations of this compound and GO.
-
Ensure proper mixing and incubation for the formation of the GO-Ru hybrid.
-
Verify the settings of the fluorometer (wavelengths, slit widths).
-
-
High Background Fluorescence:
-
Ensure complete quenching of the this compound fluorescence by GO. The ratio of GO to the ruthenium complex may need optimization.
-
-
Poor Cell Staining:
-
Optimize the concentration of the GO-[Ru(phen)3]2+ probe and the incubation time.
-
Ensure the cells are healthy and viable before staining.
-
Conclusion
The use of this compound and graphene oxide provides a simple, rapid, and sensitive platform for the label-free detection of DNA. This method is applicable for quantitative analysis in solution and for visualizing DNA in living cells, offering a valuable tool for researchers in molecular biology, diagnostics, and drug development.
References
Application Notes and Protocols for Photocatalytic Hydrogen Production using Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)₃]Cl₂
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tris(1,10-phenanthroline)ruthenium(II), often denoted as [Ru(phen)₃]²⁺, is a coordination complex widely utilized as a photosensitizer (PS) in photocatalytic systems for hydrogen (H₂) evolution.[1] Its strong absorption in the visible light spectrum, long-lived excited state, and well-defined redox properties make it an ideal candidate for converting solar energy into chemical energy. This document provides an overview of the application of [Ru(phen)₃]Cl₂ in a typical three-component photocatalytic system for H₂ production, including detailed experimental protocols and performance data.
A standard photocatalytic system consists of:
-
A Photosensitizer (PS): [Ru(phen)₃]Cl₂ absorbs visible light.
-
A Sacrificial Electron Donor (SED): Provides electrons to regenerate the photosensitizer. Common examples include ascorbic acid (H₂A) or triethanolamine (B1662121) (TEOA).[2][3]
-
A Water Reduction Catalyst (WRC): A molecular complex (e.g., based on Cobalt or Rhodium) that receives electrons from the reduced photosensitizer and catalyzes the reduction of protons to H₂.[4]
Photocatalytic Mechanism: Reductive Quenching Pathway
The process is initiated by the absorption of a photon by the [Ru(phen)₃]²⁺ complex, promoting it to a metal-to-ligand charge-transfer (MLCT) excited state, *[Ru(phen)₃]²⁺. In the presence of a high concentration of a sacrificial electron donor, this excited state is reductively quenched. The resulting reduced photosensitizer, [Ru(phen)₃]⁺, is a potent reductant that transfers an electron to the water reduction catalyst. The now-activated catalyst facilitates the two-electron reduction of two protons (H⁺) from the aqueous solution to generate one molecule of hydrogen gas (H₂). The sacrificial donor is irreversibly oxidized in the process.[4][5][6]
Caption: Reductive quenching cycle for H₂ production.
Data Presentation: Performance Metrics
The efficiency of photocatalytic systems is evaluated using several key metrics, including Turnover Number (TON) and Quantum Yield (QY). TON represents the number of moles of H₂ produced per mole of catalyst, indicating catalyst stability and longevity. QY measures the efficiency of photon utilization in the reaction.
Table 1: Photocatalytic H₂ Production Performance with Ruthenium Photosensitizers Data extracted from a study comparing a modified photosensitizer (RuSPhphen) with the common [Ru(bpy)₃]Cl₂ (Rubpy), a close analogue to [Ru(phen)₃]Cl₂. The catalyst used was a Cobalt complex ([CoIII(CR14)Cl₂]Cl) with ascorbate (B8700270) (H₂A/HA⁻) as the sacrificial donor.
| Photosensitizer (PS) | Catalyst Conc. (µM) | Sacrificial Donor Conc. (M) | pH | TON (vs. Catalyst) | Irradiation Time (h) | Reference |
| Rubpy | 10 | 1.1 | 4.0 | ~1380 | > 3 | [6] |
| RuSPhphen | 10 | 1.1 | 4.0 | ~2800 | > 10 | [6] |
| Rubpy | 5 | 1.1 | 4.0 | ~1630 | > 4 | [6] |
| RuSPhphen | 5 | 1.1 | 4.0 | ~3200 | > 10 | [6] |
| Rubpy | 10 | 0.1 | 4.5 | ~3010 | 22 | [6] |
| RuSPhphen | 10 | 0.1 | 4.5 | ~4200 | 22 | [6] |
| Rubpy | 5 | 0.1 | 4.5 | ~3900 | 22 | [6] |
| RuSPhphen | 5 | 0.1 | 4.5 | ~4770 | 22 | [6] |
Note: The enhanced stability and performance of RuSPhphen are attributed to its higher absorption coefficient, longer excited-state lifetime, and the geometry of its ligands making it less prone to dissociation.[6]
Experimental Protocols
This section provides a detailed protocol for a typical photocatalytic hydrogen evolution experiment.
Materials and Reagents
-
Photosensitizer: Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate (B1144303) ([Ru(phen)₃]Cl₂), ≥95% (e.g., Sigma-Aldrich, CAS No. 23570-43-6)[1]
-
Water Reduction Catalyst (WRC): e.g., a cobalt or rhodium-based molecular complex.
-
Sacrificial Electron Donor (SED): Ascorbic acid (H₂A) and Sodium Ascorbate (NaHA), or Triethanolamine (TEOA).[2][7]
-
Buffer Solution: Acetate buffer or other appropriate buffer to maintain pH.
-
Solvent: High-purity deionized water.
-
Gases: High-purity Argon or Nitrogen for deaeration.
Equipment
-
Photoreactor: A gas-tight reaction vessel (e.g., a quartz cuvette or Schlenk flask) with a septum for gas sampling.
-
Light Source: A solar simulator or a lamp with a specific wavelength range (e.g., LED lamp, Xenon lamp with a cutoff filter for UV light, >400 nm).[6]
-
Gas Chromatograph (GC): Equipped with a thermal conductivity detector (TCD) and a molecular sieve column (e.g., 5Å) for H₂ quantification.
-
Magnetic Stirrer: To ensure the homogeneity of the reaction mixture.
-
Gas-tight Syringes: For sampling the headspace of the photoreactor.
-
Standard Schlenk Line: For deaerating the solution.
General Experimental Workflow
The overall workflow involves preparing the reaction mixture in a sealed vessel, removing dissolved oxygen, irradiating the sample while monitoring gas evolution, and analyzing the produced hydrogen.
References
- 1. Ru(phen)3 Cl2 = 95 23570-43-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Sacrificial electron donor reagents for solar fuel production [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the stability of photocatalytic systems for hydrogen evolution in water by using a tris-phenyl-phenanthroline sulfonate ruthenium photosensi ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE01556D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Covalent Immobilization of Tris(1,10-phenanthroline)ruthenium(II) Chloride on Solid Supports: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent immobilization of Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2, onto various solid supports. This technique is pivotal for the development of robust and reusable systems for applications in catalysis, sensing, and photodynamic therapy.
Introduction
Tris(1,10-phenanthroline)ruthenium(II), often abbreviated as [Ru(phen)3]2+, is a coordination complex renowned for its unique photophysical and electrochemical properties. These characteristics make it a highly attractive candidate for a range of applications, including as a photosensitizer in photodynamic therapy (PDT) and as a catalyst in various chemical reactions. However, its use in solution-phase systems is often hampered by difficulties in separation and recovery, as well as potential contamination of the final product.
Covalent immobilization of this compound onto solid supports offers a practical solution to these challenges. By anchoring the complex to a solid matrix, it is possible to create heterogeneous systems that are easily separable from the reaction mixture, thereby facilitating catalyst recycling and minimizing product contamination. This approach also enhances the stability of the complex and can influence its catalytic activity and selectivity.
This document outlines the key strategies for the covalent immobilization of this compound, provides detailed experimental protocols, and presents a summary of quantitative data for various support materials.
Immobilization Strategies
The covalent attachment of this compound to a solid support necessitates the introduction of a reactive functional group onto one of the phenanthroline ligands. This "functionalized" ligand can then react with a complementary group on the surface of the solid support to form a stable covalent bond. Common strategies involve:
-
Amide Bond Formation: A popular and robust method involves the reaction between a carboxylic acid group on one component and an amine group on the other, typically mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Phosphonate Linkage: Ruthenium complexes functionalized with phosphonic acid groups can be covalently grafted onto metal oxide surfaces, such as iron oxide nanoparticles.
-
Polymer Encapsulation: A hydroxyl-bearing ruthenium complex can initiate the ring-opening polymerization of lactide, resulting in the covalent attachment of the complex to a polylactide chain, which can then be formulated into nanoparticles.
The choice of immobilization strategy depends on the nature of the solid support and the desired application of the final material.
Data Presentation: Quantitative Analysis of Immobilized this compound
The following table summarizes representative quantitative data for the immobilization of functionalized [Ru(phen)3]2+ analogues on various solid supports. This data is compiled from multiple sources to provide a comparative overview.
| Solid Support | Functionalization of Support | Functionalization of [Ru(phen)3]2+ | Coupling Method | Ru Loading | Stability/Leaching | Application Performance |
| Silica (B1680970) (Mesoporous) | Amination (APTES) | Carboxylic Acid | EDC/NHS coupling | ~50 µmol/g | Minimal leaching observed after 24h in basic solution at 100°C[1] | Effective in catalytic hydrogenation[1] |
| Iron Oxide Nanoparticles | Native oxide layer | Phosphonic Acid | Direct grafting | Not specified | 9-fold enhancement in photocurrent density compared to non-covalent mixture[2][3] | Photocatalytic water oxidation[2][3] |
| Polylactide Nanoparticles | N/A (Polymerization) | Hydroxyl group | Ring-opening polymerization | Up to 68% w/w | Slow and predictable release | Potency comparable to cisplatin (B142131) in ovarian cancer cell lines[4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1,10-phenanthroline and its Ruthenium(II) Complex
This protocol describes the synthesis of a key precursor for covalent immobilization via amide bond formation.
Materials:
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
cis-[Ru(phen)2Cl2]·2H2O
-
Ammonium hexafluorophosphate (B91526) (NH4PF6)
Procedure:
-
Synthesis of 5-Amino-1,10-phenanthroline:
-
Suspend 5-nitro-1,10-phenanthroline in ethanol.
-
Add an excess of SnCl2·2H2O dissolved in concentrated HCl.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol/water.
-
-
Synthesis of [Ru(phen)2(5-amino-1,10-phenanthroline)]Cl2:
-
Dissolve cis-[Ru(phen)2Cl2]·2H2O and a slight molar excess of 5-amino-1,10-phenanthroline in an ethanol/water mixture.
-
Reflux the solution under an inert atmosphere for 4-6 hours, during which the color should change to a deep red.
-
Cool the solution to room temperature and filter to remove any unreacted ligand.
-
Add a saturated aqueous solution of NH4PF6 to precipitate the complex as a hexafluorophosphate salt.
-
Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.
-
The chloride salt can be obtained by ion exchange if required.
-
Protocol 2: Covalent Immobilization on Aminated Silica via EDC/NHS Coupling
This protocol details the immobilization of a carboxyl-functionalized [Ru(phen)3]2+ complex onto an amine-functionalized silica support. A similar procedure can be followed to couple an amine-functionalized complex to a carboxylated support.
Materials:
-
Mesoporous silica particles
-
3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (B28343), dry
-
[Ru(phen)2(phen-COOH)]Cl2 (carboxyl-functionalized complex)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., 0.1 M PBS, pH 7.4)
-
Ethanol
-
Deionized water
Procedure:
-
Silica Amination:
-
Activate the silica by heating at 120°C for 4 hours to remove adsorbed water.
-
Suspend the dried silica in dry toluene under an inert atmosphere.
-
Add APTES and reflux the mixture for 24 hours.
-
Cool the mixture, filter the aminated silica, and wash thoroughly with toluene, ethanol, and deionized water.
-
Dry the aminated silica under vacuum.
-
-
Activation of Carboxylated Ruthenium Complex:
-
Dissolve the carboxylated ruthenium complex in the activation buffer.
-
Add a fresh solution of EDC and sulfo-NHS to the ruthenium complex solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the reactive NHS ester.
-
-
Coupling to Aminated Silica:
-
Suspend the aminated silica in the coupling buffer.
-
Add the activated ruthenium complex solution to the silica suspension.
-
Gently agitate the mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Washing and Storage:
-
Centrifuge the suspension and discard the supernatant.
-
Wash the functionalized silica particles multiple times with the coupling buffer, followed by deionized water to remove any unreacted complex and coupling agents.
-
Resuspend the final product in a suitable buffer for storage.
-
Visualizations
Experimental Workflow for Covalent Immobilization
Caption: Workflow for covalent immobilization of a carboxylated ruthenium complex on an aminated solid support.
Mechanism of Photodynamic Therapy (PDT)
Caption: Simplified mechanism of Type II photodynamic therapy using [Ru(phen)3]2+ as a photosensitizer.
Applications in Drug Development
The development of covalently immobilized this compound systems holds significant promise for drug development, particularly in the following areas:
-
Targeted Photodynamic Therapy: By immobilizing the ruthenium complex on nanoparticles functionalized with targeting ligands (e.g., antibodies, peptides), it is possible to achieve selective delivery to cancer cells. This enhances the efficacy of PDT while minimizing damage to healthy tissues. The generation of highly reactive singlet oxygen upon light irradiation leads to localized cell death.[5]
-
Reusable Catalysts for Pharmaceutical Synthesis: The heterogeneous nature of immobilized ruthenium catalysts allows for their use in continuous flow reactors, which are increasingly being adopted in pharmaceutical manufacturing. This enables more efficient and sustainable production of complex drug molecules.
-
Development of Diagnostic Sensors: Electrodes modified with covalently attached this compound can be used as sensitive electrochemical sensors for the detection of biomolecules, such as DNA and proteins. This has potential applications in disease diagnosis and monitoring.
Conclusion
The covalent immobilization of this compound on solid supports is a versatile and powerful technique for creating advanced materials with a wide range of applications. The protocols and data presented in this document provide a foundation for researchers and scientists to develop novel and effective systems for catalysis, sensing, and targeted therapies. The continued exploration of new solid supports and immobilization strategies will undoubtedly lead to further advancements in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Grafting of Ruthenium Complexes on Iron Oxide Nanoparticles: Hybrid Materials for Photocatalytic Water Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface biofunctionalization by covalent co-immobilization of oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymeric encapsulation of a ruthenium(ii) polypyridyl complex: from synthesis to in vivo studies against high-grade epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High quantum efficiency ruthenium coordination complex photosensitizer for improved radiation-activated Photodynamic Therapy [frontiersin.org]
Troubleshooting & Optimization
how to prevent photobleaching of [Ru(phen)3]Cl2 during experiments
Welcome to the technical support center for Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize photobleaching during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my this compound experiments?
A1: Photobleaching is the irreversible photochemical alteration of a fluorescent molecule, like this compound, upon exposure to light, causing it to permanently lose its ability to fluoresce.[1] This phenomenon can be a significant issue in fluorescence-based experiments, such as fluorescence microscopy and cellular imaging, as it leads to a progressive decrease in signal intensity over time. This can compromise the quality of your images, affect the accuracy of quantitative measurements, and limit the duration of time-lapse imaging.
Q2: What is the primary cause of photobleaching for this compound?
A2: The photobleaching of this compound is primarily mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). When this compound is excited by light, it can transfer energy to molecular oxygen (O₂) present in the sample, converting it into highly reactive singlet oxygen. This singlet oxygen can then react with and degrade the this compound molecule, leading to the loss of its fluorescence. The excited state of the ruthenium complex can also undergo chemical reactions that result in its destruction.[1][2]
Q3: Is this compound considered to be photostable?
A3: Compared to many organic fluorophores, ruthenium polypyridyl complexes like this compound are generally considered to have high photochemical stability.[3] However, they are still susceptible to photobleaching, especially under prolonged or high-intensity illumination and in the presence of oxygen. One study noted that a similar ruthenium complex, [Ru(bpy)3]2+, exhibits rather facile photodegradation.[4]
Q4: How can I minimize photobleaching of this compound in my experiments?
A4: There are several effective strategies to minimize photobleaching:
-
Reduce Excitation Light Exposure: This is the most straightforward approach. Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Minimize the duration of exposure by using shorter acquisition times and keeping the shutter closed when not actively imaging.
-
Deoxygenate Your Sample: Since oxygen is a key player in the photobleaching process, removing it from your sample's environment can significantly enhance the photostability of this compound. This can be achieved using enzymatic oxygen scavenging systems or by purging with an inert gas like nitrogen or argon.
-
Use Antifade Reagents: Incorporating antifade reagents, particularly those that quench singlet oxygen, into your mounting medium or imaging buffer can effectively protect this compound from photobleaching.
Troubleshooting Guide: Preventing Photobleaching
This guide provides detailed strategies and protocols to address photobleaching of this compound in your experiments.
Issue: Rapid loss of fluorescence signal during imaging.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting photobleaching of this compound.
Step 1: Reduce Excitation Exposure
The simplest way to combat photobleaching is to limit the amount of light hitting your sample.
-
Decrease Light Intensity: Use neutral density filters or adjust laser power settings to the minimum level required for a clear signal.
-
Minimize Exposure Time: Use the shortest possible camera exposure times. When locating a region of interest, use a lower light intensity or transmitted light if possible. Keep the light shutter closed when not acquiring images.
Step 2: Deoxygenate the Sample Environment
Removing molecular oxygen is a highly effective method to prevent singlet oxygen formation and subsequent photobleaching.
Experimental Protocol: Enzymatic Oxygen Scavenging System (Glucose Oxidase/Catalase)
This system, often referred to as "GLOX," enzymatically removes dissolved oxygen from the imaging buffer.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-glucose
-
Imaging Buffer (e.g., PBS or a buffer appropriate for your experiment)
Stock Solutions:
-
Glucose Stock (10% w/v): Dissolve 1 g of D-glucose in 10 mL of imaging buffer.
-
Glucose Oxidase Stock (e.g., 10 mg/mL): Dissolve glucose oxidase in imaging buffer.
-
Catalase Stock (e.g., 5 mg/mL): Dissolve catalase in imaging buffer.
Protocol:
-
Prepare your imaging buffer.
-
Just before your experiment, add the components of the GLOX system to the imaging buffer to the following final concentrations:
-
D-glucose: 0.5 - 1% (w/v)
-
Glucose Oxidase: 0.02 - 0.1 mg/mL
-
Catalase: 0.01 - 0.04 mg/mL
-
-
Gently mix the solution. Do not vortex, as this can denature the enzymes.
-
Replace the buffer on your sample with the freshly prepared GLOX-containing imaging buffer.
-
Seal the sample chamber to limit re-oxygenation from the air.
Note: The enzymatic reaction of glucose oxidase produces gluconic acid, which can lower the pH of the buffer over time.[5][6] It is crucial to use a well-buffered system and prepare the GLOX solution fresh before each experiment.
Alternative Deoxygenation Method: Purging with Inert Gas
For experiments in solution, bubbling nitrogen or argon gas through the sample for 15-30 minutes can effectively remove dissolved oxygen.
Step 3: Utilize Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by quenching reactive oxygen species.
Commonly Used Antifade Reagents:
| Reagent | Mechanism of Action | Typical Concentration | Notes |
| Sodium Azide (B81097) (NaN₃) | Singlet oxygen quencher. | 2-10 mM | Highly toxic. Interferes with HRP-based detection and can be toxic to live cells.[7][8] |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Singlet oxygen quencher. | 2-5% (w/v) | Effective and widely used. |
| n-Propyl Gallate (NPG) | Free radical scavenger. | 0.1 - 1% (w/v) | Can be difficult to dissolve. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Singlet oxygen and free radical scavenger. | 1-2 mM | A water-soluble analog of Vitamin E. Often used in live-cell imaging. |
Experimental Protocol: Preparing an Antifade Mounting Medium with Sodium Azide
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Azide (NaN₃)
Protocol:
-
Prepare a 9:1 glycerol:PBS solution. For example, mix 9 mL of glycerol with 1 mL of 10x PBS.
-
Add sodium azide to a final concentration of 2-10 mM. For example, to make a 10 mM solution, add 6.5 mg of sodium azide to 10 mL of the glycerol/PBS mixture.
-
Dissolve the sodium azide completely by gentle mixing.
-
Mount your coverslip using a small drop of this antifade medium.
-
Seal the edges of the coverslip with nail polish to prevent drying and re-oxygenation.
Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) and dispose of waste according to your institution's guidelines.
Signaling Pathways and Experimental Workflows
The photobleaching of this compound primarily involves the generation of singlet oxygen, which can be detrimental in cellular imaging experiments.
Singlet Oxygen Generation Pathway
Caption: The pathway of singlet oxygen generation leading to photobleaching of this compound.
By implementing the strategies outlined in this technical support guide, you can significantly reduce the photobleaching of this compound, leading to higher quality data and more robust experimental outcomes.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
improving the photocatalytic efficiency of [Ru(phen)3]Cl2 in aqueous media
Welcome to the Technical Support Center for [Ru(phen)3]Cl2 Photocatalysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their photocatalytic experiments in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during photocatalysis experiments with Tris(1,10-phenanthroline)ruthenium(II) chloride.
Q1: My photocatalytic reaction shows low to no product conversion. What are the primary troubleshooting steps?
A1: Low efficiency can stem from several factors. Systematically check the following:
-
System Degassing: The excited state of [Ru(phen)3]2+ is highly susceptible to quenching by molecular oxygen.[1] Ensure your reaction mixture is thoroughly deaerated by methods such as sparging with an inert gas (Argon or Nitrogen) for an adequate duration or using freeze-pump-thaw cycles.[2]
-
Component Purity: Verify the purity of your this compound, sacrificial electron donor (SED), substrate, and solvent. Impurities can act as quenchers or inhibitors.
-
Light Source: Confirm that your light source's emission spectrum overlaps with the absorption spectrum of this compound (λmax ≈ 450 nm).[3] Check the age and output of your lamp, as intensity can decrease over time.
-
Reaction pH: The pH of the aqueous medium is critical and can dramatically influence the reaction mechanism and efficiency.[4] Ensure the pH is controlled and optimized for your specific transformation.
-
Component Concentrations: Sub-optimal concentrations of the photosensitizer, SED, or substrate can limit the reaction rate. Review literature for typical concentration ranges or perform an optimization screen.
Q2: I observe a loss of color or precipitation, suggesting the photosensitizer is degrading. How can I improve its stability in water?
A2: The primary degradation pathway for ruthenium polypyridyl complexes in water is ligand dissociation from the oxidized or reduced forms of the complex. This leads to a loss of photocatalytic activity.
-
Ligand Modification: While you may be required to use this compound, be aware that derivatives with modified ligands, such as sulfonated phenanthrolines (e.g., Na4[Ru((SO3Ph)2phen)3]), show substantially enhanced stability in water. These modifications can also improve the complex's photophysical properties, such as a higher absorption coefficient and a longer excited-state lifetime.
-
Choice of Sacrificial Agent: A higher rate constant for back electron transfer from the reduced photosensitizer to the oxidized sacrificial donor can contribute to higher stability.
-
Immobilization: Supporting the photocatalyst on materials like graphene oxide can improve its stability and performance by facilitating electron transfer and preventing charge recombination.[5]
Q3: How do I select an appropriate sacrificial electron donor (SED) or acceptor (SEA)?
A3: The choice of the sacrificial agent is crucial for an efficient catalytic cycle. There are two primary quenching mechanisms:
-
Reductive Quenching: The SED donates an electron to the photoexcited photosensitizer (*[Ru]2+), generating a highly reducing [Ru]+ species.
-
Oxidative Quenching: The SEA (or the substrate) accepts an electron from the photoexcited photosensitizer, generating a highly oxidizing [Ru]3+ species, which is then reduced back to [Ru]2+ by the SED.[6]
Key properties to consider for an SED are:[6]
-
Oxidation Potential: The SED's oxidation potential must be sufficiently low (less positive) to allow for thermodynamically favorable electron transfer to the photoexcited or photo-oxidized sensitizer.
-
Solubility: The agent must be highly soluble in your aqueous reaction medium.
-
Absorption Spectrum: The SED should not absorb light in the same region as your photosensitizer to avoid competing for photons.
-
Stability: The oxidized form of the SED should not interfere with the catalytic cycle. Common SEDs for this compound systems in water include ascorbate (B8700270) and triethylamine (B128534) (TEA).
Q4: The reaction pH seems to significantly affect the yield. How do I determine the optimal pH?
A4: The solution pH plays a critical role in photocatalysis in aqueous media for several reasons:[7][8]
-
Proton-Coupled Electron Transfer (PCET): For many reactions, including water and CO2 reduction, proton availability is integral to the catalytic cycle. The reduction mechanism of some ruthenium complexes is strongly pH-dependent, shifting between sequential one-electron transfers in basic conditions and concerted two-electron, two-proton processes in acidic conditions.[4]
-
Substrate/Catalyst Speciation: The protonation state of the substrate, photosensitizer, or other catalysts can change with pH, altering their redox potentials and reactivity.
-
Catalyst Surface Charge: For heterogeneous or immobilized systems, pH affects the surface charge of the support, influencing the electrostatic interactions with charged substrates or intermediates.[7]
To optimize, it is recommended to screen a range of pH values using appropriate buffer systems (e.g., acetate (B1210297), phosphate) while ensuring the buffer components do not interfere with the reaction.
Quantitative Data Summary
The following tables summarize key photophysical data for [Ru(phen)3]2+ and related, more stable analogs to provide a basis for comparison and optimization.
Table 1: Comparison of Photophysical Properties of Ruthenium Photosensitizers in Water.
| Photosensitizer | Molar Absorption Coefficient (ε) | Excited-State Lifetime (τ) | Reference |
|---|---|---|---|
| [Ru(bpy)3]Cl2 (Rubpy) | ~14,600 M⁻¹cm⁻¹ at 452 nm | 0.61 µs | |
| Na4[Ru((SO3Ph)2phen)3] (RuSPhphen) | ~28,600 M⁻¹cm⁻¹ at 462 nm | 3.8 µs |
Note: [Ru(bpy)3]2+ is a close structural and photophysical analog of [Ru(phen)3]2+ and is often used as a benchmark.
Table 2: Emission Quantum Yields (Φem) for [Ru(bpy)3]2+ in Aqueous Solution.
| Condition | Quantum Yield (Φem) | Notes | Reference |
|---|---|---|---|
| Aerated H2O | 0.040 | Significant quenching by oxygen. | [9] |
| Deaerated H2O | 0.063 | Removal of oxygen increases emission efficiency. |[9] |
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction in Aqueous Media
This protocol provides a template for a typical photocatalytic experiment. Concentrations and reaction times should be optimized for the specific transformation.
-
Materials:
-
This compound photosensitizer
-
Substrate
-
Sacrificial Electron Donor (e.g., Ascorbic Acid)
-
Aqueous buffer solution (e.g., 0.1 M acetate buffer)
-
Reaction vessel (e.g., quartz Schlenk tube or cuvette with a septum)
-
Light source (e.g., 450 nm LED array, Xenon lamp with filter)
-
Stir plate and stir bar
-
Inert gas line (Argon or Nitrogen)
-
-
Procedure: a. To the reaction vessel, add this compound (e.g., 0.5-1.0 mol%), the substrate (e.g., 1.0 equiv), and the sacrificial electron donor (e.g., 2.0-5.0 equiv). b. Add the aqueous buffer solution to achieve the desired final concentrations (e.g., substrate concentration of 10-50 mM). c. Seal the vessel and deoxygenate the mixture by bubbling with an inert gas for 30-60 minutes while stirring. Alternatively, use 3-5 freeze-pump-thaw cycles. d. Place the reaction vessel on the stir plate at a controlled distance from the light source. Use a fan to maintain room temperature if necessary. e. Irradiate the stirring mixture for the desired amount of time (e.g., 6-24 hours). f. Monitor the reaction progress by taking aliquots at various time points and analyzing them via appropriate techniques (e.g., HPLC, GC-MS, NMR). g. Upon completion, work up the reaction mixture to isolate and purify the product.
Protocol 2: Relative Photoluminescence Quantum Yield (PLQY) Measurement
This protocol describes how to measure the emission quantum yield of your photosensitizer relative to a known standard.
-
Materials & Standard:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
This compound (sample)
-
[Ru(bpy)3]Cl2 in deaerated water (Standard, Φem = 0.063) or aerated water (Standard, Φem = 0.040).[9]
-
High-purity, deaerated solvent (water)
-
-
Procedure: a. Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects. b. Measure the UV-Vis absorption spectrum for each solution. c. Measure the fluorescence emission spectrum for each solution using the same excitation wavelength (e.g., 450 nm) and instrument settings (e.g., slit widths). d. Integrate the area under the emission curve for each spectrum. e. Calculate the quantum yield (Φ) of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
I = integrated emission intensity
-
A = absorbance at the excitation wavelength
-
n = refractive index of the solvent (n_sample = n_std if the solvent is the same) f. Plot the integrated emission intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The ratio of the slopes can be used to calculate Φ_sample.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the core photocatalytic cycle and a troubleshooting workflow to assist in experimental design and analysis.
Caption: General mechanism for [Ru(phen)3]2+ photocatalysis, showing light excitation followed by either a reductive or oxidative quenching cycle.
Caption: A troubleshooting workflow for diagnosing common issues in this compound photocatalysis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the photochemical and electrochemical reduction of the dinuclear ruthenium complex, [(phen)2Ru(tatpp)Ru(phen)2)Cl4, in water: proton-coupled sequential and concerted multi-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Photoredox Catalysis in Aqueous Environments: Ruthenium Aqua Complex Derivatization of Graphene Oxide and Graphite Rods for Efficient Visible-Light-Driven Hybrid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Enabling artificial photosynthesis systems with molecular recycling: A review of photo- and electrochemical methods for regenerating organic sacrificial electron donors [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
common issues in [Ru(phen)3]Cl2 electrochemiluminescence signal stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during [Ru(phen)3]Cl2 electrochemiluminescence (ECL) experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the stability and reliability of their ECL signals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unstable this compound ECL signals?
A1: Signal instability in this compound ECL systems can arise from several factors, including:
-
Electrode Surface Fouling: Adsorption of reaction intermediates, byproducts, or sample matrix components onto the electrode surface can passivate it, leading to a decrease in signal over time.
-
Co-reactant Depletion: Localized depletion of the co-reactant near the electrode surface during continuous measurements can cause a decline in the ECL signal.
-
pH Fluctuations: The ECL intensity of the [Ru(phen)3]2+ system is highly pH-dependent. Small shifts in the pH of the buffer can lead to significant changes in signal intensity.
-
Inadequate Reagent Concentration: Suboptimal concentrations of this compound or the co-reactant can result in a weak or unstable signal.
-
Contamination: Impurities in the reagents or buffer solutions can interfere with the ECL reaction.
-
Instrumental Drift: Fluctuations in the photomultiplier tube (PMT) voltage or other electronic components of the detector can cause signal drift.
Q2: How does the choice of co-reactant affect ECL signal stability?
A2: The co-reactant plays a crucial role in the ECL process, and its properties significantly impact signal stability. Tertiary amines, such as tri-n-propylamine (TPrA), and oxalate (B1200264) are common co-reactants for [Ru(phen)3]2+. The stability of the radical intermediates generated from the co-reactant is a key factor. For instance, the deprotonation of TPrA radical cations is a critical step in the ECL pathway, and factors affecting this, such as pH, will influence signal stability.[1] Some co-reactants may also produce byproducts that contribute to electrode fouling.
Q3: What is the optimal pH for this compound ECL experiments?
A3: The optimal pH for [Ru(phen)3]2+ ECL is dependent on the co-reactant used. For many amine-based co-reactants, a slightly alkaline pH is often preferred to facilitate the deprotonation of the amine radical cation, a key step in the ECL reaction pathway.[1] For instance, with some systems utilizing TPrA, the maximum ECL intensity is observed around pH 8.5.[2] However, at very high pH values, side reactions can occur, leading to a decrease in ECL intensity.[3] It is crucial to empirically determine and maintain the optimal pH for your specific experimental conditions.
Q4: How can I minimize interference from biological sample matrices?
A4: Biological samples can contain various components that may interfere with the ECL reaction. Common interfering substances include proteins and DNA, which can adsorb to the electrode surface or interact with the [Ru(phen)3]2+ complex.[4][5] Strategies to mitigate these interferences include:
-
Sample Pre-treatment: Employing techniques such as protein precipitation, filtration, or solid-phase extraction to remove interfering substances.
-
Surface Modification: Modifying the electrode surface with self-assembled monolayers (SAMs) or polymers can prevent the adsorption of interfering molecules.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can sometimes help to reduce non-specific binding to the electrode surface.
Troubleshooting Guides
Issue 1: Gradual Decrease in ECL Signal (Signal Drift)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Electrode Fouling | Implement a rigorous electrode cleaning protocol between measurements. This may involve mechanical polishing followed by electrochemical cleaning cycles. | A clean electrode surface should restore the initial signal intensity and improve stability. |
| Co-reactant Depletion | Use a flow-cell setup to continuously replenish the co-reactant at the electrode surface. Alternatively, for static measurements, use a higher bulk concentration of the co-reactant or introduce intermittent stirring. | A stable or pseudo-stable signal should be achieved as the co-reactant concentration near the electrode is maintained. |
| Photobleaching/Degradation of this compound | Minimize the exposure of the this compound solution to ambient light. Use fresh solutions for each set of experiments. | Reduced degradation of the luminophore will lead to a more stable signal over time. |
| Instrumental Drift | Allow the instrument, particularly the PMT, to warm up and stabilize before starting measurements. Monitor the dark current of the PMT to check for instability. | A stable baseline and reduced signal drift will be observed once the instrument has reached thermal equilibrium. |
Issue 2: Low ECL Signal Intensity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent Concentrations | Titrate the concentrations of both this compound and the co-reactant to find the optimal ratio and concentrations for your system. | A significant increase in ECL intensity should be observed at the optimal concentrations. |
| Incorrect pH of Buffer | Prepare fresh buffer and verify its pH. Perform a pH optimization experiment to determine the pH that yields the maximum ECL signal for your specific co-reactant.[2] | The ECL signal will be maximized at the optimal pH for the reaction. |
| Low PMT Voltage | Increase the photomultiplier tube (PMT) voltage in small increments. Be cautious not to saturate the detector. | The signal intensity will increase with higher PMT voltage. Find a voltage that provides a good signal-to-noise ratio without saturation.[6] |
| Inefficient Co-reactant | Consider using a more efficient co-reactant. For example, 2-(dibutylamino)ethanol (B1670432) (DBAE) has been shown to provide higher ECL intensities with [Ru(phen)3]2+ compared to TPrA in some systems.[7] | A different co-reactant may yield a significantly higher ECL signal. |
Issue 3: Poor Reproducibility (High %RSD)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Electrode Surface | Standardize the electrode cleaning and pre-treatment protocol. Ensure the same procedure is followed meticulously before each experiment. | Consistent electrode surface conditions will lead to more reproducible results. |
| Inaccurate Reagent Preparation | Use calibrated pipettes and analytical balances for preparing all solutions. Prepare fresh solutions regularly. | Accurate and consistent reagent concentrations will reduce variability between experiments. |
| Temperature Fluctuations | Use a thermostatted electrochemical cell to maintain a constant temperature during measurements. | A stable temperature will minimize variations in reaction kinetics and diffusion rates, improving reproducibility. |
| Variable Scan Rate in CV | Ensure the scan rate is kept constant for all measurements in a series of experiments, as ECL intensity can be dependent on the scan rate.[1][8] | Consistent scan rates will lead to more reproducible peak intensities. |
Quantitative Data Summary
Table 1: Effect of pH on Relative ECL Intensity
| pH | Relative ECL Intensity (Arbitrary Units) | Reference |
| 6.5 | ~1500 | [2] |
| 7.5 | ~3000 | [2] |
| 8.5 | ~4500 | [2] |
| 9.5 | ~3500 | [2] |
Data adapted from a study using a [Ru(bpy)3]2+ system, which shows a similar pH-dependent trend to [Ru(phen)3]2+ with amine co-reactants.
Table 2: Comparison of Relative ECL Efficiencies
| Complex | Relative ECL Efficiency (Aqueous, TPrA Co-reactant) | Reference |
| [Ru(bpy)3]2+ | 1.0 | [9] |
| [Ru(dp-phen)2]2+ | 0.8 | [9] |
dp-phen = 4,7-diphenyl-1,10-phenanthroline. This data suggests that modifications to the phenanthroline ligand can impact ECL efficiency.
Experimental Protocols
Protocol 1: Standard Electrode Cleaning Procedure
This protocol is a general guideline for cleaning glassy carbon, gold, or platinum working electrodes to ensure a reproducible surface for ECL measurements.
Materials:
-
Polishing pads (e.g., alumina, diamond) of various grit sizes (e.g., 1.0, 0.3, 0.05 µm)
-
Deionized water
-
Ethanol or isopropanol
-
Ultrasonic bath
Procedure:
-
Mechanical Polishing: a. Place a polishing pad on a flat surface. b. Apply a small amount of polishing slurry (e.g., 0.3 µm alumina) to the pad. c. Gently press the electrode surface against the pad and move it in a figure-eight motion for 1-2 minutes. d. Rinse the electrode thoroughly with deionized water. e. Repeat the polishing step with a finer slurry (e.g., 0.05 µm alumina) on a new pad for another 1-2 minutes.
-
Sonication: a. Rinse the electrode with deionized water, followed by ethanol, and then again with deionized water. b. Place the electrode tip in a beaker of deionized water and sonicate for 5 minutes to remove any adhered polishing particles. c. Repeat the sonication step in a fresh beaker of deionized water for another 5 minutes.
-
Electrochemical Cleaning (Optional but Recommended): a. Place the cleaned electrode in a cell with a suitable electrolyte (e.g., 0.5 M H2SO4 for Pt or Au, or the experimental buffer). b. Cycle the potential between the solvent and electrolyte breakdown limits for several cycles until a stable and characteristic cyclic voltammogram is obtained.
-
Final Rinse and Drying: a. Rinse the electrode thoroughly with deionized water. b. Gently dry the electrode with a stream of nitrogen or argon gas. c. The electrode is now ready for use.
Protocol 2: Optimizing Co-reactant Concentration
This protocol describes a method to determine the optimal concentration of a co-reactant (e.g., TPrA) for a this compound ECL assay.
Materials:
-
Stock solution of this compound (e.g., 1 mM in buffer)
-
Stock solution of the co-reactant (e.g., 1 M TPrA in buffer)
-
Working buffer (e.g., phosphate-buffered saline, pH 7.5)
-
ECL instrument with potentiostat and PMT detector
Procedure:
-
Prepare a series of solutions with a fixed concentration of this compound (e.g., 10 µM) and varying concentrations of the co-reactant (e.g., 0, 10, 25, 50, 100, 150, 200 mM).
-
Set the parameters on the ECL instrument, including the potential waveform (e.g., a potential step or a cyclic voltammetry scan that covers the oxidation potentials of both [Ru(phen)3]2+ and the co-reactant) and the PMT voltage.
-
For each solution, perform the ECL measurement and record the peak ECL intensity.
-
Plot the ECL intensity as a function of the co-reactant concentration.
-
The optimal co-reactant concentration is the one that gives the maximum ECL signal or the best signal-to-background ratio. Note that at very high concentrations, the signal may decrease due to quenching or other inhibitory effects.
Signaling Pathways and Workflows
Below are diagrams generated using the DOT language to visualize key processes in this compound ECL.
Caption: Oxidative-Reduction ECL pathway of [Ru(phen)3]2+ with TPrA co-reactant.
Caption: ECL signaling pathway of [Ru(phen)3]2+ with oxalate as the co-reactant.
Caption: Logical workflow for troubleshooting common ECL signal stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. btxonline.com [btxonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. biopac.com [biopac.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions Catalyzed by [Ru(phen)3]Cl2
Welcome to the technical support center for [Ru(phen)3]Cl2 catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound catalyzed photoredox reaction?
A1: this compound, a ruthenium-based photocatalyst, absorbs visible light (typically blue light, λmax ≈ 452 nm) to reach an excited state, [Ru(phen)3]2+*.[1] This excited state is a potent single-electron transfer (SET) agent and can initiate a reaction through two primary pathways: oxidative quenching or reductive quenching.[2][3]
-
Oxidative Quenching: The excited catalyst is reduced by a sacrificial electron donor (SED), generating a highly reducing Ru(I) species, [Ru(phen)3]+. This Ru(I) species then reduces the substrate to initiate the desired chemical transformation. The catalyst is regenerated to its ground state by this electron transfer.
-
Reductive Quenching: The excited catalyst is oxidized by the substrate or a sacrificial electron acceptor (SEA), producing a strongly oxidizing Ru(III) species, [Ru(phen)3]3+. This Ru(III) species then oxidizes the substrate. The catalyst is returned to its ground state upon receiving an electron.
The choice between these pathways depends on the redox potentials of the substrates and sacrificial agents involved.
Q2: My reaction is not working or giving a low yield. What are the most common initial troubleshooting steps?
A2: Low yield or reaction failure in photoredox catalysis can often be attributed to a few common issues. Here are the first things to check:
-
Degassing: Oxygen is a known quencher of the excited state of ruthenium photocatalysts.[4] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[5]
-
Light Source: Confirm that your light source is emitting at the correct wavelength to excite the catalyst (around 452 nm for this compound) and that the light is sufficiently intense and evenly illuminating the reaction vessel.
-
Reagent Purity: Impurities in substrates, solvents, or the catalyst itself can interfere with the reaction. Ensure high purity of all components.
-
Sacrificial Reagent: The choice and concentration of the sacrificial electron donor or acceptor are critical. Ensure it is appropriate for the desired quenching pathway and is used in the correct stoichiometric amount.
Q3: How do I choose the appropriate solvent for my reaction?
A3: The choice of solvent can significantly impact the reaction outcome by affecting catalyst solubility, substrate solubility, and the redox properties of the catalyst.[6] Polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. It is crucial that the catalyst and all reactants are soluble in the chosen solvent system. In some cases, solvent mixtures are employed to achieve the desired solubility and reaction performance.[5]
Q4: What is the role of a sacrificial electron donor/acceptor, and how do I select one?
A4: A sacrificial electron donor (SED) or acceptor (SEA) is a reagent added to the reaction to facilitate the catalytic cycle by regenerating the ground state of the photocatalyst.
-
SEDs are used in oxidative quenching cycles. They donate an electron to the excited catalyst. Common SEDs include tertiary amines (like triethylamine (B128534) or Hünig's base) and ascorbic acid.
-
SEAs are used in reductive quenching cycles. They accept an electron from the excited catalyst. Common SEAs include persulfates and electron-deficient arenes.
The selection of a suitable sacrificial agent depends on its redox potential relative to the photocatalyst and the substrate. The redox potential of the sacrificial agent must be sufficient to either reduce or oxidize the excited state of the this compound catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inadequate degassing (oxygen quenching). | Rigorously degas all solvents and the reaction mixture using freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[5] |
| Incorrect light source or insufficient light intensity. | Verify the emission wavelength of your light source (should be around 452 nm). Ensure the reaction vessel is placed close to the light source for maximum irradiation. | |
| Catalyst decomposition. | Protect the catalyst from prolonged exposure to light before starting the reaction. Consider using a more photostable catalyst derivative if decomposition is persistent. | |
| Poor solubility of catalyst or reactants. | Choose a different solvent or a co-solvent system in which all components are soluble. Refer to the solvent effects table below. | |
| Inappropriate sacrificial reagent. | Ensure the redox potential of the sacrificial agent is suitable for the desired quenching pathway. Adjust the concentration of the sacrificial agent. | |
| Formation of Side Products | Substrate or product degradation under reaction conditions. | Reduce the reaction time or light intensity. Analyze for potential side reactions that may be promoted by the catalyst or light. |
| Undesired radical reactions. | Add a radical scavenger (if it doesn't interfere with the desired reaction) or modify the substrate to disfavor side reactions. | |
| Catalyst-induced side reactions. | Lower the catalyst loading. Ensure the catalyst is pure. | |
| Inconsistent Results | Variations in degassing efficiency. | Standardize your degassing protocol to ensure consistency between runs. |
| Fluctuations in light intensity. | Use a stable light source and ensure consistent positioning of the reaction vessel. | |
| Purity of reagents varies between batches. | Use reagents from the same batch or re-purify them before use. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Add a fresh portion of the catalyst to the reaction mixture. Consider a higher initial catalyst loading. |
| Depletion of the sacrificial reagent. | Add an additional equivalent of the sacrificial reagent. |
Data Presentation
Table 1: Common Solvents and Their Impact on this compound Properties
| Solvent | Dielectric Constant (ε) | Redox Potential of [Ru(phen)3]3+/2+ (V vs. SCE) | General Remarks |
| Acetonitrile (MeCN) | 37.5 | +1.29 | Most commonly used solvent due to its polarity and ability to dissolve many organic substrates and the catalyst. |
| Dimethylformamide (DMF) | 36.7 | +1.26 | Good alternative to MeCN, especially for substrates with lower solubility in MeCN. |
| Dichloromethane (DCM) | 8.9 | +1.42 | Less polar option; can alter the redox properties of the catalyst.[6] |
| Water | 80.1 | - | Used in some applications, often with water-soluble catalyst derivatives or in biphasic systems. Catalyst solubility can be an issue. |
Note: Redox potentials can be influenced by the supporting electrolyte and reference electrode used.
Table 2: Common Sacrificial Electron Donors (SEDs) for Oxidative Quenching
| Sacrificial Electron Donor | Abbreviation | Oxidation Potential (V vs. SCE) | Notes |
| Triethylamine | TEA | +0.66 | Commonly used, but its radical cation can be reactive. |
| N,N-Diisopropylethylamine | DIPEA / Hünig's Base | +0.78 | Sterically hindered, which can prevent side reactions. |
| Ascorbic Acid | +0.13 | A mild and biocompatible reducing agent, often used in aqueous media. | |
| 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole | BIH | +0.33 | A potent organic SED. |
Source: Adapted from literature data. Potentials can vary with solvent and pH.[7][8]
Experimental Protocols
General Protocol for a this compound Catalyzed Reaction
This protocol provides a general guideline. Specific substrate and reaction concentrations, as well as the choice of sacrificial agent and solvent, should be optimized for each specific transformation.
1. Reagent Preparation:
-
Ensure all substrates, the this compound catalyst, and the sacrificial agent are of high purity.
-
Use anhydrous solvents for non-aqueous reactions.
2. Degassing of Solvent:
-
Freeze-Pump-Thaw (most effective): Place the solvent in a Schlenk flask and freeze it using liquid nitrogen. Once frozen, evacuate the flask under high vacuum for several minutes. Close the flask to the vacuum and allow the solvent to thaw completely. Repeat this cycle at least three times. Backfill the flask with an inert gas (argon or nitrogen).
-
Inert Gas Sparging: Bubble a steady stream of argon or nitrogen through the solvent for at least 30 minutes.
3. Reaction Setup:
-
In a Schlenk tube or a sealed vial equipped with a magnetic stir bar, add the substrate, this compound (typically 0.5-2 mol%), and the sacrificial agent (typically 1.5-3 equivalents).
-
Add the degassed solvent via a syringe or cannula under a positive pressure of inert gas.
-
Seal the reaction vessel securely with a septum or screw cap.
4. Irradiation:
-
Place the reaction vessel at a fixed distance from a visible light source (e.g., a blue LED lamp, ~450 nm).
-
Ensure the entire reaction mixture is illuminated. A fan may be necessary to maintain a constant reaction temperature.
-
Stir the reaction mixture vigorously throughout the irradiation period.
5. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, turn off the light source.
-
Perform an appropriate aqueous work-up to remove the catalyst and sacrificial agent byproducts. The product can then be purified by column chromatography.
Visualizations
Caption: Photoredox catalytic cycles of this compound.
Caption: General experimental workflow for a photoredox reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ionicviper.org [ionicviper.org]
- 6. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
quenching of [Ru(phen)3]Cl2 luminescence by oxygen and how to minimize it
Technical Support Center: Luminescence of [Ru(phen)3]Cl2
Welcome to the technical support center for experiments involving the luminescent complex, Tris(1,10-phenanthroline)ruthenium(II) chloride, this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oxygen quenching of this compound luminescence.
Frequently Asked Questions (FAQs)
Q1: Why is the luminescence of my this compound sample so weak or unstable?
The most common reason for weak or unstable luminescence from this compound is quenching by molecular oxygen.[1] The excited state of the ruthenium complex can be deactivated upon collision with oxygen molecules, leading to a significant decrease in luminescence intensity and a shorter excited-state lifetime.[1] This process is known as dynamic quenching and is a well-documented phenomenon for this complex.
Q2: What is the mechanism of oxygen quenching of this compound luminescence?
The quenching of this compound luminescence by oxygen is a dynamic quenching process that follows the Stern-Volmer mechanism.[1][2] In this process, a collision between the excited this compound complex and an oxygen molecule leads to energy transfer. This interaction results in the non-radiative decay of the ruthenium complex back to its ground state and the formation of singlet oxygen. The efficiency of this quenching is dependent on the concentration of oxygen in the sample.
The relationship is described by the Stern-Volmer equation:
-
τ₀/τ = 1 + Ksv[O₂]
-
I₀/I = 1 + Ksv[O₂]
Where:
-
τ₀ and I₀ are the luminescence lifetime and intensity in the absence of oxygen, respectively.
-
τ and I are the luminescence lifetime and intensity in the presence of oxygen, respectively.
-
Ksv is the Stern-Volmer quenching constant.
-
[O₂] is the concentration of oxygen.
Q3: How can I minimize or prevent oxygen quenching in my experiments?
To obtain reliable and strong luminescence signals from this compound, it is crucial to remove dissolved oxygen from your sample solutions. This process is called deoxygenation. The most common and effective methods are:
-
Inert Gas Purging: Bubbling an inert gas, such as high-purity nitrogen or argon, through the sample solution displaces the dissolved oxygen.[3][4]
-
Freeze-Pump-Thaw: This method involves freezing the sample, evacuating the headspace under vacuum to remove gases, and then thawing the sample to release more dissolved gases. This cycle is typically repeated multiple times for thorough deoxygenation.[5][6][7]
The choice of method depends on the required level of deoxygenation and the nature of the sample and solvent. For most applications, inert gas purging is sufficient.
Q4: How does the solvent affect the oxygen quenching of this compound?
The solvent plays a significant role in the extent of oxygen quenching. The solubility of oxygen varies in different solvents, which directly impacts the quenching efficiency. Additionally, the viscosity of the solvent can affect the diffusion rates of both the ruthenium complex and oxygen, influencing the collisional quenching process. Generally, oxygen has higher solubility in organic solvents compared to aqueous solutions, potentially leading to more pronounced quenching.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low luminescence intensity | Incomplete deoxygenation of the sample. | Increase the duration of inert gas purging or perform additional freeze-pump-thaw cycles. Ensure a good seal on your sample container to prevent re-oxygenation. |
| High concentration of oxygen in the solvent. | Use freshly deoxygenated solvents for sample preparation. Consider using a solvent with lower oxygen solubility if your experiment allows. | |
| Impurities in the this compound complex. | Purify the this compound complex, for example, by column chromatography. | |
| Inconsistent or drifting luminescence readings | Sample re-oxygenation during measurement. | Ensure your measurement cuvette or sample holder is properly sealed. For continuous measurements, maintain a gentle, positive pressure of inert gas over the sample. |
| Temperature fluctuations. | Use a temperature-controlled sample holder, as both the luminescence lifetime and oxygen quenching are temperature-dependent. | |
| Photobleaching of the complex. | Reduce the excitation light intensity or the exposure time. Ensure the use of appropriate optical filters. | |
| Non-linear Stern-Volmer plot | Presence of both static and dynamic quenching. | This can occur at high quencher concentrations. Analyze your data using a modified Stern-Volmer equation that accounts for both quenching mechanisms. |
| Inaccurate determination of oxygen concentration. | Ensure accurate calibration of your method for controlling and measuring oxygen concentration. | |
| Sample heterogeneity. | Ensure your sample is well-mixed and homogenous. In solid matrices, different domains can have varying accessibility to oxygen. |
Quantitative Data
The following tables summarize key quantitative data for the luminescence of this compound in the presence and absence of oxygen.
Table 1: Luminescence Lifetimes of this compound in Deoxygenated and Aerated Solvents
| Solvent | Temperature (°C) | Lifetime in Deoxygenated Solution (τ₀) (ns) | Lifetime in Aerated Solution (τ) (ns) |
| Water | 25 | ~600 - 1100 | ~300 - 400 |
| Acetonitrile | 25 | ~900 | ~200 |
| Ethylene Glycol | 25 | ~1200 | ~450 |
| Glycerol | 25 | ~5500 | ~3500 |
Note: These are approximate values and can vary depending on the specific experimental conditions such as pH and ionic strength.
Table 2: Stern-Volmer Constants (Ksv) for Oxygen Quenching of this compound
| Solvent | Temperature (°C) | Ksv (M⁻¹) |
| Water | 25 | ~3.3 x 10⁹ |
| Acetonitrile | 25 | ~1.5 x 10⁹ |
Experimental Protocols
Protocol 1: Deoxygenation by Inert Gas Purging
Objective: To remove dissolved oxygen from a solution of this compound for luminescence measurements.
Materials:
-
Solution of this compound in the desired solvent.
-
High-purity nitrogen or argon gas cylinder with a regulator.
-
A long needle or a fritted gas dispersion tube.
-
A sealable cuvette or sample vial with a septum.
Procedure:
-
Prepare the this compound solution in a sealable container.
-
Insert the needle or gas dispersion tube into the solution, ensuring the tip is submerged below the liquid surface.
-
Provide a second, shorter needle through the septum to act as a vent for the displaced gas.
-
Start a gentle but steady flow of the inert gas. A flow rate that creates fine bubbles without splashing the solution is ideal.
-
Purge the solution for at least 15-30 minutes. The optimal time will depend on the solvent, volume, and the geometry of the container.
-
After purging, remove the gas inlet and vent needles while maintaining a slight positive pressure of the inert gas to prevent air from re-entering.
-
Immediately seal the container and proceed with the luminescence measurement.
Protocol 2: Deoxygenation by Freeze-Pump-Thaw
Objective: To achieve a high degree of deoxygenation for sensitive luminescence experiments.
Materials:
-
Solution of this compound in a Schlenk flask.
-
High-vacuum line (Schlenk line).
-
Liquid nitrogen.
-
Dewar flask.
Procedure:
-
Place the this compound solution in a Schlenk flask, filling it to no more than half its capacity.
-
Attach the flask to the Schlenk line.
-
Freeze the solution by immersing the flask in a dewar filled with liquid nitrogen. Swirl the flask to freeze the solution in a thin layer on the walls.
-
Once completely frozen, open the flask to the vacuum line to evacuate the headspace for several minutes.
-
Close the stopcock to the vacuum line.
-
Thaw the solution by removing it from the liquid nitrogen and allowing it to warm to room temperature. You will observe gas bubbles being released from the thawing liquid.
-
Repeat the freeze-pump-thaw cycle (steps 3-6) at least three times. The absence of bubble formation during the final thaw cycle indicates a thoroughly deoxygenated solution.
-
After the final cycle, backfill the flask with an inert gas (nitrogen or argon) before use.
Visualizations
Caption: Mechanism of this compound luminescence quenching by oxygen.
Caption: Experimental workflows for sample deoxygenation.
References
- 1. Influence of Oxidative Stress on Time-Resolved Oxygen Detection by [Ru(Phen)3]2+ In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Nitrogen gas purging for the deoxygenation of polyaromatic hydrocarbon solutions in cyclohexane for routine fluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: [Ru(phen)3]Cl2 Photocatalyst Regeneration and Reuse
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the regeneration and reuse of the tris(1,10-phenanthroline)ruthenium(II) chloride, or [Ru(phen)3]Cl2, photocatalyst. It includes troubleshooting advice, frequently asked questions, performance data, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the recovery and reuse of the this compound photocatalyst in subsequent photoredox reactions.
Q1: My recovered catalyst shows significantly lower activity in the next reaction. What are the potential causes and solutions?
A1: A significant drop in catalytic activity is a common issue and can stem from several factors:
-
Incomplete Recovery: The most straightforward reason is the physical loss of the catalyst during the workup and extraction process.
-
Solution: Optimize your extraction protocol. Ensure phase separation is clean and minimize the number of transfer steps. Consider using a solvent system where the catalyst has very high solubility in one phase and negligible solubility in the other.
-
-
Catalyst Decomposition: this compound can degrade under harsh reaction conditions or prolonged exposure to high-energy light. Ligand dissociation is a known deactivation pathway.
-
Solution:
-
Purification: After recovery, purify the catalyst by recrystallization or column chromatography to remove organic residues and degraded catalyst species.
-
Reaction Conditions: For future reactions, consider using a lower-energy light source (e.g., a 26W CFL lamp instead of a high-power LED) if the quantum yield of your reaction allows.[1] Also, ensure the reaction is properly degassed to prevent oxidative degradation.[2]
-
-
-
Inhibition by Byproducts: Residual byproducts or unreacted starting materials from the previous reaction can coordinate to the ruthenium center or quench the excited state, inhibiting its photocatalytic cycle.
-
Solution: Implement a more rigorous purification step post-recovery. Washing the recovered catalyst with a solvent that dissolves organic byproducts but not the catalyst itself (e.g., diethyl ether) can be effective.
-
Q2: The color of my recovered catalyst is different (e.g., brownish or darker red). Is it still usable?
A2: A color change often indicates the presence of impurities or partial degradation of the complex. The pure catalyst should be a distinct red-orange crystalline solid.[3]
-
Diagnosis: The color change is likely due to coordinated solvent molecules, residual organic impurities, or the formation of ruthenium oxides or other ruthenium species from decomposition.
-
Solution:
-
Spectroscopic Analysis: Run a UV-Vis spectrum of the recovered catalyst. The characteristic metal-to-ligand charge transfer (MLCT) peak should be around 450 nm.[4] A significant shift or broadening of this peak suggests degradation.
-
Purification: Attempt to purify the catalyst via recrystallization from a water/isopropanol mixture or column chromatography on silica (B1680970) or alumina. If the original color is restored, it is likely usable.
-
Test Reaction: Perform a small-scale test reaction with the purified catalyst to confirm its activity before committing to a larger-scale synthesis.
-
Q3: I am having trouble precipitating the catalyst from my aqueous reaction mixture. What can I do?
A3: this compound is water-soluble, and precipitating it efficiently is key to recovery.
-
Problem: Insufficient counter-ion concentration to salt out the complex.
-
Solution:
-
Increase Ionic Strength: Add a saturated solution of a salt with a non-coordinating anion, such as sodium chloride (NaCl) or potassium chloride (KCl).[3] This increases the ionic strength of the solution, reducing the solubility of the ruthenium complex and forcing its precipitation.
-
Solvent Removal: If adding salt is not sufficient, carefully reduce the volume of the aqueous phase using a rotary evaporator.[3] This will concentrate the complex and facilitate precipitation upon cooling or salt addition.
-
Cooling: After adding salt or reducing volume, cool the solution in an ice bath to further decrease the catalyst's solubility and maximize recovery.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation?
A1: The primary degradation pathway for ruthenium polypyridyl complexes like this compound involves the dissociation of the phenanthroline ligands. This is particularly relevant in aqueous media and can be accelerated by harsh conditions such as high temperatures or prolonged irradiation. The resulting coordinatively unsaturated ruthenium species are typically catalytically inactive.
Q2: How many times can I realistically reuse the this compound catalyst?
A2: The number of possible reuses depends heavily on the reaction conditions and the efficiency of the recovery and purification protocol. With an optimized protocol, the catalyst can often be reused 3-5 times with only a minor drop in efficiency per cycle. For more demanding reactions, you might observe a more significant decrease in yield after just 1-2 cycles. Monitoring the reaction yield and catalyst purity after each cycle is crucial.
Q3: Is it better to recover the catalyst by precipitation or solvent extraction?
A3: Both methods are viable, and the best choice depends on your reaction solvent system.
-
Precipitation: This is ideal for reactions run in aqueous media or for post-reaction workups where the catalyst is partitioned into an aqueous phase. It relies on reducing the catalyst's solubility.
-
Solvent Extraction: This is effective for organic reactions where the catalyst can be extracted into an immiscible aqueous phase post-reaction. It is often simpler but may require multiple extractions for high recovery.
Q4: Can I use a different counter-ion, like PF6- or BF4-, for my catalyst?
A4: Yes, and it can be advantageous. The hexafluorophosphate (B91526) ([PF6]−) and tetrafluoroborate (B81430) ([BF4]−) salts of the [Ru(phen)3]2+ cation are significantly less soluble in water and more soluble in organic solvents compared to the chloride salt. Using --INVALID-LINK--2 can simplify workup in organic synthesis, as it can often be recovered by simple filtration or precipitation by adding a non-polar solvent.
Quantitative Data on Catalyst Reuse
The following table summarizes typical performance data for recycled this compound under standard photoredox conditions. Note: These values are illustrative and actual results will vary based on the specific reaction, workup procedure, and purification efficiency.
| Reuse Cycle | Catalyst Recovery Rate (%) | Reaction Yield (%) | Notes |
| Cycle 1 (Fresh) | 100% | 95% | Baseline performance with fresh catalyst. |
| Cycle 2 | ~90-95% | 92% | Minor physical loss during recovery. |
| Cycle 3 | ~88-93% | 88% | Slight decrease in intrinsic activity observed. |
| Cycle 4 | ~85-90% | 81% | Accumulation of impurities begins to inhibit the reaction. |
| Cycle 5 | ~80-88% | 75% | Significant activity loss; further purification is recommended. |
Experimental Protocols
Protocol 1: Catalyst Recovery by Precipitation from Aqueous Media
This protocol is suitable for recovering the catalyst after a reaction performed in an aqueous solution or after an aqueous workup.
-
Quenching: Once the reaction is complete, quench any remaining reactive species as required by your specific procedure.
-
Phase Separation: If the reaction mixture contains an organic solvent, extract the catalyst into the aqueous phase. The this compound complex is highly polar and will preferentially move to the aqueous layer. Repeat the aqueous extraction 2-3 times to maximize recovery.
-
Precipitation: Combine all aqueous layers. While stirring, slowly add solid potassium chloride (KCl) or a saturated KCl solution until the solution is fully saturated.[3]
-
Cooling & Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize the precipitation of the red-orange this compound.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid sparingly with ice-cold deionized water and then with a small amount of a non-polar solvent like diethyl ether to remove organic residues.
-
Drying: Dry the recovered catalyst under vacuum to remove all residual solvents before storage or reuse.
Visualized Workflows and Logic
The following diagrams illustrate key processes for catalyst handling and troubleshooting.
Caption: Workflow for Catalyst Recovery by Precipitation.
References
Technical Support Center: [Ru(phen)3]Cl2 Quantum Yield Experiments
Welcome to the technical support center for [Ru(phen)3]Cl2 (Tris(1,10-phenanthroline)ruthenium(II) chloride) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low quantum yield, encountered during their work with this complex.
Frequently Asked Questions (FAQs)
Q1: What is the expected luminescence quantum yield for this compound?
A1: The luminescence quantum yield of this compound can vary depending on the solvent, temperature, and presence of quenchers. In aerated aqueous solutions, the quantum yield is often reported to be lower than in deaerated organic solvents due to oxygen quenching. For reference, the quantum yield of the similar complex, [Ru(bpy)3]Cl2, in aerated water is approximately 0.042.[1] The specific value for your experimental setup should be determined relative to a well-characterized standard.
Q2: What are the common causes of low quantum yield in this compound experiments?
A2: Low quantum yield can stem from several factors, including:
-
Presence of Impurities: Residual starting materials, side products, or solvent impurities can quench the luminescence.
-
Oxygen Quenching: Dissolved oxygen in the solvent is a highly efficient quencher of the excited state of [Ru(phen)3]2+.[2]
-
Solvent Effects: The polarity and viscosity of the solvent can influence the photophysical properties of the complex.[3][4]
-
Incorrect Concentration: Inaccurate concentration measurements will lead to errors in the quantum yield calculation.
-
Temperature Fluctuations: The luminescence of [Ru(phen)3]2+ is temperature-dependent, with higher temperatures generally leading to lower quantum yields.[2]
-
Instrumental Artifacts: Issues with the spectrofluorometer, such as incorrect wavelength calibration or detector sensitivity, can affect measurements.
Q3: How critical is the purity of this compound for quantum yield measurements?
A3: Purity is paramount. Even trace amounts of impurities can act as quenchers, significantly reducing the measured quantum yield. Purification by methods such as recrystallization or column chromatography is often necessary to obtain reliable and reproducible results.[5][6]
Q4: Can the counter-ion (e.g., PF6- vs. Cl-) affect the quantum yield?
A4: While the core photophysical properties are primarily determined by the [Ru(phen)3]2+ cation, the counter-ion can have a minor influence, particularly in the solid state or in certain solvents, by affecting crystal packing or ion-pairing. For spectroscopic measurements in solution, it is common practice to use a specific salt form, such as the chloride or hexafluorophosphate (B91526) salt, to ensure consistency.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues leading to low quantum yield.
Problem: Significantly lower than expected quantum yield.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Binding of Ru(bpy)3(2+) and Ru(phen)3(2+) to polynucleotides and DNA: effect to added salts on the absorption and luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of [Ru(phen)3]Cl2 for Biological Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2, for various biological applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in biological experiments.
Q1: I'm having trouble dissolving this compound in aqueous buffers like PBS. What am I doing wrong?
A1: this compound has very low solubility in aqueous solutions. Direct dissolution in Phosphate (B84403) Buffered Saline (PBS) or other aqueous buffers will likely result in precipitation or an incomplete solution. The complex is hydrophobic and requires an organic co-solvent or a specialized formulation to achieve a stable solution for biological experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing a high-concentration stock solution of this compound. The complex is readily soluble in DMSO. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5% (v/v).
Q3: I prepared a stock solution in DMSO, but I see a precipitate when I dilute it into my cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the aqueous environment of the cell culture medium cannot maintain the solubility of the hydrophobic this compound as the DMSO concentration decreases. Here are some troubleshooting steps:
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help.
-
Rapid mixing: Add the DMSO stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Stepwise dilution: Instead of a single large dilution, try a series of smaller, stepwise dilutions.
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of the complex in your experiment.
-
Consider alternative formulations: If high concentrations are necessary, you will likely need to employ solubility enhancement techniques such as liposomal encapsulation or cyclodextrin (B1172386) complexation.
Q4: How can I visually identify this compound precipitation in my cell culture media?
A4: Precipitation of this compound in your typically clear, reddish-orange cell culture medium can manifest in several ways:
-
Cloudiness or turbidity: The medium may appear hazy or cloudy.
-
Visible particles: You may observe fine, dark red or orange particles suspended in the medium or settled at the bottom of the culture vessel.
-
Color change: A noticeable decrease in the color intensity of the medium may indicate that the complex has precipitated out of the solution.
-
Microscopic observation: Under a microscope, you may see crystalline or amorphous aggregates that are distinct from the cells.
Q5: Are there any buffer components I should be cautious about when working with this compound?
A5: While specific interaction data is limited, high concentrations of phosphate, as found in some buffers, can potentially lead to the precipitation of sparingly soluble phosphate salts with metal complexes. If you suspect buffer incompatibility, consider using a different buffering system, such as HEPES or TRIS, and observe for any signs of precipitation.
Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. Please note that these values can be influenced by factors such as temperature and purity.
| Solvent | Approximate Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (>25 mg/mL) |
| Dimethylformamide (DMF) | Soluble |
| Phosphate Buffered Saline (PBS) | Insoluble |
Note: "Insoluble" indicates very low solubility in aqueous solutions. "Soluble" and "Highly Soluble" indicate that the compound dissolves readily at concentrations typically used in biological research.
Experimental Protocols
This section provides detailed methodologies for common techniques to enhance the solubility of this compound.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound (MW: 712.59 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 7.13 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes until the complex is completely dissolved. A clear, dark red-orange solution should be obtained. Gentle warming to 37°C can aid dissolution if needed.
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol outlines a general procedure for encapsulating the hydrophobic this compound into liposomes. Optimization of lipid composition and drug-to-lipid ratio may be required for specific applications.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC, or a mixture)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized but can start at 1:10 (w/w).
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
A thin, uniform lipid film containing the ruthenium complex will form on the inner surface of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add sterile PBS (pH 7.4) to the flask containing the lipid film. The volume will depend on the desired final liposome (B1194612) concentration.
-
Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more defined size distribution, extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid transition temperature.
-
-
Purification and Storage:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Store the final liposomal formulation at 4°C, protected from light.
-
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol describes a simple and effective method for preparing solid inclusion complexes of this compound with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Oven
Procedure:
-
Molar Ratio: Weigh out this compound and β-cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Kneading:
-
Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation. The paste should become a uniform reddish-orange color.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
-
Pulverization and Storage:
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the resulting powder in a desiccator at room temperature, protected from light. The powder can then be dissolved in aqueous buffers for biological experiments.
-
Diagrams
The following diagrams illustrate the workflows and logical relationships described in this guide.
Technical Support Center: Managing Phototoxicity of [Ru(phen)3]Cl2 in Live-Cell Imaging
Frequently Asked Questions (FAQs)
Q1: What is [Ru(phen)3]Cl2 and what is it used for in live-cell imaging?
A1: this compound is a fluorescent coordination complex notable for its oxygen-sensitive luminescence. In live-cell imaging, it is primarily used as a probe to measure intracellular and pericellular oxygen concentrations. Its luminescence is quenched by molecular oxygen, allowing for the quantification of oxygen levels in real-time.
Q2: What is phototoxicity and why is it a concern with this compound?
A2: Phototoxicity refers to the light-induced damage to cells or tissues. When this compound is excited by light, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS can cause significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to altered cellular function or cell death.[1] This can compromise the integrity of live-cell imaging experiments.
Q3: How does this compound enter living cells?
A3: this compound is a hydrophilic molecule and generally does not passively diffuse across intact cell membranes.[1] Cellular uptake primarily occurs through endocytosis. Following uptake, the complex is often localized within endosomes and can be redistributed to other organelles.[2]
Q4: What are the primary signs of phototoxicity in my live-cell imaging experiment?
A4: Signs of phototoxicity can range from subtle to severe and include:
-
Morphological Changes: Cell rounding, blebbing, or detachment.
-
Functional Alterations: Changes in cell motility, division, or signaling pathways.
-
Apoptosis/Necrosis: Observation of condensed chromatin, fragmented nuclei, or loss of membrane integrity.
-
Photobleaching: A rapid and irreversible loss of the fluorescent signal.
Q5: Can I fix cells after staining with this compound?
A5: While this compound is primarily used for live-cell imaging, some studies have performed fixation after imaging. However, it is crucial to note that fixation can alter the localization and intensity of the probe. The compatibility and effects of fixation should be empirically determined for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High Background Fluorescence | - High concentration of this compound.- Insufficient washing after staining.- Presence of dead cells which non-specifically take up the dye. | - Titrate the concentration of this compound to the lowest effective concentration.- Increase the number and duration of washing steps with an appropriate buffer.- Co-stain with a viability dye (e.g., SYTOX™ Green) to exclude dead cells from analysis. |
| Weak or No Signal | - Low concentration of this compound.- Short incubation time.- Inefficient cellular uptake.- Inappropriate filter sets or imaging parameters. | - Increase the concentration of this compound incrementally.- Optimize the incubation time.- If uptake is an issue, consider alternative delivery methods, though these may impact cell health.- Ensure the excitation and emission filters are appropriate for the spectral properties of this compound (Excitation max: ~450 nm, Emission max: ~610 nm). |
| Rapid Photobleaching | - High excitation light intensity.- Prolonged exposure times. | - Reduce the excitation light intensity to the minimum required for a sufficient signal-to-noise ratio.- Use shorter exposure times and increase the camera gain if necessary.- Employ imaging techniques that reduce overall light exposure, such as spinning disk confocal or light-sheet microscopy. |
| Observed Cell Stress or Death | - Phototoxicity due to high light dose (intensity x time).- High concentration of this compound. | - Minimize the total light exposure by reducing both the intensity and duration of illumination.- Lower the concentration of this compound.- Incorporate antioxidants, such as ascorbic acid or Trolox, into the imaging medium to scavenge ROS.- Use imaging modalities that are inherently less phototoxic, such as two-photon microscopy. |
Quantitative Data on Phototoxicity
The phototoxicity of ruthenium complexes is influenced by several factors, including the specific compound, its concentration, the cell type, and the illumination conditions. The following table summarizes phototoxicity data for this compound and related photosensitizers to provide a comparative overview.
| Photosensitizer | Cell Line | Illumination Conditions | EC50 (µM) | Phototoxicity Index (PI) | Reference |
| [Ru(phen)2(IP-3T)]2+ | SK-MEL-28 | Broad-band visible light (400-700 nm) | 0.057 | >1100 | [3] |
| [Ru(phen)2(IP-4T)]2+ | SK-MEL-28 | Broad-band visible light (400-700 nm) | 0.00074 | 114,000 | [3] |
| [Ru(phen)2(IP-1T)]2+ | SK-MEL-28 | Broad-band visible light (400-700 nm) | ~0.6 | 200 | [3] |
| [Ru(phen)2(IP-2T)]2+ | SK-MEL-28 | Broad-band visible light (400-700 nm) | ~0.6 | 200 | [3] |
| This compound | - | 457 nm light | Photodamage observed at 1 mM | - | [1] |
Note: EC50 is the concentration of the compound that causes a 50% reduction in cell viability. The Phototoxicity Index (PI) is the ratio of the EC50 in the dark to the EC50 under illumination, indicating the light-induced potentiation of toxicity. Higher PI values suggest greater phototoxicity.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using SYTOX™ Green
This protocol allows for the quantification of cell death following exposure to this compound and light.
Materials:
-
SYTOX™ Green Nucleic Acid Stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS) or other appropriate phosphate-free buffer
-
Live-cell imaging medium
-
Cells cultured on imaging-compatible plates or slides
-
Fluorescence microscope with appropriate filter sets for SYTOX™ Green (Excitation/Emission: ~504/523 nm) and this compound
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.
-
Staining with this compound: Incubate cells with the desired concentration of this compound in live-cell imaging medium for the optimized duration.
-
Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium to remove unbound this compound.
-
Light Exposure: Expose the cells to light using the fluorescence microscope. Use a defined light source, intensity, and duration for consistent and reproducible experiments. Include a "dark" control that is stained but not exposed to light.
-
SYTOX™ Green Staining: After light exposure, add SYTOX™ Green to the imaging medium at a final concentration of 100-500 nM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Imaging: Acquire fluorescence images using the appropriate filter sets for SYTOX™ Green and this compound. Dead cells will exhibit bright green nuclear staining.
-
Quantification: Count the number of green (dead) and total cells (e.g., using a nuclear counterstain like Hoechst 33342) to determine the percentage of cell death.
Protocol 2: Detection of Reactive Oxygen Species (ROS) using CellROX™ Green
This protocol enables the detection of intracellular ROS generation, a key indicator of phototoxicity.
Materials:
-
CellROX™ Green Reagent (e.g., from Thermo Fisher Scientific)
-
Live-cell imaging medium
-
Cells cultured on imaging-compatible plates or slides
-
Fluorescence microscope with appropriate filter sets for CellROX™ Green (Excitation/Emission: ~485/520 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining with this compound: Incubate cells with this compound as described in Protocol 1.
-
Washing: Wash the cells 2-3 times with pre-warmed imaging medium.
-
CellROX™ Green Loading: Add CellROX™ Green Reagent to the imaging medium to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 3 times with pre-warmed imaging medium.
-
Light Exposure and Imaging: Immediately expose the cells to light and acquire time-lapse images using the appropriate filter set for CellROX™ Green. An increase in green fluorescence indicates ROS production.
-
Data Analysis: Quantify the change in mean fluorescence intensity of CellROX™ Green over time in the light-exposed cells compared to the dark control.
Visualizations
Signaling Pathway: this compound-Induced Apoptosis
References
- 1. Interaction of oxygen-sensitive luminescent probes Ru(phen)(3)(2+) and Ru(bipy)(3)(2+) with animal and plant cells in vitro. Mechanism of phototoxicity and conditions for non-invasive oxygen measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: [Ru(phen)3]Cl2 pH-Dependent Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and activity of Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound solutions?
A1: The stability of this compound is generally high in neutral and moderately acidic aqueous solutions. However, in strongly acidic or alkaline environments, the complex can undergo degradation. In highly acidic solutions, protonation of the phenanthroline ligands can occur, potentially leading to ligand dissociation over time, although the complex is known to be relatively robust. In strongly alkaline solutions, the complex is more susceptible to decomposition through hydroxide-mediated pathways, which can lead to the formation of ruthenium hydroxo or oxo species and eventual precipitation.
Q2: What is the expected impact of pH on the photocatalytic activity of this compound?
A2: The photocatalytic activity of this compound is intrinsically linked to its stability and its excited-state properties, both of which can be influenced by pH. The excited-state lifetime and redox potentials of the complex can be altered by the protonation state of the ligands or by interactions with hydroxide (B78521) ions. For many photocatalytic reactions, the optimal pH will depend on the specific substrates and reaction mechanism. For instance, reactions involving proton-coupled electron transfer will be highly pH-dependent. It is crucial to determine the optimal pH for each specific application empirically.
Q3: How does the luminescence of this compound change with pH?
A3: The luminescence of this compound can be sensitive to pH. While the core complex itself does not have easily ionizable protons, extreme pH values can lead to changes in the coordination sphere or degradation, which in turn affects the luminescence quantum yield and lifetime. In strongly alkaline solutions, quenching of the luminescence by hydroxide ions has been reported for similar ruthenium polypyridyl complexes. Conversely, in very strong acids, changes in the solvent environment and potential ligand protonation can also alter the photophysical properties. For precise measurements, it is recommended to use buffered solutions to maintain a constant pH.
Q4: Can I use this compound in unbuffered aqueous solutions?
A4: While this compound will dissolve in unbuffered water, it is not recommended for experiments where pH is a critical parameter. The pH of unbuffered solutions can be easily altered by dissolved gases (like CO2) or trace impurities, leading to poor reproducibility. For reliable and repeatable results, always use a suitable buffer system to control the pH of your experimental solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in solution | 1. pH is too high (alkaline), leading to the formation of insoluble ruthenium hydroxides. 2. The concentration of the complex exceeds its solubility at the given pH and temperature. 3. Reaction with buffer components. | 1. Lower the pH of the solution to a neutral or slightly acidic range. 2. Decrease the concentration of this compound. 3. Ensure the chosen buffer is compatible with the ruthenium complex and does not cause precipitation. Phosphate (B84403) buffers are generally a good choice. |
| Loss of color or change in absorption spectrum over time | 1. Decomposition of the complex due to extreme pH (highly acidic or alkaline). 2. Photodegradation upon prolonged exposure to light, especially at non-optimal pH. | 1. Adjust the pH to a range where the complex is more stable (typically pH 4-8). 2. Protect the solution from light when not in use. 3. Monitor the stability over time using UV-Vis spectroscopy. |
| Inconsistent or non-reproducible activity/luminescence | 1. Fluctuation in the pH of unbuffered solutions. 2. Temperature variations affecting reaction rates or luminescence. 3. Degradation of the stock solution. | 1. Use a reliable buffer system to maintain a constant pH. 2. Control the temperature of your experiment. 3. Prepare fresh stock solutions regularly and store them protected from light at a low temperature. |
| Unexpected quenching of luminescence | 1. Presence of quenching species in the solution (e.g., halide ions from pH adjustment with HCl, or hydroxide ions at high pH). 2. Aggregation of the complex at high concentrations. | 1. Use non-quenching acids/bases for pH adjustment (e.g., perchloric acid, sodium hydroxide). 2. Work at lower concentrations of the complex. 3. Deoxygenate the solution if oxygen quenching is a concern for your application. |
Quantitative Data Summary
| pH Range | Expected Stability | Expected Relative Luminescence Intensity | Expected Relative Photocatalytic Activity |
| < 3 (Strongly Acidic) | Generally stable, but potential for slow ligand dissociation over extended periods. | May be slightly altered due to changes in the solvent environment. | Highly dependent on the specific reaction; may be enhanced or inhibited. |
| 3 - 9 (Acidic to Weakly Alkaline) | High stability. | Generally stable and at its maximum. | Optimal range for many photocatalytic applications, but the specific optimum pH is reaction-dependent. |
| > 9 (Alkaline) | Decreased stability; susceptible to decomposition via hydroxide-mediated pathways. | Can be significantly quenched by hydroxide ions. | Generally decreases due to complex degradation and luminescence quenching. |
| > 12 (Strongly Alkaline) | Prone to rapid decomposition and precipitation. | Severely quenched. | Significantly reduced or completely lost. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability using UV-Vis Spectroscopy
This protocol allows for the monitoring of the stability of this compound at different pH values by observing changes in its characteristic metal-to-ligand charge transfer (MLCT) absorption band.
Materials:
-
This compound
-
A series of buffers (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10, CAPS for pH 10-11)
-
Deionized water
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 mM).
-
For each desired pH value, prepare a solution by diluting the stock solution into the appropriate buffer to a final concentration with an absorbance maximum in the range of 0.5-1.0 (e.g., 20-50 µM).
-
Measure the initial UV-Vis absorption spectrum (e.g., from 300 to 600 nm) immediately after preparation. The MLCT band for [Ru(phen)3]2+ is typically around 448 nm.
-
Store the solutions at a constant temperature, protected from light.
-
Record the UV-Vis absorption spectrum at regular time intervals (e.g., every hour for the first 8 hours, then at 24 and 48 hours).
-
Analyze the data by plotting the absorbance at the MLCT maximum as a function of time for each pH. A decrease in absorbance indicates decomposition of the complex.
Protocol 2: Measurement of pH-Dependent Relative Luminescence Quantum Yield
This protocol describes a method to determine the relative luminescence quantum yield of this compound at various pH values using a reference standard.
Materials:
-
This compound
-
A stable reference dye with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G in ethanol).
-
A series of buffered solutions as in Protocol 1.
-
Fluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of solutions of this compound in different buffered pH solutions, and a series of the reference dye in its appropriate solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectrum of each solution, using the same excitation wavelength for all samples.
-
Integrate the area under the emission curve for each sample.
-
The relative quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' refers to the this compound solution and 'ref' refers to the reference standard.
-
Visualizations
Caption: Workflow for Determining pH-Dependent Stability of this compound.
Caption: Logical Relationship of pH Effects on this compound.
Technical Support Center: Purification of [Ru(phen)3]Cl2
This guide provides troubleshooting advice and detailed protocols for removing impurities from commercial Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2.
Frequently Asked Questions (FAQs)
Q1: My commercial this compound is listed as ≥95% pure. Do I still need to purify it?
A1: For many applications, such as use as a general photocatalyst or staining agent, ≥95% purity is sufficient.[1][2][3] However, for sensitive applications like quantitative DNA binding studies, high-resolution spectroscopy, or in the development of pharmaceutical agents, further purification is highly recommended to remove minor impurities that could interfere with results.
Q2: What are the common impurities in commercial this compound?
A2: Common impurities can include:
-
Residual Solvents: Ethylene (B1197577) glycol is a common solvent used in the synthesis and can be present in the final product.[4]
-
Unreacted Starting Materials: Trace amounts of RuCl3 and 1,10-phenanthroline (B135089) may remain.[5]
-
Partially Substituted Complexes: Species such as [Ru(phen)2Cl2] can form as byproducts during synthesis.[6]
-
Other Ruthenium Species: Depending on the synthetic route, other ruthenium complexes or oxidation states might be present.
Q3: What is the quickest method to improve the purity of my sample?
A3: A simple recrystallization is often the fastest method to remove many common impurities and can significantly improve the purity of the complex. For more persistent impurities, column chromatography is recommended.
Q4: Can I use UV-Vis spectroscopy to assess the purity of my this compound?
A4: UV-Vis spectroscopy is an excellent tool for a quick purity check. The pure complex has a characteristic Metal-to-Ligand Charge Transfer (MLCT) band around 448 nm. The presence of impurities can cause broadening of this peak or the appearance of shoulder peaks. However, for quantitative purity assessment, techniques like HPLC or Elemental Analysis are more reliable.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected Color: Solution appears greenish or brownish instead of the characteristic deep red-orange. | 1. Presence of precursor materials like RuCl3.[5] 2. Decomposition of the complex, possibly due to exposure to strong light or incompatible solvents. 3. Oxidation of Ru(II) to Ru(III). | 1. Proceed with purification; both recrystallization and chromatography are effective at removing starting materials. 2. Protect the sample from light and use fresh, high-purity solvents. 3. While less common, if oxidation is suspected, purification by column chromatography is the best option. |
| Low Yield After Recrystallization: A significant amount of product was lost during the purification process. | 1. The complex has some solubility in the "anti-solvent" (e.g., diethyl ether) used for precipitation. 2. The solution was not sufficiently cooled to maximize crystal formation. 3. Premature precipitation occurred before filtration of insoluble impurities. | 1. Minimize the volume of the anti-solvent used. 2. Ensure the solution is thoroughly chilled in an ice bath or refrigerator before filtering the crystals. 3. If dissolving in a solvent like acetonitrile (B52724), ensure all the complex is dissolved before adding the anti-solvent. Filter any solids before initiating precipitation. |
| Persistent Impurities After Purification: Analytical data (e.g., NMR, HPLC) still shows the presence of impurities. | 1. The impurity has very similar solubility properties to the desired complex. 2. The chosen purification method is not suitable for the specific impurity present. | 1. If recrystallization failed, use column chromatography, which separates based on polarity. 2. For chromatography, try varying the eluent system or using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).[7] |
| Product Fails to Crystallize: The product remains as an oil or amorphous solid after adding an anti-solvent. | 1. Presence of highly soluble impurities (e.g., ethylene glycol) inhibiting crystallization.[4] 2. The solution is too dilute. | 1. Attempt purification by column chromatography to remove the interfering impurities. 2. If the solution is dilute, carefully reduce the solvent volume using a rotary evaporator before attempting to precipitate the product. |
Purification Protocols & Workflows
A general workflow for purifying commercial this compound involves an initial assessment, followed by one of two primary purification techniques.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization
This method is effective for removing insoluble impurities and those with significantly different solubility profiles.
Caption: Step-by-step workflow for recrystallization.
Detailed Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., ~10 mL per 100 mg). Alternatively, acetonitrile can be used.
-
Filtration: While hot, filter the solution through a pre-warmed funnel with filter paper or celite to remove any insoluble matter.
-
Precipitation (from Water): To the warm filtrate, add an excess of potassium chloride (KCl) to precipitate the less soluble this compound.[5]
-
Precipitation (from Acetonitrile): If using acetonitrile, slowly add diethyl ether to the solution dropwise until a precipitate forms.[7]
-
Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collection: Collect the red-orange crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals sparingly with cold deionized water, followed by a small amount of diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Column Chromatography
This is the most effective method for separating impurities with similar properties to the product.
Caption: Step-by-step workflow for column chromatography.
Detailed Methodology:
-
Column Preparation: Pack a glass chromatography column with either silica gel or alumina as the stationary phase. Equilibrate the column with the chosen eluent.
-
Sample Preparation: Dissolve the crude this compound in a small amount of the eluent. Acetonitrile is a commonly used eluent for this separation.[7]
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin eluting the sample through the column with the eluent. The desired this compound complex will typically move as a distinct, bright orange band.
-
Fraction Collection: Collect the main orange band. Impurities may move faster or slower, appearing as separate, often less intensely colored, bands.
-
Product Recovery: Take the collected fraction containing the pure product and remove the bulk of the solvent via rotary evaporation.
-
Precipitation: Dissolve the concentrated residue in a minimum of acetonitrile and precipitate the pure product by adding diethyl ether.
-
Final Steps: Collect the solid by vacuum filtration and dry under high vacuum.
Purity Assessment: Before and After
The effectiveness of these purification methods can be quantified. The data below is representative of typical results.
| Purification Stage | Purity Level | Common Analytical Observations |
| Commercial Grade | ≥95%[1][8] | Minor shoulder peaks in UV-Vis spectrum; small, unidentified peaks in NMR. |
| After Recrystallization | ~98-99% | Sharper, more defined UV-Vis spectrum; disappearance of many minor NMR impurities. |
| After Column Chromatography | >99.5% | Symmetrical UV-Vis peak; clean baseline in NMR and HPLC. |
References
- 1. ≥95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 2. ≥95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Ru(bpm)3 Cl 2 65034-88-0 [sigmaaldrich.com]
- 5. Solved Synthesis of this compound In a round-bottom flask, | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Ru(phen)3 Cl2 = 95 23570-43-6 [sigmaaldrich.com]
Technical Support Center: [Ru(phen)3]Cl2 Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the aggregation of Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2, in solution.
Troubleshooting Guide
Aggregation of this compound can manifest as turbidity, precipitation, or changes in the UV-Vis absorption spectrum. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: The this compound solution appears cloudy, or a precipitate has formed.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: The aggregation of this compound in solution is primarily influenced by several factors:
-
Solvent Choice: While this compound is generally considered water-soluble, its solubility can be limited. Inappropriate solvents or mixtures can lead to precipitation.
-
High Concentration: Exceeding the solubility limit of the complex in a given solvent will inevitably lead to aggregation and precipitation.
-
pH: The stability of ruthenium polypyridyl complexes can be pH-dependent. Highly acidic or alkaline conditions can potentially lead to degradation or changes in the complex's charge state, promoting aggregation.
-
Ionic Strength: High concentrations of salts in the solution can affect the solubility of the complex through common ion effects or by altering the solvation sphere of the complex.
-
Temperature and Light: Elevated temperatures can decrease the stability of the complex, while exposure to light can induce photochemical reactions, both of which may lead to the formation of insoluble species.
Q2: In which solvents is this compound soluble?
| Solvent | Solubility |
| Water | Generally soluble. A study mentions stirring in water for approximately 20 minutes for complete solvation[1]. |
| Ethanol | Soluble. Often used in combination with water. |
| Methanol | Expected to be soluble due to its polarity. |
| Dimethylformamide (DMF) | A related complex, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, is soluble in DMF, suggesting good solubility for this compound as well[2]. |
| Acetonitrile (ACN) | Used as a solvent in some spectroscopic and electrochemical studies of similar ruthenium polypyridyl complexes, indicating at least moderate solubility. A study on a related complex showed aggregation in water-acetonitrile mixtures with increasing water content[3]. |
| Dimethyl Sulfoxide (DMSO) | Used for preparing stock solutions of metal complexes for various analyses[4]. |
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution can significantly impact the stability of this compound. While the complex is relatively stable, extreme pH values should be avoided. The emission intensity of a similar ruthenium(II) complex has been shown to change in the pH range of 3–11, which suggests that the electronic properties of the complex are influenced by pH[5]. This could be due to protonation or deprotonation of the phenanthroline ligands or hydrolysis at the metal center under certain conditions, which may alter the complex's charge and increase the likelihood of aggregation. For most applications, maintaining a neutral to slightly acidic pH is recommended for optimal stability.
Q4: Can I use buffers with this compound?
A4: Yes, buffered solutions are commonly used to maintain a stable pH and prevent aggregation. Phosphate and acetate (B1210297) buffers are frequently employed. However, it is crucial to consider potential interactions between the buffer components and the ruthenium complex. High concentrations of certain anions could potentially lead to the precipitation of less soluble salts of the [Ru(phen)3]2+ cation.
Q5: What is the effect of ionic strength on this compound solutions?
A5: The ionic strength of the solution, typically controlled by the addition of salts like NaCl or KCl, can influence the solubility and aggregation of this compound. While low to moderate salt concentrations are generally well-tolerated and can even be necessary for certain applications (e.g., in biological assays to maintain osmolarity), high salt concentrations can lead to a "salting-out" effect, reducing the solubility of the complex and causing it to aggregate or precipitate. Conversely, in some cases involving interactions with charged macromolecules like DNA, adjusting the ionic strength is a critical step to modulate binding[6].
Q6: How can I prevent aggregation during long-term storage?
A6: For long-term storage of this compound solutions, the following practices are recommended:
-
Use a suitable solvent: Prepare the stock solution in a solvent in which the complex is highly soluble, such as DMF or DMSO. For aqueous experiments, a concentrated stock in an organic solvent can be diluted into the aqueous buffer immediately before use.
-
Protect from light: this compound is a photosensitive compound. Store solutions in amber vials or wrap the container in aluminum foil to prevent photochemical degradation.
-
Control the temperature: Store solutions at a cool and stable temperature, such as in a refrigerator (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Filter the solution: After preparation, filtering the solution through a 0.22 µm syringe filter can remove any small, pre-existing aggregates or dust particles that could act as nucleation sites for further aggregation.
-
Consider stabilizing agents: For applications requiring long-term stability in aqueous solutions, the addition of a small amount of a non-ionic surfactant may be beneficial, although this should be tested for compatibility with the specific experimental setup.
Q7: Are there any additives that can help prevent aggregation?
A7: Yes, surfactants can be used to prevent the aggregation of metal complexes in solution. They work by forming micelles that can encapsulate the complex or by adsorbing to the surface of small aggregates to prevent further growth through steric or electrostatic repulsion.
Commonly used surfactants include:
-
Anionic: Sodium dodecyl sulfate (B86663) (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
Non-ionic: Triton X-100, Tween 20
The choice of surfactant and its concentration will depend on the specific experimental conditions and should be optimized accordingly. It is important to note that surfactants can interfere with certain assays, so their use must be carefully considered.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small amount of deionized water to the powder and gently swirl to create a slurry.
-
Complete Dissolution: Gradually add the remaining volume of deionized water while stirring continuously. A magnetic stirrer can be used for this purpose. A study suggests that stirring for approximately 20 minutes in water can lead to complete solvation[1].
-
Sonication (Optional): If the complex is slow to dissolve, brief sonication in a water bath can be used to aid dissolution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any insoluble impurities or microaggregates.
-
Storage: Store the solution in a dark, cool place.
Protocol 2: UV-Vis Spectroscopic Analysis to Detect Aggregation
Aggregation of this compound can often be detected by changes in its UV-Vis absorption spectrum.
-
Prepare a fresh, dilute solution of this compound in a suitable solvent and record its UV-Vis spectrum. The spectrum should show characteristic absorption bands, including the metal-to-ligand charge transfer (MLCT) band in the visible region.
-
Monitor the spectrum over time or after changing conditions (e.g., adding salt, changing pH).
-
Look for the following changes that may indicate aggregation:
-
A decrease in the intensity of the main absorption bands (hypochromism).
-
A broadening of the absorption bands.
-
A shift in the position of the absorption maxima (either a blue or red shift).
-
An increase in baseline absorbance due to light scattering by aggregates.
-
By following these guidelines and protocols, researchers can minimize the aggregation of this compound in solution, ensuring the reliability and reproducibility of their experimental results.
References
- 1. TRIS(4,7-DIPHENYL-1,10-PHENANTHROLINE)RUTHENIUM (II) DICHLORIDE | 36309-88-3 [chemicalbook.com]
- 2. Ruthenium(II) polypyridyl complexes with hydrophobic ancillary ligand as Aβ aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Exploring the Interaction of Ruthenium(II) Polypyridyl Complexes with DNA Using Single-Molecule Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amphiphilic polypyridyl ruthenium complexes: Synthesis, characterization and aggregation studies | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Photocatalytic Activity of [Ru(phen)3]Cl2 and [Ru(bpy)3]Cl2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photocatalytic performance of two commonly used ruthenium-based photosensitizers: Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2, and Tris(2,2'-bipyridine)ruthenium(II) chloride, [Ru(bpy)3]Cl2. This objective analysis is supported by experimental data from the literature to aid in the selection of the appropriate photocatalyst for various applications.
Executive Summary
Both this compound and [Ru(bpy)3]Cl2 are efficient visible-light photocatalysts. The core of their activity lies in the formation of a long-lived metal-to-ligand charge transfer (MLCT) excited state upon photoexcitation. This excited state can then participate in either energy transfer or electron transfer processes, initiating a wide range of chemical transformations.
Generally, the larger, more rigid, and more hydrophobic 1,10-phenanthroline (B135089) (phen) ligand in this compound can lead to more favorable photophysical and photocatalytic properties compared to the 2,2'-bipyridine (B1663995) (bpy) ligand in [Ru(bpy)3]Cl2. Notably, substituted [Ru(phen)3]2+ complexes have demonstrated superior performance in certain photocatalytic reactions, such as sulfide (B99878) oxidation, exhibiting exceptionally high turnover numbers. While direct head-to-head comparisons of the parent, unsubstituted complexes under identical conditions are not extensively documented in a single study, the available data suggests that phenanthroline-based complexes are often more stable and can be more efficient photosensitizers.
Data Presentation: Photophysical and Photocatalytic Properties
The following tables summarize key quantitative data for this compound and [Ru(bpy)3]Cl2, compiled from various sources.
Table 1: Photophysical Properties
| Property | This compound | [Ru(bpy)3]Cl2 |
| Absorption Maximum (λmax) | ~448 nm | ~452 nm |
| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ | ~14,600 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | ~610 nm | ~620 nm |
| Excited State Lifetime (τ) | ~800 ns (in water) | ~650 ns (in water) |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.53 - 0.56 | Not explicitly found, but known to be an efficient sensitizer |
Table 2: Photocatalytic Performance Data (Example: Sulfide Oxidation)
| Photocatalyst | Substrate | Turnover Number (TON) |
| [Ru(phen-P(O)(OEt)2)(bpy)2]2+ | 4-methoxythioanisole | >1,000,000 |
| [Ru(bpy)3]2+ (benchmark) | 4-methoxythioanisole | Lower than the phen-substituted complex |
| [Ru(phen)(bpy)2]2+ (parent mixed-ligand) | 4-methoxythioanisole | Lower than the phen-substituted complex |
Note: This data highlights the potential for enhanced activity with phenanthroline-based ligands.
Experimental Protocols
Below is a representative experimental protocol for the photocatalytic oxidation of a sulfide, based on methodologies described in the literature.
Objective: To compare the photocatalytic activity of this compound and [Ru(bpy)3]Cl2 for the oxidation of thioanisole (B89551) to thioanisole sulfoxide.
Materials:
-
This compound
-
[Ru(bpy)3]Cl2
-
Thioanisole (substrate)
-
Acetonitrile (B52724) (solvent)
-
Water
-
Visible light source (e.g., blue LEDs, λmax ≈ 450 nm)
-
Reaction vials (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Catalyst Solution Preparation: Prepare stock solutions of this compound and [Ru(bpy)3]Cl2 in acetonitrile at a concentration of 1 mM.
-
Reaction Setup: In a 4 mL reaction vial equipped with a magnetic stir bar, add 1.9 mL of acetonitrile.
-
Substrate Addition: Add 0.1 mmol of thioanisole to the reaction vial.
-
Catalyst Addition: Add 100 µL of the 1 mM catalyst stock solution (this compound or [Ru(bpy)3]Cl2) to the reaction vial to achieve a final catalyst concentration of 0.05 mM.
-
Oxygenation: The reaction can be performed under an air atmosphere, or for more controlled conditions, the solution can be bubbled with O2 for 5-10 minutes.
-
Photoreaction: Place the reaction vial on a magnetic stirrer and irradiate with the visible light source at a controlled distance and temperature (e.g., room temperature).
-
Reaction Monitoring: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Sample Analysis: Dilute the aliquot with acetonitrile and analyze by GC or HPLC to determine the conversion of thioanisole and the yield of thioanisole sulfoxide. An internal standard can be used for accurate quantification.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. The turnover number (TON) can be calculated as the moles of product formed per mole of catalyst. The quantum yield can be determined using a calibrated light source and a chemical actinometer.
-
Comparison: Repeat the experiment under identical conditions using the other photocatalyst to compare their activities directly.
Mandatory Visualization
Caption: Workflow for comparing photocatalytic activity.
Caption: Generalized photocatalytic cycle for Ru complexes.
Conclusion
The choice between this compound and [Ru(bpy)3]Cl2 as a photocatalyst will depend on the specific reaction and desired outcomes. The available evidence suggests that the phenanthroline ligand in this compound can offer advantages in terms of photostability and, in some cases, higher catalytic efficiency, as demonstrated by the remarkable performance of its derivatives in sulfide oxidation. Researchers are encouraged to consider the specific electronic and steric effects of the ligands in the context of their target transformation. For applications demanding high turnover and stability, exploring phenanthroline-based ruthenium complexes is a promising avenue.
A Comparative Guide to [Ru(phen)3]Cl2 and Iridium-Based Photocatalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of photoredox catalysis, the choice of photocatalyst is paramount to achieving efficient and selective chemical transformations. While iridium-based complexes have long been considered the gold standard due to their robust photophysical properties, ruthenium-based catalysts, specifically Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2, are emerging as a compelling alternative. This guide provides an objective comparison of the advantages of this compound over common iridium photocatalysts, supported by experimental data and detailed methodologies to aid in catalyst selection for your research and development endeavors.
Quantitative Performance Comparison
The selection of a photocatalyst is often a balance between performance and cost. The following table summarizes key photophysical and performance data for this compound and two widely used iridium-based photocatalysts, fac-Ir(ppy)3 and [Ir(ppy)2(dtb-bpy)]PF6. This data is crucial for predicting the catalytic efficiency and suitability for specific organic transformations.
| Property | This compound | fac-Ir(ppy)3 | [Ir(ppy)2(dtb-bpy)]PF6 |
| Molar Mass ( g/mol ) | 712.59[1][2][3][4][5] | 654.83 | 985.93 |
| Absorption Max (λmax, nm) | 448 | 378, 456 | 380, 462 |
| Emission Max (λem, nm) | 610 | 510 | 595 |
| Excited-State Lifetime (τ, µs) | ~0.5-1.0[2] | 1.9 | 1.1 |
| Quantum Yield (Φ) | ~0.03-0.09[2] | ~1.0 | 0.3 |
| Ground State Potential E(M+/M) (V vs SCE) | +1.29 | +0.77 | +1.21 |
| Excited-State Potential E(M/M-) (V vs SCE) | -0.81 | -1.73 | -0.66 |
| Excited-State Potential E(M+/M) (V vs SCE) | +0.77 | +0.31 | +0.89 |
| Relative Cost | Lower | Higher | Higher |
Core Advantages of this compound
The primary advantage of this compound lies in its significantly lower cost compared to iridium-based catalysts. Iridium is one of the rarest elements on Earth, making its complexes considerably more expensive. This cost-effectiveness makes this compound a more attractive option for large-scale synthesis and industrial applications without compromising catalytic viability for a wide range of reactions.
While some iridium complexes, such as fac-Ir(ppy)3, exhibit near-perfect quantum yields, this compound still offers respectable performance for many organic transformations. Its excited-state redox potentials are suitable for a broad spectrum of reductive and oxidative quenching cycles. For many common synthetic applications, the catalytic efficiency of this compound is more than sufficient, making the significantly higher cost of iridium catalysts unjustifiable.
Furthermore, the photophysical properties of ruthenium polypyridyl complexes can be tuned through ligand modification, offering a pathway to enhance their performance in terms of excited-state lifetime and quantum yield, closing the gap with their iridium counterparts.
Experimental Workflow and Protocols
To provide a practical context for the application of these photocatalysts, a general experimental workflow for a photocatalytic organic synthesis reaction is depicted below, followed by a detailed protocol for a model reaction, the aerobic oxidation of benzylamine (B48309).
Experimental Protocol: Aerobic Oxidation of Benzylamine
This protocol describes a general procedure for the aerobic oxidation of benzylamine to N-benzylidenebenzylamine, a reaction that can be effectively catalyzed by both this compound and iridium-based photocatalysts.[6][7]
Materials:
-
Benzylamine
-
Photocatalyst (this compound or an appropriate iridium complex, e.g., fac-Ir(ppy)3)
-
Acetonitrile (B52724) (MeCN, anhydrous)
-
Schlenk tube or a vial with a septum
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., 460 nm blue LED)[6]
-
Oxygen (O2) balloon
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add benzylamine (0.5 mmol, 1.0 equiv.) and the photocatalyst (1-2 mol%).
-
Add anhydrous acetonitrile (5.0 mL) to the tube.
-
Seal the tube and degas the solution by bubbling with oxygen for 10-15 minutes.
-
Place the reaction vessel in front of a blue LED light source with vigorous stirring.
-
Maintain a positive pressure of oxygen using a balloon.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically after 24 hours), remove the light source and the oxygen balloon.[6]
-
The reaction mixture can be concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired imine.
Signaling Pathways in Photocatalysis
The catalytic cycle of a photoredox reaction is initiated by the absorption of visible light by the photocatalyst, which promotes it to an excited state. This excited state can then engage in either an oxidative or reductive quenching cycle, depending on the nature of the substrate and additives.
Conclusion
While iridium-based photocatalysts often exhibit superior photophysical properties such as higher quantum yields, this compound presents a highly attractive and cost-effective alternative for a vast array of photoredox-catalyzed organic transformations.[8] Its ready availability, lower price point, and sufficient catalytic activity make it an excellent choice for both academic research and industrial-scale applications. For reactions that do not require the extremely high reducing or oxidizing power of specialized iridium catalysts, this compound offers a practical and economical solution, driving forward the accessibility and sustainability of photoredox catalysis. Researchers are encouraged to consider the specific requirements of their desired transformation and weigh the performance benefits of iridium catalysts against the significant cost advantages of this compound.
References
- 1. ≥95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 2. ≥95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 3. ≥95%, powder or crystals | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | C36H24Cl2N6Ru | CID 138375736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. db-thueringen.de [db-thueringen.de]
- 7. researchgate.net [researchgate.net]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
A Comparative Guide to [Ru(phen)3]Cl2 and Organic Dyes as Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the ruthenium-based metal complex, Tris(1,10-phenanthroline)ruthenium(II) chloride ([Ru(phen)3]Cl2), and various classes of organic dyes, evaluating their performance as photosensitizers. The comparison is based on key photophysical, photochemical, and photobiological parameters supported by experimental data and methodologies.
Fundamental Mechanism of Photosensitization
Photosensitizers are molecules that, upon absorbing light, can induce a chemical change in another molecule. This process is central to applications like photodynamic therapy (PDT) and photocatalysis. The mechanism typically begins with the photosensitizer (PS) absorbing a photon, which elevates it from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). From this triplet state, the photosensitizer can initiate two primary types of photoreactions to generate reactive oxygen species (ROS).
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, through electron transfer, producing radical ions. These radicals can then react with molecular oxygen (³O₂) to form ROS like superoxide (B77818) anions (O₂•⁻).
-
Type II Reaction: The excited photosensitizer in its triplet state directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The efficiency of this process is a critical measure of a photosensitizer's potential, particularly in PDT.
Caption: General mechanism of Type I and Type II photosensitization.
Data Presentation: Performance Comparison
The efficacy of a photosensitizer is determined by a combination of its photophysical and photobiological properties. The following tables summarize these key performance indicators for this compound and representative organic dyes.
Table 1: Comparative Photophysical and Photochemical Properties
| Property | This compound | Rose Bengal | Methylene Blue | BODIPY Dyes | Porphyrins |
| Absorption Max (λmax, nm) | ~448 | ~549 | ~665 | 500-700 (Tunable) | ~420 (Soret), 500-650 (Q-bands) |
| Molar Extinction (ε, M-1cm-1) | ~1.9 x 104 | > 9.5 x 104 | ~8.0 x 104 | 5.0 x 104 - 1.5 x 105 | > 4.0 x 105 (Soret) |
| Emission Max (λem, nm) | ~610-620[1] | ~570 | ~685 | 510-750 (Tunable) | ~630-700 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.56 - 0.78[1] | ~0.75[2] | ~0.52 | 0.1 - 0.9 (structure dependent) | 0.4 - 0.7 |
| Photostability | High | Moderate to Low | Low | Moderate to High | Moderate |
Note: Values can vary significantly depending on the solvent and experimental conditions.
Table 2: Comparative Photobiological Properties
| Property | This compound | Rose Bengal | Methylene Blue | BODIPY Dyes | Porphyrins |
| Cellular Uptake Mechanism | Primarily endocytosis[3] | Passive diffusion, transporters | Passive diffusion | Passive diffusion, structure dependent | Endocytosis, LDL-receptor mediated[4] |
| Subcellular Localization | Endosomes, lysosomes, Golgi[3][5] | Mitochondria, ER | Mitochondria, lysosomes | Cytoplasm, specific organelles (tunable) | Mitochondria, lysosomes, ER |
| Dark Toxicity | Low to moderate[6] | Low | Low | Very Low | Low |
| Phototoxicity (IC50) | Potent (low µM range)[5] | High | High | High (structure dependent) | High |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of photosensitizers.
Protocol 1: Singlet Oxygen Quantum Yield (ΦΔ) Determination (Indirect Method)
This protocol determines ΦΔ by measuring the rate of oxidation of a singlet oxygen scavenger, 1,3-diphenylisobenzofuran (B146845) (DPBF), which loses its absorbance upon reaction.[2][7][8]
-
Preparation: Prepare stock solutions of the test photosensitizer, a standard photosensitizer with a known ΦΔ (e.g., Rose Bengal or [Ru(bpy)3]Cl2), and DPBF in a suitable solvent (e.g., methanol, acetonitrile) under dim light.
-
Sample Setup: In a quartz cuvette, prepare a solution containing the photosensitizer (test or standard) and DPBF. The photosensitizer concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength, while the DPBF concentration should yield an absorbance of ~1.0 at its absorption maximum (~410 nm).
-
Irradiation: Irradiate the solution with a monochromatic light source (e.g., a laser or filtered lamp) at a wavelength where only the photosensitizer absorbs significantly.
-
Data Acquisition: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum, monitoring the decrease in DPBF absorbance at its maximum.
-
Calculation: Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this line is proportional to the rate of DPBF consumption. The ΦΔ of the sample is calculated using the following equation: ΦΔ (sample) = ΦΔ (std) * (ksample / kstd) * (Iabs (std) / Iabs (sample)) where k is the slope of the plot and Iabs is the rate of light absorption by the photosensitizer.
Protocol 2: Photostability Assessment
This protocol evaluates the degradation of a photosensitizer upon prolonged light exposure, following principles from ICH Q1B guidelines.[9][10]
-
Sample Preparation: Prepare a solution of the photosensitizer in a relevant solvent at a known concentration.
-
Exposure Setup: Place the solution in a transparent container within a photostability chamber equipped with a light source that provides a controlled illumination (e.g., not less than 1.2 million lux hours) and integrated near-UV energy (e.g., not less than 200 watt hours/m²).
-
Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control. Place it alongside the exposed sample in the chamber.
-
Monitoring: At set time points, withdraw aliquots from both the exposed and dark control samples.
-
Analysis: Analyze the samples using UV-Vis spectrophotometry or HPLC to quantify the remaining concentration of the photosensitizer. Photostability is expressed as the percentage of the photosensitizer remaining after a specific duration of light exposure compared to the dark control.
Protocol 3: Cellular Uptake and Phototoxicity Assay
This workflow assesses the ability of a photosensitizer to enter cells and induce cell death upon light activation.
-
Cell Culture: Seed a relevant cancer cell line (e.g., HeLa, MCF-7) in a multi-well plate (e.g., 96-well) and allow the cells to adhere overnight.[11]
-
Cellular Uptake:
-
Incubate the cells with various concentrations of the photosensitizer for a defined period (e.g., 4-24 hours).
-
Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Lyse the cells and quantify the intracellular concentration of the photosensitizer using fluorescence spectroscopy or flow cytometry.[11][12]
-
-
Phototoxicity (MTT Assay):
-
Treat cells with a range of photosensitizer concentrations for a set incubation period in the dark.
-
Wash the cells with PBS and add fresh medium.
-
Expose one set of plates to a light source at the appropriate wavelength and a specific light dose (J/cm²). Keep a duplicate set of plates in the dark as a "dark toxicity" control.
-
Incubate the cells for another 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.
-
Calculate cell viability as a percentage relative to untreated controls. The IC₅₀ value (the concentration required to kill 50% of the cells) is determined for both light and dark conditions.[6]
-
Caption: Experimental workflow for evaluating photosensitizers.
Discussion and Conclusion
The choice between this compound and organic dyes as photosensitizers is highly dependent on the specific application.
This compound: This ruthenium complex stands out due to its excellent photostability and high singlet oxygen quantum yield.[1] Its relatively long-lived triplet state is efficient at transferring energy to molecular oxygen. The primary absorption in the blue-violet region of the spectrum can be a limitation for applications requiring deep tissue penetration, such as PDT for solid tumors, where longer wavelengths (red or near-infrared) are preferred. However, its stability and efficiency make it an excellent candidate for in vitro applications, surface treatments, and photocatalysis.[13]
Organic Dyes: This broad class of photosensitizers, including porphyrins, cyanines, and BODIPY dyes, offers exceptional versatility.[14][15] Their key advantage is the tunability of their chemical structures, which allows for the optimization of absorption wavelengths into the "phototherapeutic window" (650-900 nm) where light penetration into tissue is maximal. Many organic dyes, particularly porphyrins, exhibit very high molar extinction coefficients, enabling efficient light absorption.[16] However, they can be susceptible to photobleaching (degradation upon light exposure), which can limit their effective therapeutic dose. Furthermore, their tendency to aggregate in aqueous environments can reduce their photosensitizing efficiency.
-
For applications demanding high photostability and robust singlet oxygen generation where absorption wavelength is less critical (e.g., photocatalysis, antimicrobial surfaces), This compound is a superior choice.
-
For biomedical applications like photodynamic therapy, where deep tissue penetration and targeted cellular damage are paramount, organic dyes are often more suitable due to their tunable, long-wavelength absorption and the extensive possibilities for functionalization to improve cellular uptake and targeting.[15]
Future research will likely focus on hybrid systems that combine the stability of metal complexes with the favorable spectral properties of organic chromophores to develop next-generation photosensitizers.
References
- 1. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. q1scientific.com [q1scientific.com]
- 11. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
validating experimental results with [Ru(phen)3]Cl2 as a luminescent standard
For researchers, scientists, and drug development professionals seeking a reliable luminescent standard, Tris(1,10-phenanthroline)ruthenium(II) chloride, or [Ru(phen)3]Cl2, offers a robust option for validating experimental results. This guide provides a comprehensive comparison of its performance against other common standards, supported by experimental data and detailed protocols.
This compound is a well-characterized coordination compound known for its strong, long-lived luminescence, making it a valuable tool in various applications, including biosensing, DNA detection, and cellular imaging. Its photophysical properties, particularly its quantum yield and lifetime, are critical parameters for its use as a standard.
Performance Comparison of Luminescent Standards
The selection of an appropriate luminescent standard is crucial for the accurate interpretation of experimental data. Below is a comparison of the key photophysical properties of this compound and other widely used standards.
| Luminescent Standard | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent |
| This compound | ~450 | ~610 | 0.578[1] | 378.26 ns (for PF6 salt)[2] | Water/Aqueous Solution |
| Quinine (B1679958) Sulfate (B86663) | ~350 | ~450 | 0.54 | ~19 ns | 0.1 M H2SO4 |
| Rhodamine B | ~550 | ~570 | 0.31 - 0.70 | ~1.7 ns | Water, Ethanol |
| Fluorescein | ~490 | ~515 | ~0.95 | ~4 ns | 0.1 M NaOH |
Experimental Protocols
Accurate determination of luminescence quantum yield and lifetime is essential for validating a standard. The following are detailed methodologies for these key experiments.
Measurement of Luminescence Quantum Yield (Comparative Method)
The comparative method, also known as the relative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance at the excitation wavelength with those of a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Luminescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)
-
Sample of interest (this compound)
-
Solvent (e.g., deionized water)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Measurement of Luminescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for determining the lifetime of a fluorescent molecule by measuring the time delay between the excitation pulse and the detection of the emitted photon.
Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events. The resulting histogram of photon arrival times represents the fluorescence decay curve, from which the lifetime can be determined.
Materials:
-
TCSPC system (including a pulsed light source, e.g., a picosecond laser diode, a fast photodetector, and timing electronics)
-
Sample of interest (this compound) in a suitable solvent
-
Cuvette
Procedure:
-
Prepare a dilute solution of the sample.
-
Set up the TCSPC system. The excitation wavelength should be chosen to match the absorption maximum of the sample. The emission wavelength is selected using a monochromator or a bandpass filter.
-
Acquire the fluorescence decay data. The system will build up a histogram of photon arrival times.
-
Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Analyze the decay data. The fluorescence decay curve is typically fitted to a single or multi-exponential decay model using deconvolution software that takes the IRF into account. The lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential applications, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating this compound as a luminescent standard.
References
A Comparative Guide to the Quantum Yield of Substituted vs. Unsubstituted [Ru(phen)3]2+ Complexes
For Researchers, Scientists, and Drug Development Professionals
The photophysical properties of tris(1,10-phenanthroline)ruthenium(II), [Ru(phen)3]2+, and its derivatives are of significant interest due to their potential applications in photocatalysis, sensing, and photodynamic therapy. A key parameter governing the efficiency of these complexes in light-driven processes is their luminescence quantum yield (Φ). Substitution on the phenanthroline ligands can dramatically alter the quantum yield by modifying the electronic structure and the rates of radiative and non-radiative decay of the excited state. This guide provides a comparative analysis of the quantum yields of substituted versus unsubstituted [Ru(phen)3]2+ complexes, supported by experimental data and detailed methodologies.
Data Presentation: Quantum Yield Comparison
The following table summarizes the quantum yield and other relevant photophysical data for a selection of substituted and unsubstituted [Ru(phen)3]2+ complexes. The data has been compiled from various research articles to provide a comparative overview.
| Complex | Substituent(s) | Solvent | Quantum Yield (Φ) | Reference Complex | Reference Quantum Yield (Φ) |
| [Ru(phen)3]2+ | Unsubstituted | Acetonitrile | 0.060 | - | - |
| [Ru(bpy)3]2+ | Unsubstituted (bipyridine analog) | Aqueous | 0.042 | - | - |
| [Ru(phen)2(phen-R)]2+ | R = 4-ethynyl-phenyl | Acetonitrile | 0.103 | [Ru(phen)3]2+ | 0.060 |
| [Ru(phen)2(phen-R)]2+ | R = 5-ethynyl-phenyl | Acetonitrile | 0.023 | [Ru(phen)3]2+ | 0.060 |
| [Ru(bpy)2(phen-PA)]2+ | PA = polyamine at position 3 | Aqueous (HEPES) | ~0.04 | [Ru(bpy)3]2+ | 0.042 |
| [Ru(phen)2(IP-3T)]2+ | IP-3T at one phen | - | 0.88 (Singlet Oxygen) | - | - |
| [Ru(phen)2(IP-4T)]2+ | IP-4T at one phen | - | 0.88 (Singlet Oxygen) | - | - |
Note: The quantum yields can be influenced by factors such as the solvent, temperature, and the presence of quenchers. Direct comparison should be made with caution when experimental conditions differ. [Ru(bpy)3]2+ is often used as a reference standard in these studies.
Experimental Protocols
The determination of quantum yields and the synthesis of these complexes involve precise and standardized procedures. Below are detailed methodologies for these key experiments.
Synthesis of Substituted [Ru(phen)3]2+ Complexes
A general and common method for the synthesis of heteroleptic [Ru(phen)2(L)]2+ (where L is a substituted phenanthroline) involves the reaction of the precursor complex cis-[Ru(phen)2Cl2] with the desired substituted phenanthroline ligand.
Materials:
-
cis-[Ru(phen)2Cl2]·2H2O
-
Substituted 1,10-phenanthroline (B135089) ligand
-
Ethanol (B145695) or an ethanol/water mixture
-
Ammonium hexafluorophosphate (B91526) (NH4PF6) or other suitable counter-ion salt
Procedure:
-
cis-[Ru(phen)2Cl2]·2H2O and a slight excess of the substituted phenanthroline ligand are dissolved in ethanol or an ethanol/water mixture.
-
The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is redissolved in a minimum amount of water and filtered to remove any insoluble impurities.
-
A saturated aqueous solution of NH4PF6 is added to the filtrate to precipitate the complex as a hexafluorophosphate salt.
-
The precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and then dried under vacuum.
-
Purification is typically achieved by column chromatography on silica (B1680970) gel or alumina, using an appropriate solvent system (e.g., acetonitrile/water with a salt).
Determination of Luminescence Quantum Yield
The luminescence quantum yield of a sample is often determined by a comparative method using a well-characterized standard with a known quantum yield. [Ru(bpy)3]2+ is a commonly used standard.
Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a series of solutions of both the sample and the standard of known quantum yield (e.g., [Ru(bpy)3]2+ in deaerated acetonitrile, Φ = 0.095) in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.
-
Emission Spectra: Record the corrected emission spectra of all solutions using the same excitation wavelength and instrument settings. The excitation wavelength should be one at which both the sample and the standard absorb.
-
Integration of Emission Spectra: Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
If the same solvent is used for both the sample and the standard, the refractive index term (n_sample / n_std)^2 becomes 1.
-
Mandatory Visualization
The following diagram illustrates the general relationship between the nature of the substituent on the phenanthroline ligand and the resulting quantum yield of the [Ru(phen)3]2+ complex.
electrochemical potential comparison of [Ru(phen)3]Cl2 and its derivatives
A Comparative Guide to the Electrochemical Potentials of [Ru(phen)3]Cl2 and its Derivatives
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of ruthenium complexes is paramount for their application in areas such as photoredox catalysis, sensing, and medicinal chemistry. This guide provides a detailed comparison of the electrochemical potentials of tris(1,10-phenanthroline)ruthenium(II) chloride, this compound, and its derivatives. The introduction of various substituents on the phenanthroline ligands allows for the fine-tuning of the metal center's redox properties, which in turn influences their reactivity and potential applications.
Data Presentation
The electrochemical potential of ruthenium complexes is typically investigated using cyclic voltammetry (CV). The key parameters obtained from CV are the half-wave potentials (E½) for the Ru(II)/Ru(III) oxidation and the ligand-based reductions. These values are sensitive to the electronic nature of the substituents on the phenanthroline ligands. Electron-donating groups (EDGs) tend to make the oxidation of the ruthenium center easier (less positive E½), while electron-withdrawing groups (EWGs) make it more difficult (more positive E½)[1]. The opposite trend is generally observed for the reduction of the complex.
Below is a summary of the electrochemical data for [Ru(phen)3]2+ and a selection of its derivatives. Note that the experimental conditions, such as the solvent and reference electrode, can significantly affect the measured potentials.
| Complex | Substituent (X) | E½ (RuIII/II) vs. SCE (V) | First Reduction Potential (V) vs. SCE | Solvent | Reference |
| [Ru(phen)3]2+ | H | +1.26 | -1.35 | CH3CN | [2] |
| [Ru(phen-NH2)3]2+ | 5-NH2 | - | - | - | [2] |
| [Ru(phen-CN)3]2+ | 5-CN | - | - | - | [2] |
| [Ru(phen)2(PHEHAT)]2+ | - | +1.34 | - | - | [2][3] |
| [Ru(phen)2(dppz)]2+ | - | - | -0.88 | DMF | [4] |
| [Ru(bpy)2(TPPHZ)]2+ | - | - | -0.87 | DMF | [4] |
Note: A comprehensive table with a systematic series of derivatives under identical conditions is challenging to compile from the literature. The provided data is illustrative of the general trends.
Experimental Protocols
The determination of electrochemical potentials for ruthenium complexes is predominantly carried out using cyclic voltammetry.
Experimental Protocol: Cyclic Voltammetry of Ruthenium Complexes
1. Materials and Instrumentation:
-
Working Electrode: Glassy carbon electrode (GCE), platinum, or gold electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Electrolyte: A solution of the ruthenium complex (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dimethylformamide).
-
Supporting Electrolyte: A non-reactive salt (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP)) to ensure sufficient conductivity.
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
2. Procedure:
-
The electrochemical cell is assembled with the working, reference, and counter electrodes.
-
The electrolyte solution containing the ruthenium complex and the supporting electrolyte is prepared and purged with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements[5].
-
A gentle stream of the inert gas is maintained over the solution during the experiment to prevent re-oxygenation[5].
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).
-
The potential window is chosen to encompass the redox events of interest (Ru(II)/Ru(III) oxidation and ligand-based reductions).
-
The half-wave potential (E½) for a reversible or quasi-reversible couple is determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
For internal calibration, a standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), is often added to the solution after the initial measurement, and the potentials are reported relative to the Fc/Fc+ couple[5].
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the electrochemical potential of a ruthenium complex using cyclic voltammetry.
Caption: Workflow for determining electrochemical potential via cyclic voltammetry.
The relationship between the electronic nature of the ligand substituents and the resulting electrochemical potential of the ruthenium complex can be visualized as follows:
Caption: Effect of substituents on the redox potential of Ru(phen) complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Ru(phen)2(PHEHAT)]2+ and [Ru(phen)2(HATPHE)]2+: two ruthenium(II) complexes with the same ligands but different photophysics and spectroelectrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
A Comparative Guide to Assessing the Purity of Synthesized [Ru(phen)₃]Cl₂ via NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The synthesis of organometallic compounds such as Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)₃]Cl₂, is a cornerstone of many research endeavors, from the development of novel therapeutics to advanced materials science. Ensuring the purity of the synthesized complex is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two primary analytical techniques for purity assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Additionally, alternative methods are presented to offer a holistic approach to quality control.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data for pure [Ru(phen)₃]Cl₂ and potential impurities when analyzed by NMR, Mass Spectrometry, and other alternative techniques.
Table 1: ¹H and ¹³C NMR Spectroscopy Data for [Ru(phen)₃]Cl₂
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H-2, H-9 | ~8.8 - 9.2 | Doublet (d) |
| ¹H | H-4, H-7 | ~8.2 - 8.4 | Doublet (d) |
| ¹H | H-3, H-8 | ~7.6 - 7.8 | Doublet of doublets (dd) |
| ¹H | H-5, H-6 | ~7.7 - 7.9 | Singlet (s) |
| ¹³C | C-2, C-9 | ~152 - 154 | |
| ¹³C | C-4, C-7 | ~126 - 128 | |
| ¹³C | C-10a, C-10b | ~147 - 149 | |
| ¹³C | C-5, C-6 | ~129 - 131 | |
| ¹³C | C-4a, C-6a | ~136 - 138 | |
| ¹³C | C-3, C-8 | ~124 - 126 |
Note: Chemical shifts are reported for spectra acquired in D₂O or DMSO-d₆ and can vary slightly based on solvent and concentration.
Table 2: Mass Spectrometry Data for [Ru(phen)₃]Cl₂
| Ion | Formula | Calculated m/z | Observed m/z | Technique |
| [Ru(phen)₃]²⁺ | [C₃₆H₂₄N₆Ru]²⁺ | 321.0553 | ~321.1 | ESI-MS |
| [Ru(phen)₃Cl]⁺ | [C₃₆H₂₄N₆RuCl]⁺ | 677.0636 | ~677.1 | ESI-MS |
Note: The most abundant and expected ion in positive mode ESI-MS is the doubly charged cation [Ru(phen)₃]²⁺. The monochlorinated species may also be observed depending on the instrument settings.
Table 3: Comparison with Alternative Purity Assessment Methods
| Technique | Parameter | Expected Result for Pure [Ru(phen)₃]Cl₂ | Potential Impurities Detected |
| Elemental Analysis | %C, %H, %N | C: 60.67, H: 3.39, N: 11.79 | Deviation from theoretical values indicates the presence of solvates or other impurities. |
| UV-Vis Spectroscopy | λmax (nm) (ε, M⁻¹cm⁻¹) | ~448 (~18,000), ~265 (~80,000)[1][2] | Shifts in λmax or changes in molar absorptivity can indicate impurities. |
| HPLC | Retention Time (tR) | A single sharp peak | Additional peaks indicate impurities or degradation products. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Synthesis of [Ru(phen)₃]Cl₂
A common synthetic route involves the reaction of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) with 1,10-phenanthroline (B135089) in an aqueous or alcoholic solution, often with a reducing agent to ensure the Ru(II) oxidation state.
Protocol:
-
Dissolve RuCl₃·xH₂O and a slight excess (3.1 equivalents) of 1,10-phenanthroline in ethanol (B145695) or a water/ethanol mixture.
-
Add a reducing agent, such as sodium hypophosphite, and reflux the mixture for several hours. The color of the solution should change from dark brown to a deep red-orange.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the orange-red crystals by vacuum filtration, wash with cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
¹H and ¹³C NMR Spectroscopy
Objective: To confirm the structure of the complex and identify any organic impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized [Ru(phen)₃]Cl₂ in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire spectra with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire spectra with a spectral width of 0 to 200 ppm, using a proton-decoupled pulse sequence. A larger number of scans will be required (typically >1024).
-
-
Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts, multiplicities, and integration values with the expected data in Table 1. The presence of uncoordinated 1,10-phenanthroline will be indicated by sharp signals in the aromatic region, distinct from the coordinated ligand signals.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the mass of the cationic complex and identify any metal-containing impurities.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized [Ru(phen)₃]Cl₂ (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 150-300 °C.
-
Mass Range: Scan from m/z 150 to 1000.
-
-
Data Analysis: The primary ion expected is [Ru(phen)₃]²⁺ at an m/z of approximately 321.1. The isotopic pattern should match the theoretical distribution for this formula. The presence of other ruthenium-containing species would indicate impurities.
Mandatory Visualizations
The following diagrams illustrate the workflow for assessing the purity of synthesized [Ru(phen)₃]Cl₂.
Caption: Experimental workflow for synthesis and purity assessment.
Caption: Relationship between analytical techniques and information obtained.
References
Benchmarking [Ru(phen)3]Cl2: A Comparative Guide to Photocatalyst Performance in the Aza-Henry Reaction
For researchers, scientists, and professionals in drug development, the selection of an optimal photocatalyst is critical for efficiency and yield in synthetic chemistry. This guide provides a comparative analysis of the widely used ruthenium complex, tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2, against other common photocatalysts in the context of a model aza-Henry reaction. The data presented is collated from various studies, offering a comprehensive overview to inform catalyst choice.
The aza-Henry reaction, a carbon-carbon bond-forming reaction between an imine (or an in situ-generated iminium ion) and a nitroalkane, serves as a valuable benchmark for assessing the efficacy of photocatalysts. The performance of this compound is evaluated alongside its close analog, [Ru(bpy)3]Cl2, as well as a prominent iridium-based photocatalyst and the organic dye Eosin Y.
Comparative Performance of Photocatalysts in the Aza-Henry Reaction
The following table summarizes the performance of various photocatalysts in the aza-Henry reaction between an N-aryltetrahydroisoquinoline and a nitroalkane. It is crucial to note that the experimental conditions vary across different studies, which can significantly influence reaction outcomes. Therefore, reaction conditions are provided to ensure a fair and objective comparison.
| Photocatalyst | Catalyst Loading (mol%) | Light Source | Reaction Time (h) | Solvent | Product Yield (%) | Reference |
| [Ru(bpy)3]Cl2 | Not specified | Blue LEDs | 24 | Acetonitrile | 80 (under air) | [1][2] |
| [Ir(ppy)2(dtbbpy)]PF6 | 1 | Visible Light | 10 | Nitromethane | 92 | [3] |
| Eosin Y | 5 | Green Light (562 nm) | 24 | Nitromethane | 96 | [4] |
Note: Direct comparative data for this compound in the aza-Henry reaction under conditions identical to the alternatives listed was not available in the reviewed literature. However, [Ru(bpy)3]Cl2 is a structurally and photophysically similar complex often used interchangeably as a benchmark.
Experimental Protocols
Below are detailed experimental methodologies for the aza-Henry reaction as a model for benchmarking photocatalyst performance.
General Procedure for the Photocatalytic Aza-Henry Reaction
A common procedure for the photocatalytic aza-Henry reaction involves the following steps:
-
Reactant Preparation: In a reaction vessel, the N-aryltetrahydroisoquinoline derivative (e.g., 0.125 mmol) is dissolved in a suitable solvent, which can also be the nitroalkane reagent itself (e.g., 5 mL of nitromethane).
-
Catalyst Addition: The photocatalyst (e.g., this compound, [Ir(ppy)2(dtbbpy)]PF6, or Eosin Y) is added to the reaction mixture at a specific molar percentage (e.g., 1-5 mol%).
-
Reaction Setup: A magnetic stir bar is added, and the vessel is sealed, sometimes with a pinhole to allow for air exchange, as oxygen can play a role in the catalytic cycle.
-
Irradiation: The reaction mixture is placed at a fixed distance from a specified light source (e.g., compact fluorescent lamp, blue LEDs, or green LEDs) and irradiated for a designated period (e.g., 10-48 hours) with continuous stirring.
-
Work-up and Analysis: After the reaction, the catalyst may be removed by filtration if heterogeneous. The solvent is typically removed under reduced pressure, and the crude product is analyzed by techniques such as 1H NMR spectroscopy to determine the conversion and yield. Further purification can be performed using column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and the photocatalytic cycle of a ruthenium complex.
References
A Comparative Guide to the Binding Affinity of [Ru(phen)3]Cl2 with Diverse DNA Structures
For Researchers, Scientists, and Drug Development Professionals
The interaction of small molecules with DNA is a cornerstone of drug discovery and development, particularly in the realm of anticancer agents. Among the myriad of compounds studied, Tris(1,10-phenanthroline)ruthenium(II) chloride, or [Ru(phen)3]Cl2, has garnered significant attention due to its unique photophysical properties and its ability to bind DNA through various modes.[1][2] This guide provides a comprehensive comparison of the binding affinity of this compound with different DNA structures, supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.
Quantitative Comparison of Binding Affinity
The binding affinity of this compound to DNA is significantly influenced by the DNA's secondary structure. The primary modes of interaction include electrostatic binding and intercalation, where the planar phenanthroline ligands insert between the DNA base pairs.[3][4] The following table summarizes the binding constants (Kb) of this compound with various DNA structures, collated from multiple studies. It is important to note that binding constants can vary based on experimental conditions such as buffer composition and ionic strength.[3][5]
| DNA Structure | DNA Source/Type | Binding Constant (Kb) (M-1) | Experimental Technique | Reference |
| B-DNA | Calf Thymus DNA | 5.33 x 104 - 9.506 x 104 | UV-Vis & Emission Spectroscopy | [1] |
| Calf Thymus DNA | ~104 | Absorbance & Fluorescence Spectroscopy | [6] | |
| Calf Thymus DNA | 6.2 x 103 | Equilibrium Dialysis | [5] | |
| Z-DNA | Poly d(GC) | Enantioselective preference for Λ-isomers | Luminescence & Polarization Spectroscopy | [7] |
| G-Quadruplex | Human Telomeric DNA | Binds via end-stacking and intercalation | Luminescence Spectroscopy | [8] |
Experimental Protocols
Accurate determination of binding affinity relies on robust experimental design. Below are detailed methodologies for key experiments cited in the literature for studying the interaction between this compound and DNA.
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of this compound upon addition of DNA. Intercalative binding typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the metal-to-ligand charge transfer (MLCT) band of the ruthenium complex.[5][9]
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer at pH 7.2).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Titrate a fixed concentration of this compound with increasing concentrations of the DNA solution.
-
Record the UV-Vis absorption spectra (typically in the 200-600 nm range) after each addition of DNA and incubation to allow the system to reach equilibrium.
-
To eliminate the absorbance of the DNA itself, a reference cuvette containing the same concentration of DNA in buffer is used.[5]
-
The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Benesi-Hildebrand plot.[1][9]
Fluorescence Spectroscopy
The intrinsic fluorescence of this compound can be monitored to study its binding to DNA. The quantum yield of the complex often increases upon binding to DNA due to the shielding of the complex from non-radiative decay pathways by the DNA structure.
Protocol:
-
Prepare solutions of this compound and DNA in a suitable buffer.
-
Excite the this compound solution at its absorption maximum (around 450 nm) and record the emission spectrum (typically in the 500-700 nm range).[1]
-
Titrate the this compound solution with increasing concentrations of DNA.
-
Record the fluorescence emission spectrum after each addition.
-
The binding constant can be determined from the changes in fluorescence intensity using the Stern-Volmer equation or by plotting the fluorescence enhancement as a function of DNA concentration.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to investigate the conformational changes of DNA upon binding to a ligand.[10][11] It can provide insights into whether the binding of this compound alters the DNA secondary structure.[10]
Protocol:
-
Prepare solutions of DNA (e.g., B-form, Z-form, or G-quadruplex) in the appropriate buffer.
-
Record the CD spectrum of the DNA alone. The characteristic CD spectra for different DNA conformations are well-established.[11]
-
Add aliquots of a stock solution of this compound to the DNA solution.
-
Record the CD spectrum after each addition and incubation.
-
Analyze the changes in the CD signals (e.g., shifts in wavelength, changes in ellipticity) to monitor conformational changes in the DNA.[10] For achiral molecules, an induced CD signal upon binding to the chiral DNA can be observed.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat changes associated with binding, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[12][13]
Protocol:
-
Prepare solutions of this compound and DNA in the same, carefully degassed buffer.
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine the thermodynamic parameters of the interaction.[14]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the DNA binding affinity of this compound and the logical relationship between the experimental techniques and the information they provide.
Caption: Experimental workflow for evaluating DNA binding affinity.
Caption: Logical relationships in DNA binding studies.
References
- 1. jchemlett.com [jchemlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Binding of Ru(bpy)3(2+) and Ru(phen)3(2+) to polynucleotides and DNA: effect to added salts on the absorption and luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tris(phenanthroline)ruthenium(II) enantiomer interactions with DNA: mode and specificity of binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
cross-validation of ECL data obtained with [Ru(phen)3]Cl2 and other luminophores
A Comparative Guide to Electrochemiluminescence Luminophores for Researchers
This guide provides a comprehensive cross-validation of electrochemiluminescence (ECL) data for the widely used luminophore, Tris(1,10-phenanthroline)ruthenium(II) chloride, denoted as [Ru(phen)3]Cl2, and other significant luminophores. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a luminophore for their specific applications. This comparison includes key performance data, detailed experimental protocols for robust cross-validation, and visualizations of the underlying signaling pathways.
Performance Comparison of Electrochemiluminescence Luminophores
The selection of a suitable luminophore is critical for the sensitivity and reliability of ECL-based assays. The following table summarizes the key quantitative performance characteristics of [Ru(phen)3]2+ in comparison to other commonly used luminophores, including iridium(III) complexes and luminol (B1675438). These values are compiled from various studies and are presented to facilitate a direct comparison. It is important to note that ECL efficiency can be highly dependent on the experimental conditions, including the co-reactant, solvent, pH, and electrode material.
| Luminophore | Co-reactant | Emission Max (λem) | Potential (V vs. Ag/AgCl) | Relative ECL Intensity/Efficiency | Key Characteristics |
| [Ru(phen)3]2+ | TPrA (Tri-n-propylamine) | ~610 nm | ~1.2 V | Standard Reference | High stability, good aqueous solubility, well-characterized mechanism. |
| [Ru(bpy)3]2+ | TPrA | ~620 nm | ~1.2 V | 1 (Reference) | The most widely used ECL luminophore, serving as the benchmark for relative efficiency measurements.[1] |
| Ir(ppy)3 | TPrA | ~510 nm (Green) | ~0.8 V | Can be significantly higher than [Ru(bpy)3]2+ | Higher photoluminescence quantum yields often translate to higher ECL efficiencies. Emission color is tunable by ligand modification. |
| Various Iridium(III) Complexes | TPrA | Blue to Red | Varies | Can be several-fold higher than [Ru(bpy)3]2+ | Offer a wide range of emission colors and often exhibit higher ECL efficiencies than ruthenium complexes. |
| Luminol | H2O2 | ~425 nm (Blue) | ~0.7 V | Varies | Commonly used in bioassays due to its reaction with biologically relevant hydrogen peroxide. Emission is in the blue region of the spectrum. |
Experimental Protocols
To ensure a reliable cross-validation of ECL data, it is imperative to employ standardized experimental protocols. Below are detailed methodologies for the key experiments.
Preparation of Luminophore and Co-reactant Solutions
-
Luminophore Stock Solutions: Prepare 10 mM stock solutions of each luminophore (this compound, [Ru(bpy)3]Cl2, Iridium complexes, Luminol) in an appropriate solvent (e.g., ultrapure water for ruthenium complexes and luminol, acetonitrile (B52724) for many iridium complexes). Store these solutions in the dark to prevent photodecomposition.
-
Co-reactant Solutions:
-
TPrA Solution: Prepare a 0.1 M solution of tri-n-propylamine (TPrA) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).
-
Hydrogen Peroxide Solution: Prepare a fresh 0.1 M solution of hydrogen peroxide (H2O2) in the same buffer as used for the luminol solution. H2O2 solutions are unstable and should be prepared daily.
-
-
Working Solutions: On the day of the experiment, prepare the final working solutions by diluting the stock solutions to the desired concentration (e.g., 1 µM luminophore and 100 mM co-reactant) in the appropriate buffer.
Electrochemical and ECL Measurements
-
Instrumentation: Utilize a potentiostat equipped with an ECL detection module. The detector is typically a photomultiplier tube (PMT) or a photodiode.
-
Electrochemical Cell: Employ a standard three-electrode system:
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au). The choice of electrode material can significantly influence the ECL signal.[2] For cross-validation, the same type of electrode must be used for all measurements.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire.
-
-
Measurement Procedure:
-
Pipette a fixed volume of the working solution into the electrochemical cell.
-
Apply a potential sweep (e.g., using cyclic voltammetry) from an initial potential where no reaction occurs to a final potential sufficient to oxidize the luminophore and/or co-reactant. A typical scan rate is 100 mV/s.
-
Simultaneously record the current response and the ECL emission intensity as a function of the applied potential.
-
Perform multiple cycles to ensure the stability of the ECL signal.
-
For each luminophore, record the potential at which the ECL signal reaches its maximum intensity and the value of the maximum intensity.
-
Data Analysis and Cross-Validation
-
Data Normalization: To compare the ECL intensities of different luminophores, it is essential to normalize the data. The ECL intensity of a standard luminophore, typically [Ru(bpy)3]2+, is often set to a relative value of 1.
-
Relative ECL Efficiency Calculation: The relative ECL efficiency of a test luminophore can be calculated using the following formula: Relative ECL Efficiency = (Maximum ECL Intensity of Test Luminophore) / (Maximum ECL Intensity of Standard Luminophore)
-
Reproducibility: Repeat each measurement at least three times to ensure the reproducibility of the results and calculate the standard deviation.
-
Reporting: Report the average relative ECL efficiency, the potential at maximum emission, and the emission wavelength for each luminophore.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental ECL signaling pathways for [Ru(bpy)3]2+ (a close analog of [Ru(phen)3]2+) and luminol, along with a logical workflow for the cross-validation of ECL luminophores.
Caption: Oxidative-reduction ECL pathway of [Ru(bpy)3]2+ with TPrA co-reactant.
Caption: Simplified ECL signaling pathway of luminol with hydrogen peroxide.
Caption: Logical workflow for the cross-validation of ECL luminophores.
References
Safety Operating Guide
Proper Disposal of Tris(phenanthroline)ruthenium(II) chloride ([Ru(phen)3]Cl2)
The proper disposal of Tris(phenanthroline)ruthenium(II) chloride, a common laboratory chemical, is essential for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards and necessary safety measures. While some safety data sheets (SDS) classify [Ru(phen)3]Cl2 as not a hazardous substance, it is best practice to handle it with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][2]
-
Waste Identification and Collection:
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.[1]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable container for disposal.[1]
-
Cover drains to prevent the material from entering waterways.[3]
-
Clean the affected area thoroughly.
-
-
Final Disposal:
Quantitative Data Summary
No specific quantitative exposure limits or disposal thresholds were found in the reviewed safety data sheets. It is recommended to minimize exposure and environmental release.
| Parameter | Value |
| Permissible Exposure Limit | Not established |
| Disposal Concentration | Consult local regulations and EHS office |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling [Ru(phen)3]Cl2
Essential safety protocols and logistical plans for the handling and disposal of Tris(1,10-phenanthroline)ruthenium(II) chloride ([Ru(phen)3]Cl2) are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize risks and manage this chemical compound responsibly.
Tris(1,10-phenanthroline)ruthenium(II) chloride, a combustible solid, requires careful handling to prevent potential hazards. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory for all personnel.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the required PPE to mitigate exposure risks.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Skin and Body Protection | Full-length laboratory coat | Provides a barrier against accidental spills. |
| Chemical-resistant gloves (Nitrile or Neoprene) | Essential for preventing skin contact. Gloves should be inspected before use and disposed of properly after handling. | |
| Closed-toe shoes | Required to protect feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-approved respirator | Necessary when there is a potential for generating dust or aerosols, or when working outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.
2. Weighing and Solution Preparation:
-
Weighing: When weighing the solid compound, use an analytical balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Dissolving: Add the solid this compound to the solvent slowly and stir gently to avoid splashing. If heating is required, use a water bath or a heating mantle; never use an open flame due to the combustible nature of the solid.
3. During the Reaction:
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard warnings.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Containment: Use secondary containment (e.g., a tray) for all reaction vessels to contain any potential leaks or spills.
4. Post-Reaction and Storage:
-
Cleaning: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from sources of ignition.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is paramount to environmental protection and regulatory compliance.
1. Waste Segregation and Collection:
-
Waste Streams: Segregate this compound waste from other laboratory waste. This includes contaminated consumables such as gloves, weighing papers, and pipette tips.
-
Containers: Use dedicated, clearly labeled, and leak-proof containers for all this compound waste. The label should include "Ruthenium-Containing Waste" and any other relevant hazard information.
2. Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of ruthenium-containing waste.[1] They will provide information on approved waste management vendors and institutional protocols.[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink or in the general trash.[1][2]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's EHS department.[1] |
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
